Fmoc-D-Phe-OH
Beschreibung
The exact mass of the compound Fmoc-D-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86123-10-6 | |
| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-D-Phe-OH: A Technical Guide to its Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nα-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine (Fmoc-D-Phe-OH) is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its widespread use stems from the strategic advantages offered by the Fmoc protecting group, which allows for milder reaction conditions and greater control during the stepwise assembly of peptide chains.[1] This technical guide provides an in-depth overview of the chemical properties, structure, and key experimental protocols related to this compound, serving as a comprehensive resource for professionals in peptide chemistry and drug development.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[2][3] Its high purity is crucial for the successful synthesis of complex peptides, ensuring high yields and minimizing side reactions.[1][2]
| Property | Value | References |
| Molecular Formula | C₂₄H₂₁NO₄ | [2][4][5] |
| Molecular Weight | 387.43 g/mol | [3][4][5] |
| Melting Point | 180-195 °C | [2] |
| Appearance | White to off-white powder | [2][3] |
| Purity | ≥99.0% (HPLC), ≥99.5% (Chiral HPLC) | [2][6] |
| Optical Rotation | [α]²⁰D = +37 ± 2.5° (c=1 in DMF) | [2] |
| Solubility | Soluble in DMF, NMP, and DMSO (up to 100 mg/mL) | [3] |
Structural Information and Identifiers
The structure of this compound consists of the D-enantiomer of phenylalanine with its alpha-amino group protected by the fluorenylmethoxycarbonyl (Fmoc) group.
| Identifier | Value | References |
| CAS Number | 86123-10-6 | [2][4][5] |
| SMILES | O=C(O)--INVALID-LINK--CC4=CC=CC=C4 | [4] |
| InChI | 1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | [4] |
| InChIKey | SJVFAHZPLIXNDH-JOCHJYFZSA-N | [4] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a critical reagent in Fmoc-based SPPS, a methodology that has become the standard for peptide synthesis due to its milder conditions compared to the traditional Boc-based strategy.[1][7] The Fmoc group is stable to acidic conditions, allowing for the use of acid-labile side-chain protecting groups, but is readily cleaved by a mild base, typically piperidine (B6355638).[8] This orthogonality is fundamental to the success of Fmoc-SPPS.
The overall workflow for incorporating an this compound residue into a growing peptide chain on a solid support is depicted below.
Experimental Protocols
Fmoc Deprotection
The removal of the Fmoc group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction.
-
Reagent : 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Procedure :
-
Swell the peptide-resin in DMF.
-
Drain the solvent and add the deprotection reagent to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the reagent and repeat the treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[2]
-
-
Monitoring : The completion of the deprotection can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct.[2][9] A qualitative Kaiser test can also be performed to confirm the presence of a free primary amine.[2]
Amino Acid Activation and Coupling
To facilitate the formation of the peptide bond, the carboxylic acid of this compound must be activated.
-
Reagents :
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent, e.g., HBTU (0.95 equivalents to the amino acid)
-
Base, e.g., N,N-Diisopropylethylamine (DIPEA) (2 equivalents to the amino acid)
-
Solvent: DMF
-
-
Procedure :
-
In a separate vessel, dissolve this compound, HBTU, and DIPEA in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
After the coupling is complete, wash the resin with DMF (3-5 times).
-
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin support, and any side-chain protecting groups are removed.
-
Reagent (Cleavage Cocktail) : 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Water.
-
Procedure :
-
Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Isolate the peptide pellet by centrifugation and decantation.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quality Control: HPLC Analysis
RP-HPLC is an essential technique for assessing the purity and enantiomeric integrity of this compound.
-
Purity Analysis : A standard RP-HPLC method using a C18 column with a water/acetonitrile (B52724) gradient containing 0.1% TFA is typically employed to determine the purity of this compound.
-
Enantiomeric Purity : Chiral stationary phases are used to separate the D- and L-enantiomers. For instance, polysaccharide-based chiral stationary phases can be used in reversed-phase mode with a mobile phase of acetonitrile and water with an acidic additive like TFA or formic acid.[10]
Visualization of the Fmoc Deprotection Mechanism
The cleavage of the Fmoc group proceeds via a β-elimination mechanism initiated by a base.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 86123-10-6|this compound|BLD Pharm [bldpharm.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. scbt.com [scbt.com]
- 6. This compound Novabiochem 86123-10-6 [sigmaaldrich.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc-Phe-OH(35661-40-6) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.com [phenomenex.com]
The Role of Fmoc-D-Phe-OH in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Phe-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine, is a cornerstone building block in modern peptide research and pharmaceutical development. Its unique stereochemistry and the versatile Fmoc protecting group make it an indispensable tool for synthesizing peptides with enhanced therapeutic properties. This guide provides an in-depth overview of its applications, supported by quantitative data, detailed experimental protocols, and visual representations of its role in synthetic and biological processes.
Core Applications in Research
The primary application of this compound lies in Solid-Phase Peptide Synthesis (SPPS) , a technique that has revolutionized the way peptides are created.[1] The incorporation of the D-enantiomer of phenylalanine, an unnatural amino acid in most biological systems, offers several key advantages in drug design and development:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which are enzymes that typically recognize and cleave L-amino acids. This increased stability leads to a longer in vivo half-life of peptide-based drugs.[2]
-
Improved Bioavailability and Target Specificity: The altered stereochemistry can lead to peptides with improved absorption, distribution, metabolism, and excretion (ADME) profiles.[3] It can also confer higher binding affinity and specificity to biological targets.[3]
-
Development of Peptidomimetics: this compound is crucial for creating peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.[3]
-
Creation of Bioactive Peptides: It is used in the synthesis of a wide range of bioactive peptides, including those with antimicrobial, antihypertensive, and anticancer properties.[4][5] The presence of phenylalanine, in general, can contribute to the hydrophobicity of peptides, which can be beneficial for their interaction with cell membranes.[5]
-
Biomaterial Engineering: Fmoc-protected amino acids, including phenylalanine derivatives, are utilized in the self-assembly of hydrogels for applications in tissue engineering and drug delivery.[6]
Quantitative Data in Peptide Synthesis
The success of SPPS is highly dependent on the efficiency of each coupling step. The choice of activating agent can significantly impact the crude purity and overall yield of the final peptide. The following table summarizes the crude purity of various peptides synthesized using different activators, providing an insight into the efficiency of the coupling reactions in a typical Fmoc-based SPPS.
| Activator | 65-74ACP (%) | G-LHRH (%) | Human Angiotensin II (%) | Oxytocin (linear) (%) |
| HDMC | 77.01 | 85.34 | 91.07 | 71.04 |
| PyClock | 78.49 | 83.22 | 90.79 | 69.48 |
| COMU | 80.63 | 90.84 | 94.02 | 77.68 |
| HCTU | 81.33 | 89.26 | 92.48 | 71.36 |
| HATU | 83.63 | 86.81 | 91.86 | 72.55 |
| PyBOP | 70.27 | 87.23 | 92.35 | 73.18 |
| PyOxim | 78.68 | 89.65 | 90.39 | 71.53 |
| TFFH | 22.86 | 72.03 | 78.52 | 14.89 |
Data adapted from a comparative study of different activators in fast conventional Fmoc solid-phase peptide synthesis.[7] The purity was determined by HPLC analysis of the crude peptide product.
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, incorporating this compound.
1. Resin Preparation and Swelling:
-
Weigh 100 mg of Rink Amide resin and place it in a glass reaction vessel.
-
Add 1 mL of N,N-dimethylformamide (DMF) to swell the resin. Let it sit for at least 30 minutes.[8]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.[3]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[3]
3. Amino Acid Activation and Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents), an activating agent such as HBTU (2.9 equivalents), and diisopropylethylamine (DIPEA) (6 equivalents) in a minimal amount of DMF.[3]
-
Allow the mixture to pre-activate for 2 minutes.[3]
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).[3]
4. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
5. Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3 times) and dry it under vacuum for at least 1 hour.[3]
-
Prepare a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.[3]
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[3]
-
Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes most side-chain protecting groups.[3][8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
6. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Visualizing Workflows and Pathways
Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation
Caption: Workflow of the SPPS cycle for incorporating this compound.
N-Formyl Peptide Receptor (FPR) Signaling Pathway
Peptides containing phenylalanine can act as signaling molecules. For example, the bacterial peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent chemoattractant for neutrophils and other phagocytic cells. It activates the N-formyl peptide receptor (FPR), a G protein-coupled receptor (GPCR), initiating a signaling cascade that leads to cell migration and other inflammatory responses.[9] While fMLP contains L-phenylalanine, this pathway serves as a representative example of how a phenylalanine-containing peptide can modulate cellular signaling.
Caption: Simplified N-Formyl Peptide Receptor (FPR) signaling pathway.
References
- 1. bachem.com [bachem.com]
- 2. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. wernerlab.weebly.com [wernerlab.weebly.com]
- 9. mdpi.com [mdpi.com]
The Mirror Image's Edge: A Technical Guide to the Role of D-Amino Acids in Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of D-amino acids into peptide structures represents a paradigm shift in peptide design and engineering, offering a powerful tool to overcome the inherent limitations of their natural L-amino acid counterparts. This technical guide provides an in-depth exploration of the multifaceted role of D-amino acids in shaping peptide structure, stability, and biological function. We will delve into the profound impact of these stereochemical modifications on secondary and tertiary structures, proteolytic resistance, and receptor interactions. This document summarizes key quantitative data, provides detailed experimental protocols for the synthesis and analysis of D-amino acid-containing peptides, and visualizes critical workflows and signaling pathways to equip researchers and drug development professionals with the knowledge to harness the transformative potential of D-amino acids.
Introduction: Beyond Nature's Homochirality
The vast majority of naturally occurring peptides and proteins are constructed from L-amino acids. This homochirality is a fundamental tenet of biochemistry. However, the strategic incorporation of D-amino acids, the non-superimposable mirror images of L-amino acids, has emerged as a crucial strategy in medicinal chemistry and materials science. Peptides containing D-amino acids exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles and therapeutic efficacy.[1] Furthermore, the unique stereochemistry of D-amino acids can induce specific secondary structures and novel tertiary folds, opening avenues for the design of peptides with tailored biological activities.[2]
Impact of D-Amino Acids on Peptide Structure
The introduction of a D-amino acid into a peptide sequence can dramatically alter its conformational landscape. The change in stereochemistry at the α-carbon disrupts the regular hydrogen-bonding patterns that define canonical secondary structures, while also enabling the formation of unique structural motifs.
Secondary Structure Modulation
-
α-Helices: The incorporation of a D-amino acid into an α-helix is generally disruptive. The side chain of the D-amino acid creates steric clashes with the peptide backbone, destabilizing the helical conformation.[3] However, strategic placement at the N- or C-termini can have a less detrimental or even a stabilizing effect.[4]
-
β-Sheets: The effect of D-amino acid substitution on β-sheet structures is context-dependent. In some cases, it can disrupt the β-sheet architecture, while in others, it can induce or stabilize β-turns, which are crucial for the formation of antiparallel β-sheets.[5] Single D-amino acid substitutions in the core of a β-sheet-rich domain can lead to complete unfolding.[6]
-
β-Turns: D-amino acids, particularly D-proline, are potent inducers of β-turns. The specific backbone dihedral angles favored by D-amino acids facilitate the tight chain reversals characteristic of these structures. This property is widely exploited in the design of conformationally constrained peptides.
Tertiary Structure and Stability
The overall impact of D-amino acid incorporation on tertiary structure and stability is a complex interplay of various factors. While single substitutions can be destabilizing, the strategic placement of D-amino acids can lead to peptides with enhanced thermal stability and resistance to proteolysis. This increased stability is a primary driver for their use in therapeutic peptide development.
Quantitative Data on the Effects of D-Amino Acid Substitution
The following tables summarize quantitative data from various studies, illustrating the impact of D-amino acid incorporation on peptide stability and structure.
Table 1: Effect of Single L-to-D Amino Acid Substitution on the Apparent Melting Temperature (Tm,app) of the Villin Headpiece Subdomain (VHP) [6][7]
| Original Residue (L-form) | Position | Location | ΔTm,app (°C) |
| Gln | 26 | Helix 1 | -1.2 |
| His | 27 | Helix 1 | -1.2 |
| Lys | 30 | Helix 1 | -1.2 |
| Glu | 31 | Helix 1 | -1.2 |
| Lys | 24 | Helix 1 | -28.5 |
| Ser | 15 | Helix 2 | -4.9 |
| Glu | 4 | Helix 3 | -9.9 |
| Ala | 8 | Helix 3 | -13.9 |
| Asn | 19 | Loop | -13.1 |
Table 2: Qualitative Impact of D-Amino Acid Substitution on Peptide Secondary Structure as Determined by Circular Dichroism (CD) Spectroscopy
| Peptide System | D-Amino Acid Substitution | Observed Effect on Secondary Structure | Reference |
| Cyclic 14-residue antimicrobial peptide | Single D-amino acid substitutions | Disruption of β-sheet structure in aqueous conditions. | [5] |
| α-helical antimicrobial peptide | D-amino acid substitutions on polar or non-polar face | Reduced helicity compared to the parent L-peptide. | [8] |
| Antitumor peptide RDP215 | 9 D-amino acid substitutions | Increased structured part in solution, with an increase in β-sheet conformation in the presence of cancer-mimicking membranes. | [9] |
Table 3: Representative Data on Peptide-Receptor Binding Affinity
| Peptide | Receptor | Binding Affinity (KD or Ki) | Reference |
| Linear Peptides | Streptavidin | KD between a few nM and 100 nM | [10] |
| Cyclic Peptidomimetic (Compound 32, D-amino acids) | HER2 Protein | IC50 in the nanomolar range | [4] |
| D-amino acid-containing peptides (DAACPs) | Various receptors | Often exhibit dramatically higher affinity and selectivity for receptor binding than their all-L counterparts. | [11] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of D-amino acid-containing peptides.
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a D-Amino Acid
This protocol outlines the standard Fmoc-based SPPS for incorporating a D-amino acid.
Materials:
-
Rink Amide resin
-
Fmoc-protected L-amino acids
-
Fmoc-protected D-amino acid (e.g., Fmoc-D-Arg(Pbf)-OH)
-
Coupling reagent (e.g., HBTU or HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (L or D, 3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and dry under vacuum. The crude peptide is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[12]
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
Quartz cuvette with a 1 mm path length
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the chosen buffer to a final concentration of 50-100 µM. Prepare a buffer blank.
-
Instrument Setup: Use a CD spectrophotometer and set the parameters for data collection (e.g., wavelength range 190-260 nm, scanning speed 100 nm/min, bandwidth 1.0 nm).
-
Blank Measurement: Record the CD spectrum of the buffer blank.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum to obtain the final CD spectrum of the peptide.
-
Data Conversion: Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic spectra include:
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3D Structure Determination
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.
Materials:
-
Purified peptide (isotopically labeled, e.g., with 15N and 13C, if necessary)
-
NMR buffer (e.g., 90% H₂O/10% D₂O, pH 6.0)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-5 mM.[14]
-
Data Acquisition: Acquire a series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the chemical shifts of all protons and heteronuclei in the peptide.
-
Structural Restraint Generation: Extract structural restraints from the NMR data, including:
-
Distance restraints: From Nuclear Overhauser Effect (NOE) cross-peaks.
-
Dihedral angle restraints: From scalar coupling constants.
-
-
Structure Calculation: Use computational methods (e.g., simulated annealing, molecular dynamics) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using various validation tools.
Molecular Dynamics (MD) Simulations for Studying Peptide Dynamics
MD simulations provide insights into the conformational dynamics and stability of peptides at an atomic level.
Software:
-
GROMACS, AMBER, or similar MD simulation package
-
Force field (e.g., CHARMM, AMBER)
Procedure:
-
System Setup:
-
Initial Structure: Start with an experimentally determined structure (e.g., from NMR) or a modeled structure of the D-amino acid-containing peptide.
-
Solvation: Place the peptide in a periodic box of water molecules.
-
Ionization: Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.
-
Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while restraining the peptide coordinates. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Production Run: Run the simulation for a desired length of time (nanoseconds to microseconds) without restraints on the peptide.
-
Trajectory Analysis: Analyze the resulting trajectory to study:
-
Structural stability: Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
-
Secondary structure evolution: Using tools like DSSP.
-
Hydrogen bonding patterns.
-
Conformational changes.
-
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway relevant to peptide therapeutics.
Caption: General experimental workflow for the synthesis, purification, and characterization of a D-amino acid-containing peptide.
Caption: Simplified GLP-1 receptor signaling pathway, a target for peptide therapeutics, including those with D-amino acids.
Caption: Simplified Cholecystokinin (CCK) signaling pathway, another important target for peptide-based drugs.
Conclusion
The incorporation of D-amino acids is a versatile and powerful strategy in peptide design, offering solutions to the critical challenges of proteolytic instability and providing a means to precisely control peptide conformation. This technical guide has provided a comprehensive overview of the structural implications of D-amino acid substitution, supported by quantitative data and detailed experimental protocols. By understanding and applying these principles, researchers and drug development professionals can unlock the full potential of D-amino acid-containing peptides to create novel therapeutics and advanced biomaterials. The continued exploration of this "mirror image" chemistry promises to yield even more innovative and effective peptide-based solutions in the future.
References
- 1. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of single D-amino acid substitutions on disruption of beta-sheet structure and hydrophobicity in cyclic 14-residue antimicrobial peptide analogs related to gramicidin S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. researchgate.net [researchgate.net]
The Chemistry of Fmoc Protecting Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption is a direct result of its unique base-lability, which allows for a mild and orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][3] This guide provides a comprehensive technical overview of Fmoc chemistry, including its mechanism of action, detailed experimental protocols, and a discussion of common challenges and solutions in its application.
Core Principles of Fmoc Chemistry
The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing self-polymerization and other unwanted side reactions during the stepwise assembly of a peptide chain.[1][3] The Fmoc group is introduced onto the amino acid via reaction with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to prevent the formation of dipeptide byproducts.[1][4]
The key to the utility of the Fmoc group lies in the acidic nature of the proton at the C9 position of the fluorenyl ring system.[1] This acidity allows for its removal under mild basic conditions through a β-elimination mechanism, typically using a secondary amine such as piperidine (B6355638).[1][3] This orthogonality is a significant advantage over the older Boc (tert-butyloxycarbonyl) strategy, which requires repeated treatments with strong acid for deprotection, potentially leading to degradation of sensitive peptide sequences.[3][]
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:
-
Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring, forming a carbanion.[1]
-
β-Elimination: This is followed by a rapid β-elimination, which liberates the free amine of the amino acid, carbon dioxide, and dibenzofulvene (DBF).[3]
-
Dibenzofulvene Adduct Formation: The reactive dibenzofulvene byproduct is subsequently scavenged by the excess amine base (e.g., piperidine) to form a stable adduct, which is then washed away.[3]
The progress of the deprotection can be conveniently monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 300 nm.[2]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
Fmoc chemistry is the predominant method used in solid-phase peptide synthesis. The entire process is a cyclical series of steps that are repeated for each amino acid to be added to the growing peptide chain, which is anchored to a solid support (resin).
The SPPS Cycle: A Step-by-Step Workflow
-
Resin Selection and Swelling: The choice of resin depends on the desired C-terminal functionality of the peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resins are common choices, while Rink amide resin is used for a C-terminal amide.[6][7] The first step is to swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to allow for efficient diffusion of reagents.[6][7]
-
First Amino Acid Loading (Attachment to Resin): The C-terminus of the first Fmoc-protected amino acid is covalently attached to the swollen resin.[6]
-
Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed to expose the free amine for the next coupling reaction.[7]
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated and then coupled to the free amine of the preceding amino acid on the resin, forming a peptide bond.[6] This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.[6]
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed. This is typically achieved by treatment with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[6]
Experimental Protocols
Protocol 1: Fmoc Protection of an Amino Acid
This protocol describes the general procedure for the protection of the α-amino group of an amino acid using Fmoc-OSu.[1]
Materials:
-
Amino acid
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
10% Sodium carbonate solution
-
Dioxane
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
-
Brine
Procedure:
-
Dissolution: Dissolve the amino acid in a 10% solution of sodium carbonate in water.[1]
-
Addition of Fmoc-OSu: To the amino acid solution, add a solution of Fmoc-OSu in dioxane.[1]
-
Reaction: Stir the mixture at room temperature for 4-24 hours.[1]
-
Workup: Acidify the reaction mixture with dilute HCl and extract the Fmoc-amino acid with an organic solvent like ethyl acetate.[1]
-
Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.[1] Evaporate the solvent to obtain the crude product.
Protocol 2: Fmoc Deprotection in SPPS
This protocol outlines the standard procedure for removing the Fmoc group from the N-terminus of a resin-bound peptide.[8][9]
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Treat the peptide-resin with the 20% piperidine in DMF solution. A two-step deprotection is often recommended for efficiency.[8]
-
The first treatment is typically for 5 minutes, followed by draining the solution.[9]
-
A second treatment with fresh deprotection solution is then carried out for 15-20 minutes.[9]
-
Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[9]
Protocol 3: Peptide Cleavage from the Resin and Side-Chain Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.[6][10]
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))[6]
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel.[9]
-
Cleavage: Add the freshly prepared cleavage cocktail to the resin.[9]
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.[6][9]
-
Peptide Collection: Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.[9]
-
Resin Washing: Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[9]
-
Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation or filtration and wash with cold ether.
-
Drying: Dry the peptide under vacuum.
Data Presentation
Table 1: Common Reagents and Conditions for Fmoc Deprotection
| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20-50% (v/v) | DMF | 2 x (2-10 minutes) | The most widely used and effective reagent.[8][11] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% (v/v) | DMF | Shorter than piperidine | A stronger, non-nucleophilic base. May increase the risk of side reactions like aspartimide formation.[8][12] |
| Piperazine/DBU | 5% Piperazine, 1% DBU, 1% Formic Acid | DMF | - | An alternative to piperidine.[13] |
| Dipropylamine (B117675) (DPA) | 25% (v/v) | DMF | - | Reported to reduce aspartimide formation compared to piperidine.[14][15] |
Table 2: Comparison of Fmoc and Boc Solid-Phase Peptide Synthesis Strategies
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |
| Nα-Deprotection Condition | Mild base (e.g., 20% piperidine in DMF)[] | Strong acid (e.g., TFA)[16] |
| Side-Chain Protecting Groups | Acid-labile (e.g., tBu, Trt)[] | Strong acid-labile (e.g., Bzl) |
| Final Cleavage Condition | Strong acid (e.g., TFA)[6] | Very strong acid (e.g., HF, TFMSA)[16] |
| Orthogonality | Yes[] | No[16] |
| Compatibility with Sensitive Residues | High[3][] | Lower, risk of side-chain modification[] |
| Cost | Generally more expensive[] | Generally less expensive[] |
Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Side reaction pathway for aspartimide formation.
Common Side Reactions and Mitigation Strategies
While Fmoc chemistry is generally robust, certain side reactions can occur, potentially impacting the purity and yield of the final peptide.
-
Aspartimide Formation: This is one of the most significant side reactions, particularly in sequences containing aspartic acid followed by a small amino acid like glycine.[18][19] The side-chain carboxyl group can react with the peptide backbone amide nitrogen under basic conditions to form a five-membered ring intermediate, the aspartimide. This can then reopen to form both the desired α-peptide and the undesired β-peptide, or react with piperidine to form a piperidide adduct.[18][19] To mitigate this, sterically hindered protecting groups on the aspartic acid side chain or the use of milder deprotection bases like dipropylamine can be employed.[14]
-
Diketopiperazine Formation: This side reaction is common at the dipeptide stage, especially when proline is the second amino acid. The N-terminal amine of the dipeptide can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine.[19] Using 2-chlorotrityl resin, which is more sterically hindered, can help to suppress this side reaction.[19]
-
Racemization: Racemization of amino acids can occur during the activation and coupling steps, particularly for histidine and cysteine. Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.[]
Conclusion
The Fmoc protecting group has become an indispensable tool in the synthesis of peptides for a wide range of applications in research and drug development.[1][3] Its mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and the ability to monitor the reaction progress make it a highly efficient and versatile strategy.[2][3][] A thorough understanding of the underlying chemistry, optimization of reaction protocols, and awareness of potential side reactions are critical for the successful synthesis of high-purity peptides. This guide provides a foundational understanding and practical protocols to aid researchers and scientists in harnessing the full potential of Fmoc chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. total-synthesis.com [total-synthesis.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. genscript.com [genscript.com]
- 12. peptide.com [peptide.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. peptide.com [peptide.com]
- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
An In-depth Technical Guide to the Solubility of Fmoc-D-Phe-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-α-Fmoc-D-phenylalanine (Fmoc-D-Phe-OH), a critical building block in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is paramount for optimizing coupling reactions, ensuring high yields, and maintaining the purity of synthetic peptides. This document consolidates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and illustrates key workflows and concepts through diagrams.
Core Concepts in Solubility for Peptide Synthesis
The solubility of an Fmoc-protected amino acid like this compound is a crucial factor in the efficiency of peptide synthesis.[1] Inadequate dissolution in the reaction solvent can lead to several challenges, including:
-
Poor reaction kinetics: Incomplete solubilization reduces the effective concentration of the reactant, slowing down the coupling process.
-
Incomplete coupling: Undissolved particles of the Fmoc-amino acid will not be available to react with the free amine on the growing peptide chain, leading to deletion sequences.
-
Generation of impurities: Side reactions can be more prevalent when the primary reaction is kinetically hindered.
The molecular structure of this compound, which includes a large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and a hydrophobic phenyl side chain, dictates its solubility profile. It is generally characterized by good solubility in polar aprotic organic solvents and poor solubility in water.
Quantitative and Qualitative Solubility Data
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Chemical Formula | Type | Quantitative Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | Polar Aprotic | 100 mg/mL (258.11 mM) | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility; it is recommended to use newly opened solvent.[3] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Clearly soluble at 0.5 M | Based on the solubility of 1 mmole in 2 ml of DMF.[4] Generally regarded as a solvent in which this compound is readily soluble. |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Readily soluble (qualitative) | Frequently used in SPPS, and this compound is known to be readily soluble. |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Poorly soluble (qualitative) | Some Fmoc-amino acids exhibit limited solubility in DCM, and the addition of DMF may be necessary to achieve complete dissolution.[5] |
| PolarClean | Not applicable | Green Solvent | Expected to be >0.4 M | While not specific to this compound, most Fmoc-protected amino acids show high solubility (>0.9 M), with all tested being above 0.4 M in this green solvent alternative.[6] |
Factors Influencing the Solubility of this compound
The solubility of this compound is a multifactorial property. The interplay of the solute's characteristics and the solvent's properties, along with external conditions, determines the extent of dissolution.
Experimental Protocol for Determining Thermodynamic Solubility
The following protocol outlines a standardized procedure for determining the thermodynamic solubility of this compound in an organic solvent using the shake-flask method, which is considered a reliable technique.[7]
1. Materials and Equipment:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Screw-cap vials (e.g., 4 mL glass vials)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a screw-cap vial. The exact amount should be sufficient to ensure that a saturated solution is formed and that solid material remains after equilibration.
-
Solvent Addition: Accurately add a known volume of the organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original saturated solution, taking the dilution factor into account. This value represents the thermodynamic solubility.
Conclusion
The solubility of this compound is a critical parameter for the successful execution of solid-phase peptide synthesis. While it exhibits high solubility in polar aprotic solvents like DMSO and DMF, its solubility in other organic solvents can vary. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development and peptide chemistry. For novel applications or when using alternative solvent systems, the experimental determination of solubility is strongly advised to ensure the efficiency and purity of the synthetic process.
References
Fmoc-D-Phe-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-α-Fmoc-D-phenylalanine (Fmoc-D-Phe-OH), a crucial building block in peptide synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the molecule's properties, synthesis, and application in solid-phase peptide synthesis (SPPS), adhering to the highest standards of scientific accuracy and data presentation.
Core Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₁NO₄ | [1][2][3] |
| Molecular Weight | 387.43 g/mol | [3][4] |
| Appearance | White to off-white powder/solid | |
| CAS Number | 86123-10-6 | [1][2] |
| Melting Point | 180 - 195 °C | |
| Optical Rotation [α]D20 | +37 ± 2.5° (c=1 in DMF) | |
| Purity | ≥98.0% | [4][5] |
| Storage Temperature | 2-8°C | [4][5] |
Synthesis of this compound
The standard laboratory synthesis of this compound involves the protection of the amino group of D-phenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. A typical protocol is as follows:
Materials:
-
D-phenylalanine
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Dioxane
-
10% aqueous sodium carbonate (Na₂CO₃) solution
-
Diethyl ether (Et₂O)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
Dissolve D-phenylalanine in a mixture of dioxane and 10% aqueous sodium carbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Fmoc-Cl in dioxane to the stirred reaction mixture.
-
Continue stirring at 0°C for approximately 4 hours, then allow the reaction to proceed at room temperature for 18 hours.[2]
-
After the reaction is complete, add water to the mixture and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Carefully acidify the aqueous layer with concentrated HCl to precipitate the this compound product.
-
Collect the white precipitate by filtration and dry thoroughly.[2]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone reagent for the Fmoc/tBu strategy of solid-phase peptide synthesis.[5][6] This methodology allows for the efficient and controlled assembly of peptide chains on a solid support. The core of the SPPS cycle involves two key steps: Fmoc deprotection and peptide coupling.
Experimental Protocol: Fmoc Deprotection
The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
Reagents:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the solvent and add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture at room temperature for a short period (e.g., 1-2 minutes), then drain the solution.[1]
-
Add a fresh portion of the 20% piperidine/DMF solution and continue to agitate for an additional 5-20 minutes to ensure complete deprotection.[1][7]
-
Drain the deprotection solution and thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin now has a free N-terminal amine, ready for the next coupling step.
Experimental Protocol: Peptide Coupling with this compound
The formation of the peptide bond is achieved by activating the carboxylic acid of this compound and reacting it with the free amine on the resin-bound peptide chain. A common method utilizes a phosphonium-based coupling reagent like PyBOP.
Reagents:
-
Deprotected peptide-resin
-
This compound (3-5 equivalents)
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
In a separate reaction vial, dissolve this compound and PyBOP in DMF.
-
Add DIPEA to the solution to activate the amino acid.[8]
-
Immediately add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-120 minutes.[8]
-
After the coupling is complete, drain the reaction solution.
-
Thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove any unreacted reagents and byproducts.[8]
Visualizing the Workflow
The iterative nature of solid-phase peptide synthesis using this compound is illustrated in the following workflow diagram.
References
- 1. peptide.com [peptide.com]
- 2. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. genscript.com [genscript.com]
- 5. Fmoc- D -Phe-OH = 98.0 86123-10-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-D-Phe-OH for Peptide Library Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the application of N-α-Fmoc-D-phenylalanine (Fmoc-D-Phe-OH) in the synthesis of peptide libraries. It covers the rationale for using D-amino acids, detailed technical data, experimental protocols, and strategies for library construction.
Introduction: The Strategic Advantage of D-Amino Acids in Peptide Therapeutics
Peptide therapeutics offer high specificity and potency but are often limited by their susceptibility to proteolytic degradation in vivo. The incorporation of non-natural amino acids, particularly D-enantiomers, is a powerful strategy to overcome this limitation.[1][2] Peptides containing D-amino acids exhibit significantly increased stability against proteases, leading to longer plasma half-lives and improved bioavailability.[1][2]
This compound is a key building block in this endeavor. Phenylalanine's aromatic side chain is crucial for many peptide-receptor interactions, and its D-enantiomer can maintain or enhance binding affinity while providing steric hindrance to enzymatic cleavage. The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in modern solid-phase peptide synthesis (SPPS), favored for its mild, base-labile deprotection conditions which are compatible with a wide range of sensitive and modified residues.[3][4]
This document serves as a technical resource for the effective incorporation of this compound into peptide libraries for the discovery of novel, stable, and potent therapeutic candidates.
Technical Data: this compound
Sourcing high-purity this compound is critical for successful peptide synthesis, as impurities can lead to the formation of undesired side products and complicate purification. The following tables summarize the key chemical and physical properties of this reagent.
Table 1: Chemical Properties & Identifiers for this compound
| Property | Value | Reference(s) |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-D-phenylalanine | [5] |
| Synonyms | Fmoc-D-phenylalanine | [6] |
| CAS Number | 86123-10-6 | [5][6] |
| Molecular Formula | C₂₄H₂₁NO₄ | [5][6] |
| Molecular Weight | 387.43 g/mol | [6] |
| Appearance | White to off-white powder | [6] |
Table 2: Physical & Handling Data for this compound
| Property | Value | Reference(s) |
| Purity (Typical) | ≥98.0% to ≥99.5% (HPLC) | [6] |
| Melting Point | 180 - 195 °C | [6] |
| Optical Rotation | [α]²⁰/D = +37 ± 2.5° (c=1 in DMF) | [6] |
| Storage Temperature | 0 - 8 °C | [6] |
| Solubility | Soluble in DMF, NMP | |
| Reaction Suitability | Fmoc solid-phase peptide synthesis |
Experimental Protocols: Incorporating this compound via SPPS
The following section details a standard protocol for manual Fmoc-based solid-phase peptide synthesis (SPPS) for incorporating an this compound residue into a growing peptide chain on a Rink Amide resin.
Materials and Reagents
-
Resin: Rink Amide resin (or other suitable solid support)
-
Amino Acids: N-α-Fmoc protected amino acids (including this compound)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
HOBt (Hydroxybenzotriazole) or OxymaPure
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Precipitation Solvent: Cold diethyl ether
Workflow for a Single Coupling Cycle
The core of SPPS is a cycle of deprotection and coupling steps, repeated for each amino acid in the sequence.
References
- 1. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. lifetein.com [lifetein.com]
- 3. nbinno.com [nbinno.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chemimpex.com [chemimpex.com]
A Technical Guide to the Biological Significance of D-Phenylalanine Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide structures represents a cornerstone of modern therapeutic peptide design. Among these, D-phenylalanine (D-Phe) stands out for its profound impact on peptide stability, conformation, and biological activity. This technical guide provides an in-depth analysis of the significance of D-Phe in peptide-based drug development, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated biological pathways.
Introduction: Overcoming the Limitations of L-Peptides
Native peptides composed exclusively of L-amino acids are often suboptimal drug candidates due to their inherent limitations, including poor enzymatic stability, low bioavailability, and rapid clearance.[1] Peptidases, which are ubiquitous in biological systems, readily recognize and degrade L-peptide sequences, significantly shortening their therapeutic window. The substitution of an L-amino acid with its D-enantiomer, such as D-phenylalanine, is a powerful and widely adopted strategy to overcome these metabolic vulnerabilities.[1] This simple stereochemical inversion at the α-carbon sterically hinders the binding of peptidases, thereby enhancing the peptide's resistance to enzymatic degradation and improving its pharmacokinetic profile.
Core Biological Significance of D-Phenylalanine Integration
The inclusion of D-phenylalanine into a peptide sequence imparts several critical advantages that are highly sought after in drug design:
-
Enhanced Proteolytic Stability: The primary and most significant advantage is the dramatic increase in resistance to enzymatic degradation. Proteases are stereospecific and are adapted to cleave peptide bonds between L-amino acids. The presence of a D-residue disrupts the required stereochemistry for enzyme-substrate recognition, effectively shielding the peptide from proteolysis. This leads to a longer plasma half-life and improved bioavailability.
-
Conformational Constraint and Receptor Affinity: The incorporation of a D-amino acid introduces a significant conformational constraint on the peptide backbone. This can induce or stabilize specific secondary structures, such as β-turns, which are often crucial for high-affinity receptor binding. By locking the peptide into a more bioactive conformation, D-Phe can lead to enhanced potency and receptor selectivity.
-
Modulation of Biological Activity: Beyond simple stability, D-Phe can fundamentally alter the biological function of a peptide. It can convert an agonist into an antagonist, fine-tune receptor subtype selectivity, and influence downstream signaling pathways. D-phenylalanine itself has been investigated for its pharmacological activity, including the inhibition of enzymes like carboxypeptidase A and enkephalinase, which are involved in pain modulation.[2][3]
Quantitative Data on D-Phenylalanine Containing Peptides
The impact of D-phenylalanine incorporation is quantitatively demonstrated across numerous therapeutic peptides. The following tables summarize key data comparing native L-peptides with their D-Phe-containing analogs.
Table 1: Enhanced Stability in Simulated Gastrointestinal Fluids
| Peptide | Modification | Simulated Gastric Fluid (SGF) Half-life (t½) | Simulated Intestinal Fluid (SIF) Half-life (t½) | Reference |
| Somatostatin | Native L-peptide | 13 ± 2 min | < 3 min | [4] |
| Octreotide | Contains D-Phe | > 24 h | > 24 h | N/A (Implied Stability) |
| Vc1.1 | Native L-peptide | > 24 h | 2.4 ± 0.2 h | [4] |
| cVc1.1 | Backbone cyclized analog | > 24 h | 1.5 ± 0.1 h | [4] |
Note: Octreotide is a well-known stable analog of somatostatin, and its stability is largely attributed to the presence of D-Phe and other modifications.
Table 2: Receptor Binding Affinity and Biological Activity
| Peptide | Receptor Target | Modification | Binding Affinity (Ki or IC50) | Biological Effect |
| Enkephalin | μ-opioid receptor | Native (Tyr-Gly-Gly-Phe-Met ) | ~25 nM | Analgesic, short-acting |
| DADLE | μ-opioid receptor | Tyr-D-Ala -Gly-Phe-D-Leu | ~1.9 nM (δ), ~16 nM (μ) | Potent, stable analgesic |
| GnRH | GnRH Receptor | Native L-peptide | ~0.5 nM | Agonist |
| Leuprolide | GnRH Receptor | Contains D-Leu | ~0.1 nM | Superagonist |
Note: While not all examples use D-Phe specifically, they illustrate the principle of D-amino acid substitution for enhancing biological activity. DADLE and Leuprolide are classic examples of this strategy's success.
Key Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of D-Phe containing peptides.
4.1 Solid-Phase Peptide Synthesis (SPPS) of a D-Phenylalanine Peptide
This protocol outlines the standard Fmoc/t-Bu strategy for synthesizing a peptide containing a D-phenylalanine residue.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a 20% solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first C-terminal Fmoc-protected L-amino acid using a coupling reagent (e.g., HBTU/HOBt) in the presence of a base (e.g., DIPEA). Add this activated amino acid to the deprotected resin and allow it to react.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
D-Phenylalanine Incorporation: When the sequence calls for D-phenylalanine, use Fmoc-D-Phe-OH in the coupling step instead of an L-amino acid. The procedure remains identical.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[5]
4.2 In Vitro Proteolytic Stability Assay
This protocol assesses the stability of a peptide in the presence of digestive enzymes or plasma.
-
Enzyme/Fluid Preparation: Prepare solutions of simulated gastric fluid (SGF) containing pepsin or simulated intestinal fluid (SIF) containing pancreatin. Alternatively, use human plasma or specific proteases like trypsin or chymotrypsin.
-
Peptide Incubation: Dissolve the test peptide (both the native L-form and the D-Phe analog) in the appropriate buffer and add it to the enzyme/fluid solution at a defined concentration. Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic degradation in the aliquot by adding a quenching solution, such as a strong acid (e.g., TFA) or an organic solvent (e.g., acetonitrile), to precipitate the enzymes.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant using RP-HPLC to quantify the amount of intact peptide remaining.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase exponential decay curve to calculate the peptide's half-life (t½).[4]
Visualizing Mechanisms and Workflows
5.1 Signaling Pathway: Opioid Receptor Activation
Many potent opioid peptide analogs incorporate D-amino acids to enhance stability and affinity. The diagram below illustrates the canonical G-protein coupled receptor (GPCR) signaling pathway initiated by the binding of such a peptide to the μ-opioid receptor.
Caption: D-Phe opioid peptide signaling via the μ-opioid receptor.
5.2 Experimental Workflow: Peptide Stability Assessment
The logical flow for developing and testing a stabilized peptide is critical. The following diagram outlines the workflow from peptide design to stability analysis.
Caption: Workflow for synthesis and stability testing of D-Phe peptides.
5.3 Mechanism: Proteolytic Resistance
This diagram illustrates the core concept of how D-phenylalanine confers resistance to enzymatic degradation compared to its native L-isomer.
Caption: Steric hindrance by D-Phe prevents protease binding and cleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Fmoc-D-Phe-OH in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Phe-OH (N-α-Fmoc-D-phenylalanine) is a fundamental building block in modern peptide synthesis, playing a pivotal role in the development of novel peptide-based tools and therapeutics for neuroscience research. The incorporation of the D-enantiomer of phenylalanine, facilitated by Fmoc solid-phase peptide synthesis (SPPS), offers distinct advantages, including enhanced enzymatic stability and unique conformational properties of the resulting peptides. This technical guide provides an in-depth overview of the applications of this compound in neuroscience, focusing on its use in creating peptides that modulate key neurological targets and processes. We present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to support researchers in this dynamic field.
Core Applications of this compound in Neuroscience
The primary utility of this compound in neuroscience lies in its incorporation into synthetic peptides designed to interact with the central nervous system (CNS). The D-phenylalanine residue can significantly alter the biological activity and pharmacokinetic properties of these peptides.
Enhanced Receptor Binding and Modulation
The introduction of D-phenylalanine into peptide sequences can lead to improved binding affinities for neuronal receptors. A notable example is in the modification of gonadotropin-releasing hormone (GnRH) analogs, where the substitution with D-Phe enhances receptor binding, making these peptides valuable probes for studying GnRH receptor function in the brain.[1]
Targeting Amyloid-Beta Aggregation in Alzheimer's Disease
This compound is instrumental in synthesizing peptides that interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. Peptides containing D-amino acids, including D-phenylalanine, exhibit increased resistance to proteolysis and can effectively inhibit Aβ fibril formation.[2][3] Methylated phenylalanine-containing peptides, synthesized using Fmoc-protected precursors, have shown a strong binding affinity for Aβ and a significant reduction in fibril formation.
Improving Blood-Brain Barrier Penetration
A major challenge in CNS drug development is bypassing the blood-brain barrier (BBB). N-methyl-phenylalanine-rich peptides, synthesized using this compound and its derivatives, are being explored as shuttle molecules to transport therapeutic agents across the BBB.
Modulation of Ion Channels
Peptides incorporating D-phenylalanine can act as modulators of neuronal ion channels. For instance, synthetic peptides containing the isoleucine, phenylalanine, and methionine (IFM) motif have been shown to block open sodium channels, providing a tool to study ion channel kinetics and function.
Neuroprotection and Cognitive Enhancement
Beyond incorporation into larger peptides, D-phenylalanine itself has demonstrated neuroactive properties. It can enhance memory formation through the activation of carbonic anhydrases in the hippocampus.[4] The racemic mixture, DL-Phenylalanine, serves as a precursor to key neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) and is investigated for its potential analgesic and antidepressant effects.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing D-phenylalanine-containing peptides in neuroscience research.
Table 1: GnRH Receptor Binding Affinities
| Peptide | IC50 (nM) | Reference |
| DOTA-Ahx-(D-Lys⁶)-GnRH1 | 36.1 | [1] |
| DOTA-D-Phe-Ahx-(D-Lys⁶)-GnRH | 16.3 | [1] |
| DOTA-Ahx-D-Phe-(D-Lys⁶)-GnRH | 7.6 | [1] |
Table 2: Carbonic Anhydrase Activation by Phenylalanine Isomers
| Isozyme | Activator | K_A (nM) | Reference |
| hCA I | L-Phe | 240 | [5] |
| hCA I | D-Phe | 63,000 | [5] |
| hCA II | L-Phe | 13 | [5] |
| hCA II | D-Phe | 35 | [5] |
| hCA VA | L-Phe | 10,900 | [5] |
| hCA VA | D-Phe | 9,700 | [5] |
| hCA VII | L-Phe | 9,800 | [5] |
| hCA VII | D-Phe | 4,600 | [5] |
| hCA XIV | L-Phe | 180 | [5] |
| hCA XIV | D-Phe | 8,200 | [5] |
Experimental Protocols
Detailed methodologies for key experiments involving D-phenylalanine-containing peptides are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Phe-Containing Peptide
This protocol outlines the general steps for synthesizing a peptide incorporating this compound using an automated peptide synthesizer.
Materials:
-
Fmoc-protected amino acids (including this compound)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid and coupling reagents in DMF. b. Add DIPEA to activate the amino acid. c. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid, including this compound, in the desired sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.
-
Purification and Analysis: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Protocol 2: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
This assay is used to monitor the effect of D-Phe-containing peptides on the kinetics of Aβ fibrillization.[6][7]
Materials:
-
Aβ(1-42) peptide
-
D-Phe-containing inhibitor peptide
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
96-well black, clear-bottom microplate
Procedure:
-
Aβ Preparation: Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in the phosphate buffer to the desired concentration.
-
Reaction Setup: In the wells of the 96-well plate, set up the following reactions:
-
Aβ(1-42) alone (control)
-
Aβ(1-42) with varying concentrations of the D-Phe-containing inhibitor peptide
-
Inhibitor peptide alone (background control)
-
Buffer with ThT alone (blank)
-
-
ThT Addition: Add ThT to each well to a final concentration of 10-20 µM.
-
Incubation and Measurement: a. Place the microplate in a plate reader capable of fluorescence measurement. b. Incubate the plate at 37°C with intermittent shaking. c. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~480 nm.
-
Data Analysis: Plot the fluorescence intensity as a function of time. A decrease in the fluorescence signal in the presence of the inhibitor peptide compared to the Aβ alone indicates inhibition of fibril formation.
Protocol 3: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol describes a transwell assay to assess the ability of N-methyl-phenylalanine-rich peptides to cross a model of the BBB.[8][9]
Materials:
-
Brain endothelial cells (e.g., bEnd.3 or primary porcine brain endothelial cells)
-
Astrocytes (for co-culture models)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
N-methyl-phenylalanine-rich peptide (labeled with a fluorescent tag or radiolabel)
-
Lucifer yellow (paracellular permeability marker)
Procedure:
-
Cell Seeding: a. Seed the brain endothelial cells on the apical (upper) side of the transwell insert. b. For co-culture models, seed astrocytes on the basolateral (lower) side of the insert or in the bottom of the well.
-
Monolayer Formation: Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.
-
Permeability Assay: a. Replace the medium in the apical and basolateral chambers with fresh, serum-free medium. b. Add the labeled N-methyl-phenylalanine-rich peptide to the apical chamber. c. Add Lucifer yellow to the apical chamber to assess monolayer integrity. d. At various time points, collect samples from the basolateral chamber.
-
Quantification: a. Measure the concentration of the labeled peptide in the basolateral samples using a suitable detection method (e.g., fluorescence plate reader, scintillation counter). b. Measure the concentration of Lucifer yellow to ensure the monolayer remained intact during the experiment.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the transport of the peptide across the endothelial cell monolayer.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the use of this compound in neuroscience research.
Caption: Workflow for Solid-Phase Peptide Synthesis of a D-Phe-containing peptide.
Caption: Mechanism of Aβ aggregation inhibition by a D-Phe-containing peptide.
Caption: Transcellular transport of a D-Phe peptide conjugate across the BBB.
Conclusion
This compound is a critical reagent that enables the synthesis of a diverse range of peptides with significant potential in neuroscience research and drug development. The incorporation of D-phenylalanine can confer enhanced stability, improved receptor binding, and the ability to modulate key pathological processes such as amyloid-beta aggregation. The experimental protocols and data presented in this guide offer a framework for researchers to design and evaluate novel D-phenylalanine-containing peptides for various neurological applications. Future research will likely focus on further optimizing the properties of these peptides to improve their therapeutic efficacy and clinical translation.
References
- 1. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytotoxicity and amyloid fibril formation by a D-amino acid peptide that specifically binds to Alzheimer's disease amyloid peptide - JuSER [juser.fz-juelich.de]
- 3. Rationally designed peptide-based inhibitor of Aβ42 fibril formation and toxicity: a potential therapeutic strategy for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase activators. Activation of isoforms I, II, IV, VA, VII, and XIV with L- and D-phenylalanine and crystallographic analysis of their adducts with isozyme II: stereospecific recognition within the active site of an enzyme and its consequences for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thioflavin T spectroscopic assay [assay-protocol.com]
- 7. protocols.io [protocols.io]
- 8. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Self-Assembly of Fmoc-D-Phe-OH: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the self-assembly of N-fluorenylmethoxycarbonyl-D-phenylalanine (Fmoc-D-Phe-OH), a cornerstone in the development of advanced biomaterials. This document synthesizes critical data on the formation of hydrogels, experimental methodologies, and the underlying molecular interactions that drive the self-assembly process. While much of the foundational research in this area has been conducted on the L-enantiomer, Fmoc-L-Phe-OH (Fmoc-F), the principles and protocols outlined herein are broadly applicable to the D-enantiomer, which is of significant interest for applications requiring enhanced proteolytic stability.
Core Principles of Self-Assembly
The self-assembly of this compound into hydrogels is a complex process governed by a delicate balance of non-covalent interactions. The fluorenylmethoxycarbonyl (Fmoc) group, with its aromatic nature, plays a crucial role in initiating and stabilizing the assembly through π-π stacking interactions.[1][2] Concurrently, hydrogen bonding between the carboxylic acid and amide moieties of the peptide backbone contributes to the formation of β-sheet-like structures, which are fundamental to the fibrillar network of the hydrogel.[3] The hydrophobic nature of the phenylalanine side chain further drives the aggregation of these molecules in an aqueous environment.
The chirality of the amino acid can influence the helical twisting of the self-assembled nanofibers, thereby affecting the macroscopic properties of the resulting hydrogel. While detailed comparative studies on the quantitative differences between the L- and D-isomers of Fmoc-Phe-OH are limited, the fundamental self-assembly mechanism is conserved.
Quantitative Data on Hydrogel Properties
The mechanical and physical properties of Fmoc-amino acid hydrogels are highly dependent on the preparation method, concentration, and environmental conditions such as pH.[4] The following tables summarize key quantitative data, primarily derived from studies on the closely related Fmoc-L-Phe-Phe (Fmoc-FF) and other Fmoc-amino acids, which serve as a valuable reference for this compound hydrogel development.
Table 1: Rheological Properties of Fmoc-Dipeptide Hydrogels
| Peptide Derivative | Concentration (wt%) | Storage Modulus (G') (Pa) | Preparation Method | Reference |
| Fmoc-FF | 0.5 | ~10,000 | Solvent-switch (DMSO/water) | [3] |
| Fmoc-FF | 0.5 | ~10,000 | Solvent-switch (HFIP/water) | [3] |
| Fmoc-K3 | 2.0 | 2526 | Phosphate buffer addition | [5] |
| Fmoc-FF | 0.5 | Varies (10 - 10,000) | pH switch | [4] |
Table 2: Structural Characteristics of Self-Assembled Fmoc-Peptide Fibrils
| Peptide Derivative | Fibril Diameter (nm) | Secondary Structure | Key Interactions | Reference |
| Fmoc-FF | 10-100 | Antiparallel β-sheets | π-π stacking, Hydrogen bonding | [1][3] |
| Fmoc-F | Not specified | Antiparallel β-sheets | π-π stacking, Hydrogen bonding | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for the synthesis, hydrogel preparation, and characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound Derivatives
For creating longer peptides incorporating this compound, standard solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is employed.[5]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin) in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the resin's amino group.
-
Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including this compound) using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a fluffy white powder.
Hydrogel Preparation
Two primary methods are utilized to induce the self-assembly of this compound into a hydrogel: the pH-switch method and the solvent-switch method.[6][7]
pH-Switch Method:
-
Dissolution: Dissolve this compound powder in deionized water by adjusting the pH to > 8.0 with NaOH to deprotonate the carboxylic acid, leading to electrostatic repulsion that prevents premature aggregation.
-
pH Triggering: Induce gelation by slowly lowering the pH of the solution to neutral or slightly acidic conditions. This can be achieved by:
-
Incubation: Allow the solution to stand at room temperature until a self-supporting hydrogel is formed.
Solvent-Switch Method:
-
Dissolution: Dissolve this compound in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).[6][8]
-
Water Addition: Add deionized water or a buffer solution to the peptide solution. The change in solvent polarity reduces the solubility of the this compound, triggering self-assembly and hydrogelation.
-
Incubation: Allow the mixture to equilibrate at room temperature to form a stable hydrogel.
Characterization Techniques
A suite of analytical techniques is necessary to fully characterize the structural and mechanical properties of this compound hydrogels.
-
Transmission Electron Microscopy (TEM): To visualize the fibrillar morphology of the self-assembled network.
-
Rheology: To quantify the mechanical properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').[5][8]
-
Circular Dichroism (CD) Spectroscopy: To determine the secondary structure of the peptide assemblies, specifically the presence of β-sheets.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of β-sheet structures through characteristic amide I and II vibrational bands.
-
Fluorescence Spectroscopy: To probe the local environment of the aromatic residues and monitor the self-assembly process.
Visualizing Workflows and Interactions
The following diagrams illustrate the key processes involved in the self-assembly and application of this compound hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc-diphenylalanine hydrogels: understanding the variability in reported mechanical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of solvent choice on the gelation and final hydrogel properties of Fmoc–diphenylalanine - Soft Matter (RSC Publishing) DOI:10.1039/C4SM02256D [pubs.rsc.org]
Fmoc-D-Phe-OH: A Versatile Building Block for Advanced Biomaterials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-fluorenylmethyloxycarbonyl-D-phenylalanine (Fmoc-D-Phe-OH) has emerged as a pivotal building block in the design and synthesis of novel biomaterials.[1][2] Its unique chemical properties, particularly its propensity for self-assembly into ordered nanostructures, have positioned it as a versatile component for creating hydrogels with significant potential in drug delivery, tissue engineering, and regenerative medicine.[3][4] The D-enantiomer of phenylalanine offers enhanced enzymatic stability compared to its natural L-counterpart, a crucial attribute for in vivo applications.[5] This technical guide provides a comprehensive overview of this compound, focusing on its role in the formation of biomaterials, experimental methodologies for their characterization, and their applications in the pharmaceutical and biotechnology sectors.[1][2]
Properties of this compound
This compound is a white to off-white powder with a molecular weight of 387.4 g/mol .[2] The presence of the bulky, aromatic Fmoc protecting group and the phenyl side chain of phenylalanine drives the self-assembly process through a combination of π-π stacking, hydrophobic interactions, and hydrogen bonding.[6][7] This spontaneous organization in aqueous environments leads to the formation of nanofibers, which entangle to form a three-dimensional hydrogel network capable of entrapping large amounts of water.[5][7]
| Property | Value | Reference |
| Molecular Formula | C24H21NO4 | [2] |
| Molecular Weight | 387.43 g/mol | [8] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 180 - 195 °C | [2] |
| Solubility | Soluble in organic solvents like DMSO and DMF | [8] |
Self-Assembly and Hydrogelation
The formation of hydrogels from this compound and its derivatives is a dynamic process influenced by factors such as pH, solvent, and temperature.[5][9][10] The self-assembly is primarily driven by non-covalent interactions, leading to the formation of β-sheet-like structures that constitute the nanofibers.[6][11]
Two common methods to induce gelation are the pH-switch and solvent-switch methods.[11][12] In the pH-switch method, this compound is dissolved at a high pH where the carboxylic acid is deprotonated, preventing aggregation. A subsequent lowering of the pH neutralizes the charge, triggering self-assembly and gelation.[9][11] The solvent-switch method involves dissolving the compound in a water-miscible organic solvent and then adding an aqueous solution to induce aggregation and hydrogel formation.[10][12]
Below is a generalized workflow for the preparation of this compound based hydrogels.
Caption: Generalized workflow for this compound hydrogel formation.
Applications in Biomaterials
Drug Delivery
The porous and biocompatible nature of this compound hydrogels makes them excellent candidates for controlled drug delivery systems.[2][6] Therapeutic molecules, ranging from small drugs to large proteins, can be physically entrapped within the hydrogel matrix and released in a sustained manner.[13][14] The release kinetics can be tuned by altering the hydrogel's mechanical properties and degradation rate.[13] The use of the D-amino acid enhances the resistance of the hydrogel to enzymatic degradation, prolonging the release profile.[5]
Tissue Engineering
In tissue engineering, these hydrogels can serve as scaffolds that mimic the extracellular matrix (ECM), providing structural support for cell adhesion, proliferation, and differentiation.[3][4] The mechanical properties of the hydrogels can be tailored to match those of specific tissues.[15] Furthermore, the incorporation of bioactive motifs, such as the RGD sequence, can enhance cell-material interactions.[4][16]
Experimental Protocols
Hydrogel Preparation (pH-Switch Method)
-
Dissolution: Dissolve this compound in deionized water by adjusting the pH to ~10.5 with 0.1 M NaOH to obtain a clear solution. The final concentration of the peptide derivative will depend on the desired gel strength, but typically ranges from 5 to 15 mg/mL.[11]
-
Triggering Gelation: Slowly lower the pH of the solution by adding an agent like glucono-δ-lactone (GdL), which hydrolyzes to gluconic acid, or by the careful addition of a dilute acid (e.g., 0.1 M HCl).[11][12]
-
Incubation: Allow the solution to stand at room temperature or 37°C. Gelation typically occurs within minutes to hours, depending on the final pH and concentration.[13]
Characterization of Hydrogel Properties
Rheology: The mechanical properties of the hydrogels, such as the storage modulus (G') and loss modulus (G''), can be determined using a rheometer. Oscillatory frequency sweeps are performed to assess the viscoelastic nature of the gel.[15]
Electron Microscopy: The morphology of the hydrogel network, including the fiber diameter and pore size, can be visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) on dried or cryo-fixed samples.[4][11]
In Vitro Drug Release Study
-
Loading: Prepare the hydrogel as described above, incorporating the drug of interest in the initial solution before triggering gelation.
-
Release: Place a known volume of the drug-loaded hydrogel into a vial containing a specific volume of a release medium (e.g., phosphate-buffered saline, PBS).
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
The following diagram illustrates a typical workflow for a drug release experiment.
Caption: Workflow for an in vitro drug release study from a hydrogel.
Conclusion
This compound is a highly valuable building block for the creation of advanced biomaterials. Its ability to self-assemble into stable, biocompatible, and biodegradable hydrogels opens up numerous possibilities in drug delivery and tissue engineering. The ease of modification and the tunability of the resulting hydrogel properties make it an attractive platform for developing next-generation therapeutic and regenerative strategies. Further research into the functionalization of these hydrogels and their in vivo behavior will undoubtedly expand their clinical and commercial potential.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. jpt.com [jpt.com]
- 4. Hydrogels of halogenated Fmoc-short peptides for potential application in tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of solvent choice on the gelation and final hydrogel properties of Fmoc–diphenylalanine - Soft Matter (RSC Publishing) DOI:10.1039/C4SM02256D [pubs.rsc.org]
- 11. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00801H [pubs.rsc.org]
- 13. Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Fmoc-D-Phe-OH Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of peptides incorporating Fmoc-D-Phe-OH, utilizing the widely adopted Fmoc/tBu strategy. The procedures outlined are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy offers a mild and efficient method for assembling peptide chains on a solid support.[3][4] This protocol focuses on the incorporation of the non-proteinogenic amino acid D-Phenylalanine (D-Phe), a common component in peptidomimetics and metabolically stable peptide drug candidates. The synthesis is built upon a cycle of deprotection, coupling, and washing steps, culminating in the cleavage of the completed peptide from the resin support.[3][5]
Experimental Workflow
The overall workflow for this compound solid-phase peptide synthesis is depicted below.
Caption: Experimental workflow for Fmoc solid-phase peptide synthesis.
Materials and Reagents
Resins
The choice of resin depends on the desired C-terminal functionality of the peptide.
| Resin Type | C-Terminal Functionality | Recommended Use |
| Wang Resin | Carboxylic Acid | For peptides with a free C-terminal acid.[1][6] |
| Rink Amide Resin | Amide | For peptides with a C-terminal amide.[6][7][8] |
| 2-Chlorotrityl Chloride Resin | Carboxylic Acid or Protected Peptide Fragments | Useful for preparing fully protected peptide fragments.[8] |
Reagents and Solvents
| Reagent | Purpose | Typical Concentration/Purity |
| This compound | Amino Acid Building Block | High purity |
| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade, amine-free.[8] |
| Dichloromethane (DCM) | Solvent | Reagent grade |
| Piperidine (B6355638) | Fmoc Deprotection Agent | Reagent grade |
| Diisopropylethylamine (DIEA) | Base for Coupling | Reagent grade |
| HBTU, HATU, or HCTU | Coupling Activator | High purity |
| Trifluoroacetic Acid (TFA) | Cleavage Reagent | Reagent grade, >95% purity.[4] |
| Triisopropylsilane (TIS) | Scavenger | Reagent grade |
| 1,2-Ethanedithiol (EDT) | Scavenger | Reagent grade |
| Water | Scavenger Component | Deionized or HPLC grade |
Detailed Experimental Protocols
The following protocols are based on a standard 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Resin Preparation (Swelling)
-
Place the appropriate amount of resin (e.g., 100-200 mg) into a reaction vessel.[9]
-
Add N,N-dimethylformamide (DMF), approximately 10 mL per gram of resin.[7]
-
Allow the resin to swell at room temperature for at least 30-60 minutes. For some resins, overnight swelling is beneficial.[8][9]
-
Drain the DMF from the reaction vessel.[7]
Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.[8][10]
-
Agitate the mixture at room temperature for 5-20 minutes. The reaction progress can be monitored by UV spectroscopy of the fulvene-piperidine adduct.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[7]
This compound Coupling
This step describes the coupling of this compound to the deprotected N-terminal amine on the resin-bound peptide.
-
In a separate vial, dissolve this compound (3-5 equivalents), a coupling activator like HBTU or HATU (3-5 equivalents), and a base such as DIEA (6-10 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 5-15 minutes at room temperature.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.[6]
-
To monitor the completion of the coupling reaction, a qualitative ninhydrin (B49086) (Kaiser) test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
After completion, drain the coupling solution and wash the resin with DMF (3-5 times).
Chain Elongation
Repeat the deprotection (Section 4.2) and coupling (Section 4.3) steps for each subsequent amino acid in the peptide sequence until the desired length is achieved.[7]
Final Cleavage and Deprotection
This final step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM to remove residual DMF.[7]
-
Prepare a cleavage cocktail. The composition of the cocktail depends on the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K.[11][12]
| Cleavage Cocktail (Reagent K) | Component | Volume Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection | |
| Phenol | 5% | Scavenger | |
| Water | 5% | Scavenger | |
| Thioanisole | 5% | Scavenger | |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger |
-
Caution: Prepare the cleavage cocktail in a well-ventilated fume hood. TFA is highly corrosive.
-
Add the cleavage cocktail to the peptide-resin and agitate at room temperature for 2-4 hours.[6][11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and organic byproducts.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Summary of Key Reaction Parameters
| Step | Reagents | Time | Temperature |
| Resin Swelling | DMF or DCM | 30 min - overnight | Room Temperature |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 x (5-20 min) | Room Temperature |
| Amino Acid Coupling | Fmoc-AA, Activator, DIEA in DMF | 1 - 2 hours | Room Temperature |
| Cleavage & Deprotection | TFA-based cocktail with scavengers | 2 - 4 hours | Room Temperature |
Troubleshooting and Considerations
-
Incomplete Coupling: Can be addressed by a second coupling step or by capping the unreacted amines with acetic anhydride.
-
Racemization: Particularly a concern for cysteine and histidine residues. Using additives like Oxyma Pure can mitigate this.[13]
-
Aggregation: Difficult sequences, especially those rich in hydrophobic residues, can aggregate. Using specialized resins or pseudoproline dipeptides can improve synthesis outcomes.
-
Side Reactions: The choice of scavengers in the cleavage cocktail is critical to prevent side reactions, especially with amino acids like tryptophan, methionine, and arginine.[5][11]
This protocol provides a robust framework for the synthesis of peptides containing this compound. Optimization of coupling times, reagent equivalents, and cleavage conditions may be necessary depending on the specific peptide sequence.
References
- 1. m.youtube.com [m.youtube.com]
- 2. csbio.com [csbio.com]
- 3. lifetein.com [lifetein.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. SPPS Chemicals - Synthesize peptides with superior reagents. [cem.com]
Application Note: High-Efficiency Coupling of Fmoc-D-Phe-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the construction of complex peptide chains on a solid support. The efficiency of each amino acid coupling step is paramount to achieving high purity and yield of the final peptide. This is dictated by the choice of coupling reagent, which activates the C-terminal carboxylic acid of the incoming Nα-protected amino acid, facilitating amide bond formation with the N-terminal amine of the resin-bound peptide chain.
Fmoc-D-Phe-OH, a D-enantiomer of phenylalanine, is a common non-proteinogenic amino acid incorporated into synthetic peptides to enhance proteolytic stability or to modulate biological activity. While not considered a severely sterically hindered amino acid, its efficient and epimerization-free incorporation requires robust coupling protocols. The selection of an appropriate coupling reagent and optimized reaction conditions are critical to prevent side reactions, primarily racemization, and to ensure the reaction proceeds to completion.
This document provides a detailed guide to the most effective coupling reagents for this compound in Fmoc-based SPPS, including comparative data, detailed experimental protocols, and troubleshooting strategies.
2. Overview of Common Coupling Reagents for Fmoc-SPPS
The success of a coupling reaction depends on the formation of a highly reactive intermediate from the carboxylic acid. Modern coupling reagents are broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium (B103445) salts.
-
Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) are cost-effective but generate highly reactive O-acylisourea intermediates that are prone to racemization.[1] Their use is mandatory in conjunction with nucleophilic additives such as OxymaPure (Oxyma) or 1-hydroxybenzotriazole (B26582) (HOBt), which convert the intermediate into a more stable, less racemization-prone active ester.[1][2] The urea (B33335) byproduct of DIC is soluble in common washing solvents, making it preferable to DCC in SPPS.[2]
-
Uronium/Aminium Salts: This class includes HBTU, HATU, and HCTU. These reagents are highly efficient, leading to rapid coupling times and are widely used in both manual and automated SPPS.[3][4] HATU is generally considered more reactive than HBTU due to the formation of a 7-azabenzotriazole (OAt) ester, which is more reactive than the corresponding OBt ester.[5] They require a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), for activation.[6]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective, particularly for sterically hindered couplings.[3] Similar to uronium salts, PyAOP is more reactive than PyBOP due to the presence of the 7-azabenzotriazole moiety.[2]
-
Immonium/Uronium-type (Oxyma-based): COMU is a newer generation reagent that incorporates the Oxyma moiety directly into its structure. It offers coupling efficiencies comparable to HATU but is considered safer due to the absence of the potentially explosive HOBt/HOAt components.[2][3]
3. Data Presentation: Comparison of Coupling Reagents
The following table summarizes the characteristics of commonly used coupling reagents for the incorporation of this compound.
| Reagent (Acronym) | Class | Advantages | Disadvantages / Considerations | Typical Stoichiometry (AA:Reagent:Base) | Typical Coupling Time |
| DIC/OxymaPure | Carbodiimide / Additive | Cost-effective, low racemization potential.[3] | Slower reaction rates compared to uronium/aminium salts.[3] | 3 : 3 : 3 (DIC/Oxyma) | 30 - 60 min[7] |
| HBTU | Uronium/Aminium Salt | Fast, efficient, and widely used.[3][4] | Can cause racemization, especially with sensitive residues; known allergen.[3] Requires base (DIPEA). | 2 : 1.95 : 4 | 15 - 60 min[4][6] |
| HATU | Uronium/Aminium Salt | Highly efficient, very fast reaction rates, good for difficult couplings.[3][5] | Higher cost. Can cause guanidinylation of the N-terminal amine if used in excess. Requires base (DIPEA). | 2 : 1.95 : 4 | 10 - 45 min[5] |
| PyBOP | Phosphonium Salt | Effective for sterically hindered couplings.[3] | Can be less efficient than HATU for some sequences.[3] Byproduct can complicate purification.[2] Requires base (DIPEA). | 2 : 2 : 4 | 30 - 60 min |
| COMU | Immonium/Uronium Salt | High efficiency comparable to HATU, safer alternative to HOBt/HOAt-based reagents.[2][3] | Higher cost. | 2 : 2 : 4 | 15 - 45 min |
4. Experimental Protocols
The following protocols are based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales. The prerequisite for all protocols is the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide, typically achieved by treating the resin with 20% piperidine (B6355638) in DMF.
Protocol 1: DIC/OxymaPure Coupling
This method is recommended for its balance of efficiency and low racemization risk.
Materials and Reagents:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (116.2 mg, 0.3 mmol, 3 eq.)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (42.6 mg, 0.3 mmol, 3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (47 µL, 0.3 mmol, 3 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the Fmoc-deprotected resin is washed thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, dissolve this compound and OxymaPure in DMF (~2 mL). Add DIC to this solution.
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of beads to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates reaction completion.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next deprotection step or final cleavage.
-
Troubleshooting: If the Kaiser test is positive, indicating incomplete coupling, repeat steps 2-6 (this is known as a "double coupling").[5]
Protocol 2: HBTU/DIPEA Coupling
A rapid and highly effective protocol widely used in automated and manual SPPS.
Materials and Reagents:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (77.5 mg, 0.2 mmol, 2 eq.)
-
HBTU (74.0 mg, 0.195 mmol, 1.95 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (70 µL, 0.4 mmol, 4 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the Fmoc-deprotected resin is washed thoroughly with DMF (3-5 times).
-
Amino Acid Activation: In a separate vial, dissolve this compound and HBTU in DMF (~2 mL).
-
Pre-activation & Coupling: Add DIPEA to the amino acid/HBTU solution and immediately add the entire mixture to the reaction vessel containing the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes. Complete coupling often occurs within 15-30 minutes.[4]
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Troubleshooting: For incomplete couplings, a second coupling can be performed.
Protocol 3: HATU/DIPEA Coupling
This protocol is one of the most efficient methods, recommended for sequences that may be prone to aggregation or for ensuring the highest possible coupling efficiency.
Materials and Reagents:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (77.5 mg, 0.2 mmol, 2 eq.)
-
HATU (74.1 mg, 0.195 mmol, 1.95 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (70 µL, 0.4 mmol, 4 eq.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the Fmoc-deprotected resin is washed thoroughly with DMF (3-5 times).
-
Amino Acid Activation: In a separate vial, dissolve this compound and HATU in DMF (~2 mL).
-
Pre-activation & Coupling: Add DIPEA to the solution and immediately transfer the activated mixture to the resin.
-
Reaction: Agitate the mixture at room temperature for 15-45 minutes.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: After a negative Kaiser test, drain the solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).
-
Troubleshooting: If coupling remains incomplete, perform a double coupling with a fresh solution of activated amino acid.[5]
5. Mandatory Visualization
The following diagrams illustrate the key workflows and chemical logic in the coupling of this compound.
Caption: General workflow for a single amino acid coupling cycle in SPPS.
Caption: Logical relationship of this compound activation via HBTU.
References
Application Notes and Protocols: A Comparative Analysis of Manual vs. Automated Synthesis Methodologies for Peptides Incorporating Fmoc-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids, such as D-phenylalanine (D-Phe), into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced metabolic stability due to their resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.[1] Fmoc-D-Phe-OH is a key building block in Solid-Phase Peptide Synthesis (SPPS) for achieving this. The choice between manual and automated SPPS for incorporating this compound depends on various factors including scale, throughput, peptide complexity, and available resources.[1] This document provides a detailed comparison of these two methodologies, complete with experimental protocols, comparative data, and workflow visualizations.
Data Presentation: Manual vs. Automated Synthesis
The selection of a synthesis methodology can significantly impact key performance indicators. The following table summarizes typical quantitative data for the synthesis of a peptide containing this compound using both manual and automated approaches.
| Parameter | Manual Solid-Phase Synthesis | Automated Solid-Phase Synthesis |
| Typical Scale | 50 mg - 5 g of resin | 10 mg - 1 g of resin per vessel |
| Hands-on Time per Cycle | 1 - 2 hours | 5 - 15 minutes (for setup) |
| Total Time per Cycle | 2 - 4 hours | 30 - 90 minutes |
| Typical Yield per Coupling Step | 95 - 99% | > 99% |
| Final Crude Purity | 70 - 90% | 85 - 98%[1] |
| Reagent Consumption | Higher, due to manual dispensing | Optimized and lower[1] |
| Reproducibility | Operator-dependent | High[1] |
| Throughput | Low (typically one peptide at a time) | High (multiple parallel syntheses)[1][2] |
Experimental Protocols
Detailed methodologies for the incorporation of this compound via manual and automated SPPS are provided below. These protocols assume a standard Fmoc/tBu strategy.
Manual Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual steps for coupling this compound to a growing peptide chain on a solid support.
1. Resin Preparation:
-
Start with a pre-swollen resin (e.g., Rink Amide or Wang resin) to which the initial amino acid has been coupled and the Fmoc group has been removed.[3][4]
-
Wash the resin thoroughly with Dimethylformamide (DMF) (3 x 1 min) to remove residual piperidine (B6355638).
2. Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HCTU (2.9 equivalents) in DMF.[5]
-
Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the solution to activate the amino acid.[4] Allow the activation to proceed for 1-2 minutes.
3. Coupling:
-
Add the activated this compound solution to the reaction vessel containing the resin.
-
Agitate the mixture using a shaker or vortexer for 1-2 hours at room temperature to ensure complete coupling.[3]
4. Washing:
-
After the coupling reaction, drain the reaction vessel and wash the resin with DMF (3 x 1 min) to remove excess reagents and by-products.
5. Capping (Optional):
-
To block any unreacted amino groups, a capping step can be performed. Treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF for 10-15 minutes.
-
Wash the resin again with DMF (3 x 1 min).
6. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the newly added D-phenylalanine.[5]
-
Drain the vessel and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine. The resin is now ready for the next coupling cycle.
7. Monitoring the Reaction:
-
The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (beads remain colorless) indicates a complete reaction.[4]
Automated Solid-Phase Peptide Synthesis Protocol
Automated synthesizers streamline the repetitive steps of SPPS, offering higher throughput and reproducibility.[2]
1. Synthesizer Setup:
-
Load the appropriate resin into the reaction vessel of the automated peptide synthesizer.
-
Place vials containing this compound, activating agents (e.g., HCTU, DIC), and a base (e.g., DIEA, NMM) into their designated positions on the instrument.
-
Ensure all solvent and reagent bottles (DMF, piperidine, cleavage cocktail) are sufficiently filled.
2. Programming the Synthesis Cycle:
-
Program the synthesizer with the desired peptide sequence, specifying the position of D-phenylalanine.
-
Define the parameters for each step of the synthesis cycle:
-
Fmoc Deprotection: Typically a two-stage treatment with 20% piperidine in DMF.
-
Washing: A series of washes with DMF to remove residual reagents.
-
Coupling: The pre-programmed addition of activated this compound to the resin for a specified duration. Automated systems often use optimized, shorter coupling times.[2]
-
Washing: Post-coupling washes to remove unreacted amino acid and coupling reagents.
-
3. Execution and Monitoring:
-
Initiate the automated synthesis sequence. The instrument will perform all the deprotection, washing, and coupling steps automatically.[2]
-
Many modern synthesizers are equipped with real-time monitoring, such as UV detection of the Fmoc cleavage product, to ensure each step proceeds to completion.[2]
4. Final Cleavage and Deprotection:
-
Once the entire peptide sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed. This step is typically performed manually outside the synthesizer using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).[1]
Visualizations
Experimental Workflows
The following diagrams illustrate the workflows for manual and automated solid-phase peptide synthesis.
Caption: Manual Solid-Phase Peptide Synthesis Workflow.
Caption: Automated Solid-Phase Peptide Synthesis Workflow.
Signaling Pathway Example: Mitochondria-Targeted Peptides
Peptides containing D-amino acids, such as D-Phe, are often utilized in the design of metabolically stable therapeutic agents. One such application is in the development of mitochondria-targeted antioxidants. The Szeto-Schiller (SS) peptides, for instance, are tetrapeptides with alternating aromatic and basic residues that can selectively target the inner mitochondrial membrane to scavenge reactive oxygen species (ROS).[6]
Caption: Targeting Mitochondria with D-Phe Containing Peptides.
Conclusion
Both manual and automated SPPS are effective methods for incorporating this compound into peptide sequences. Manual synthesis offers flexibility and is suitable for smaller scale, exploratory work. In contrast, automated synthesis provides higher throughput, reproducibility, and efficiency, making it the preferred method for the synthesis of multiple peptides or for larger-scale production in a drug development setting.[7] The choice of methodology should be guided by the specific requirements of the research or development project.
References
- 1. benchchem.com [benchchem.com]
- 2. Automated Peptide Synthesis – American Peptide Society [americanpeptidesociety.org]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. wernerlab.weebly.com [wernerlab.weebly.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. dovepress.com [dovepress.com]
- 7. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Application Notes and Protocols for Resin Selection in Fmoc-D-Phe-OH Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex peptide chains. A critical decision in SPPS is the choice of the solid support, as it dictates the conditions for amino acid coupling, the stability of the growing peptide chain, and the final cleavage strategy. This document provides a detailed guide for selecting the appropriate resin for the synthesis of peptides incorporating Fmoc-D-Phe-OH, with a focus on producing a C-terminal carboxylic acid. We will compare the two most commonly employed resins for this purpose: Wang resin and 2-Chlorotrityl chloride (2-CTC) resin.
Resin Selection: A Comparative Overview
The choice between Wang and 2-CTC resin hinges on the desired lability of the peptide-resin linkage, the sensitivity of the amino acids to racemization, and the overall synthetic strategy. Both resins are polystyrene-based and compatible with Fmoc chemistry.
| Feature | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Linker Type | p-Alkoxybenzyl alcohol | 2-Chlorotrityl chloride |
| Typical Loading Capacity | 0.3 - 0.8 mmol/g[1][2] | 1.0 - 1.6 mmol/g (can be adjusted)[3] |
| Cleavage Conditions | Strong acid: 50-95% TFA in DCM[4] | Mild acid: 1% TFA in DCM, or AcOH/TFE/DCM[3][5] |
| Racemization Risk | Potential for racemization during loading of the first amino acid, especially with sensitive residues.[4] | Minimal to no racemization during loading.[6][7] |
| Diketopiperazine Formation | Can be a side reaction. | Steric hindrance of the trityl group minimizes diketopiperazine formation.[7] |
| Suitability | Standard synthesis of peptides with C-terminal acids. | Synthesis of protected peptide fragments, peptides with acid-sensitive residues, and when racemization is a major concern.[6] |
Logical Workflow for Resin Selection
The following diagram illustrates the decision-making process for choosing between Wang and 2-CTC resin for your this compound synthesis.
Caption: Decision workflow for selecting between Wang and 2-CTC resin.
Experimental Protocols
Protocol 1: Loading of this compound onto Wang Resin
This protocol describes a common method for esterifying the first amino acid to Wang resin.
Materials:
-
Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic Anhydride (B1165640)
Procedure:
-
Resin Swelling: Swell Wang resin (1 g) in DMF (10 mL) for 1-2 hours in a reaction vessel.
-
Activation of this compound: In a separate flask, dissolve this compound (2-4 equivalents relative to resin loading) in a minimal amount of DMF. Add DIC (2-4 equivalents) and a catalytic amount of DMAP (0.1 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated this compound solution. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF for 30 minutes.
-
Final Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.
-
Fmoc Quantification: Determine the loading capacity by treating a small, weighed amount of the dried resin with 20% piperidine in DMF and measuring the absorbance of the liberated dibenzofulvene-piperidine adduct at ~301 nm.
Protocol 2: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol takes advantage of the reactivity of the 2-chlorotrityl linker, which does not require pre-activation of the amino acid, thereby minimizing the risk of racemization.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (B129727) (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell 2-CTC resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
Amino Acid Solution Preparation: In a separate flask, dissolve this compound (1-1.5 equivalents relative to resin loading) in anhydrous DCM (5-10 mL). Add DIPEA (2-3 equivalents).
-
Coupling: Drain the DCM from the swollen resin and add the this compound/DIPEA solution. Agitate the mixture at room temperature for 1-2 hours.[8]
-
Capping: Add methanol (0.8 mL/g of resin) to the reaction mixture and agitate for an additional 30 minutes to cap any unreacted chlorotrityl groups.[3]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying and Quantification: Dry the resin under vacuum and determine the loading as described for Wang resin.
General SPPS Workflow following Loading
The following diagram outlines the subsequent steps in the SPPS cycle after the first amino acid has been loaded.
Caption: Standard cycle for Fmoc-based Solid-Phase Peptide Synthesis.
Peptide Cleavage Protocols
Protocol 3: Cleavage from Wang Resin
Materials:
-
Peptide-loaded Wang resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 1-3 hours at room temperature.[9]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge or filter to collect the crude peptide pellet. Wash with cold ether and dry.
Protocol 4: Cleavage from 2-CTC Resin
Materials:
-
Peptide-loaded 2-CTC resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure for Protected Peptide Fragment:
-
Resin Swelling: Swell the peptide-resin in DCM.
-
Cleavage Cocktail: Prepare a mild cleavage solution of 1% TFA in DCM.[3]
-
Cleavage Reaction: Treat the resin with the cleavage solution for 5-60 minutes at room temperature. Multiple short treatments are often effective.[3]
-
Neutralization and Isolation: Collect the filtrate and immediately neutralize the TFA with a base (e.g., pyridine or by washing with a mild bicarbonate solution). Evaporate the solvent to obtain the protected peptide.
Procedure for Fully Deprotected Peptide: Follow the cleavage protocol for Wang resin (Protocol 3) using a high concentration of TFA and appropriate scavengers.
Conclusion
The selection of a suitable resin is a critical parameter for the successful synthesis of peptides. For the synthesis of peptides containing this compound at the C-terminus, both Wang and 2-CTC resins are viable options. Wang resin is a cost-effective and widely used support for standard peptide synthesis.[7] However, for peptides where the prevention of racemization is paramount, or when acid-sensitive moieties are present, the 2-CTC resin is the superior choice due to its mild loading and cleavage conditions.[6] The detailed protocols provided herein offer a starting point for researchers to optimize their specific peptide synthesis strategies.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage. | Semantic Scholar [semanticscholar.org]
- 6. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Fmoc Deprotection Conditions for D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, allowing for mild deprotection conditions that are orthogonal to acid-labile side-chain protecting groups.[1] D-phenylalanine is a critical non-proteinogenic amino acid incorporated into many peptide-based therapeutics to enhance metabolic stability and receptor affinity. However, the deprotection of the Fmoc group from D-phenylalanine, as with other amino acids, requires careful optimization to ensure high efficiency while minimizing side reactions such as racemization and aspartimide formation.[2][3]
These application notes provide a comprehensive overview of standard and alternative Fmoc deprotection conditions for D-phenylalanine, offering detailed protocols and comparative data to aid researchers in selecting the optimal strategy for their specific synthetic needs.
Standard Fmoc Deprotection Protocol
The most widely employed method for Fmoc deprotection utilizes a solution of piperidine (B6355638) in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[4][5] Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the fluorene (B118485) ring, initiating a β-elimination cascade that liberates the free amine and dibenzofulvene (DBF). The excess piperidine also serves to trap the reactive DBF intermediate, preventing its deleterious reaction with the newly deprotected N-terminus.
Materials
-
Fmoc-D-phenylalanine-loaded resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Reaction vessel for solid-phase synthesis
-
Inert gas (Nitrogen or Argon) supply
Experimental Protocol: Standard Piperidine Deprotection
-
Resin Swelling: Swell the Fmoc-D-phenylalanine-loaded resin in DMF for 30-60 minutes in the reaction vessel.[4]
-
Solvent Removal: Drain the DMF from the swollen resin.
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin, ensuring the resin is completely submerged. Agitate the mixture at room temperature for 5-20 minutes. For sterically hindered residues or to ensure complete deprotection, this step can be repeated.[4][6]
-
Monitoring (Optional): The progress of the deprotection can be monitored by collecting the filtrate and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.[4][7]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene adduct.[4]
-
Confirmation of Deprotection (Optional): A qualitative Kaiser test can be performed on a small sample of resin beads. A blue color indicates the presence of a free primary amine, signifying successful deprotection.
Alternative Fmoc Deprotection Strategies
While piperidine is highly effective, concerns regarding its regulated status, toxicity, and potential to induce side reactions have prompted the development of alternative deprotection reagents.[5][8]
Overview of Alternative Reagents
Several alternative bases have been investigated for Fmoc deprotection, each with its own advantages and disadvantages. These are particularly useful when dealing with sensitive sequences prone to side reactions like aspartimide formation or for syntheses where piperidine use is restricted.
| Reagent | Typical Concentration & Solvent | Reaction Time | Key Advantages | Key Disadvantages |
| Piperidine | 20% in DMF | 5-20 min | High efficiency, well-established | Regulated substance, can induce aspartimide formation and racemization |
| Piperazine (B1678402) | 5-10% in DMF/Ethanol (9:1) | 10-20 min | Less toxic than piperidine, reduced side reactions in some cases | Lower solubility in DMF, may require longer reaction times |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar efficiency to piperidine, not as strictly regulated | Can still induce side reactions |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | 2-10 min | Very rapid deprotection, non-nucleophilic | Can exacerbate aspartimide formation, requires a scavenger for DBF |
| DBU/Piperazine | 2% DBU, 5% Piperazine in DMF | < 1 min | Extremely rapid and efficient deprotection | Can still lead to significant aspartimide formation in sensitive sequences |
| Dipropylamine (DPA) | 25% in DMF | 5-15 min | Reduced aspartimide formation compared to piperidine, readily available | May have slightly slower kinetics than piperidine |
| Morpholine | 50% in DMF | 20-30 min | Milder conditions, useful for sensitive glycopeptides | Slower reaction times |
Experimental Protocol: DBU/Piperazine Deprotection for Rapid Synthesis
This protocol is suitable for sequences where speed is critical and the risk of aspartimide formation has been evaluated.
-
Resin Swelling: Swell the Fmoc-D-phenylalanine-loaded resin in DMF for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the swollen resin.
-
Deprotection Solution Preparation: Prepare a fresh solution of 2% DBU (v/v) and 5% piperazine (w/v) in DMF.
-
Deprotection: Add the DBU/piperazine solution to the resin and agitate for 1-2 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times).
Minimizing Side Reactions
Racemization
The chiral integrity of D-phenylalanine is crucial for the biological activity of the final peptide. While racemization at the α-carbon is less common for phenylalanine compared to residues like cysteine or histidine, it can still occur under harsh basic conditions or with prolonged exposure to the deprotection reagent.[9]
Strategies to Minimize Racemization:
-
Minimize Deprotection Time: Use the shortest effective deprotection time.
-
Optimize Base Concentration: While 20% piperidine is standard, for sensitive sequences, a lower concentration may be beneficial, though this could require longer reaction times.
-
Use of Milder Bases: Consider using alternative, less harsh bases like dipropylamine.
Aspartimide Formation
If D-phenylalanine is adjacent to an aspartic acid residue, there is a risk of aspartimide formation during Fmoc deprotection. This side reaction can lead to a mixture of α- and β-peptides and racemization of the aspartic acid residue.[2][3]
Strategies to Minimize Aspartimide Formation:
-
Use of DBU with Caution: DBU is known to promote aspartimide formation and should be avoided in sequences containing aspartic acid.[2]
-
Addition of HOBt: Adding 0.1 M hydroxybenzotriazole (B1436442) (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[2]
-
Sterically Hindered Esters: Utilizing more sterically hindered protecting groups for the aspartic acid side chain can reduce the incidence of this side reaction.
Visualized Workflows and Mechanisms
Caption: General workflow for the Fmoc deprotection of D-phenylalanine on solid support.
Caption: Mechanism of Fmoc deprotection using piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. chem.uci.edu [chem.uci.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cleavage Cocktail for Peptides with D-Phenylalanine
Introduction
The incorporation of non-canonical amino acids, such as D-phenylalanine, into peptide sequences is a critical strategy in modern drug development. D-amino acids confer enhanced proteolytic stability, extending the in-vivo half-life of peptide therapeutics. While the solid-phase peptide synthesis (SPPS) of peptides containing D-phenylalanine follows standard protocols, the final cleavage step—where the peptide is released from the resin and side-chain protecting groups are removed—requires careful consideration to ensure high yield and purity. The choice of cleavage cocktail is dictated not by the stereochemistry of the phenylalanine residue, but by the presence of other sensitive amino acids within the peptide sequence. This document provides detailed protocols and guidance for selecting the appropriate cleavage cocktail for peptides containing D-phenylalanine.
Core Principle: The Role of Scavengers
The final cleavage in Fmoc-based SPPS is typically performed with a high concentration of trifluoroacetic acid (TFA).[1] During this process, acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt, Pbf) are removed, generating highly reactive carbocations.[2] These cations can irreversibly modify nucleophilic residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2] To prevent these deleterious side reactions, "scavengers" are added to the TFA cocktail to trap the reactive carbocations.[3] The presence of D-phenylalanine does not alter this fundamental chemical process; therefore, the selection of a cleavage cocktail depends entirely on the other amino acids in the sequence.
Data Presentation: Cleavage Cocktail Selection Guide
The appropriate cleavage cocktail for a D-phenylalanine-containing peptide should be chosen based on the presence of other sensitive residues. The following table summarizes common cleavage cocktails and their applications.
| Reagent Name | Composition (v/v or w/v) | Primary Application & Rationale |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | For peptides without sensitive residues (Trp, Cys, Met). Water quenches t-butyl cations, and TIS is a potent scavenger for trityl cations.[2][3] |
| Reagent K | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole (B89551), 2.5% 1,2-Ethanedithiol (EDT) | A "universal" cocktail for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[4][5] Phenol and thioanisole are general scavengers, while EDT reduces Met(O) and protects Cys.[5] |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly effective for peptides containing Arginine (Pbf/Pmc) and Tryptophan. Minimizes reattachment of Trp to the resin linker.[1] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of Methionine to its sulfoxide (B87167) form.[6] |
| Low Odor Cocktail | 88% TFA, 5% Water, 5% Dithiothreitol (DTT), 2% TIS | DTT replaces the malodorous EDT and thioanisole, serving as a reducing agent for Cysteine.[4] |
Experimental Protocols
Safety Precaution: All procedures involving trifluoroacetic acid (TFA) and thiol-based scavengers must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Protocol 1: General Cleavage and Deprotection of a D-Phenylalanine Peptide
This protocol describes the standard procedure for cleaving the peptide from the resin, removing side-chain protecting groups, and isolating the crude peptide.
Materials:
-
Peptide-resin (fully synthesized and dried)
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers (e.g., Triisopropylsilane (TIS), deionized water, etc., as per Table 1)
-
Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE), pre-chilled to -20°C.[7]
-
Dichloromethane (DCM)
-
Reaction vessel (glass scintillation vial or specialized cleavage vessel)
-
Sintered glass funnel or syringe with a frit
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas line
-
Vacuum desiccator or lyophilizer
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) into a clean, dry reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to remove any residual DMF and to swell the resin.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[8]
-
-
Cleavage Cocktail Preparation:
-
Crucially, prepare the cleavage cocktail fresh immediately before use. [1]
-
Based on the peptide sequence (see Table 1), prepare the appropriate volume of cleavage cocktail. A general rule is 10-20 mL per gram of resin; for 100 mg of resin, 2 mL is sufficient.[8]
-
Example (Standard Cocktail for 2 mL): In a glass vial inside a fume hood, carefully combine 1.9 mL TFA, 50 µL deionized water, and 50 µL TIS. Mix gently.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried resin.
-
Seal the vessel and gently agitate at room temperature for 2-3 hours. Periodic swirling is recommended to ensure complete contact between the resin and the cocktail.[9] For peptides with multiple arginine residues, the cleavage time may need to be extended.[1]
-
A color change (often to deep yellow or red) is normal, especially if trityl-protected residues are present, due to the formation of trityl carbocations.[1]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture using a sintered glass funnel, collecting the TFA filtrate into a clean centrifuge tube.[8]
-
Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates to maximize recovery.[10]
-
In a separate, larger centrifuge tube, place a 10-fold excess of cold diethyl ether (e.g., 20 mL for 2 mL of filtrate).[7]
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form immediately.[8][11]
-
To maximize precipitation, store the ether suspension at -20°C for at least 30-60 minutes.[8][12]
-
-
Peptide Washing and Drying:
-
Pellet the precipitated peptide by centrifugation (e.g., 3000 rpm for 5 minutes).[8]
-
Carefully decant and discard the ether supernatant, which contains the scavengers and cleaved protecting groups.
-
Wash the peptide pellet twice more with cold ether, vortexing, centrifuging, and decanting each time. This removes residual organic impurities.[7]
-
After the final wash, carefully dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all traces of ether. The resulting white solid is the crude peptide.
-
Protocol 2: Post-Cleavage Analysis
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% acetonitrile (B52724) in water) for analysis.
-
Mass Spectrometry: Analyze the sample using ESI-MS or MALDI-TOF to confirm the molecular weight of the desired peptide.
-
Purity Analysis: Analyze the sample by reverse-phase HPLC (RP-HPLC) to determine the purity of the crude product and identify any potential side products.
Mandatory Visualization
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. biotage.com [biotage.com]
Application Notes and Protocols for the Purification of D-Phenylalanine Containing Peptides by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-phenylalanine, a non-proteinogenic amino acid, is a critical component in the development of various pharmaceuticals and peptidomimetics. Its incorporation into peptide sequences can significantly enhance proteolytic stability, modify biological activity, and influence peptide conformation. Consequently, the efficient purification and analysis of D-phenylalanine-containing peptides are paramount for research, development, and quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides.[1][2] This document provides detailed application notes and protocols for the purification of D-phenylalanine containing peptides using RP-HPLC, with a special focus on chiral separations where necessary.
The inherent hydrophobicity of the phenylalanine side chain makes RP-HPLC an ideal separation technique.[1] Peptides containing D-amino acids are generally more hydrophobic than their L-counterparts, which can be exploited for separation.[3] For peptides where the stereochemistry of phenylalanine is the only difference, chiral stationary phases are required for effective separation.
Core Principles of Peptide Purification by RP-HPLC
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is polar.[1] A typical purification workflow involves:
-
Binding: The peptide mixture is loaded onto the column in a highly aqueous mobile phase, promoting hydrophobic interaction between the peptides and the stationary phase.
-
Elution: A gradient of increasing organic solvent (typically acetonitrile) concentration is applied. This disrupts the hydrophobic interactions, causing the peptides to elute from the column. More hydrophobic peptides require a higher concentration of organic solvent to elute.[1]
-
Detection: Peptides are typically detected by monitoring UV absorbance at 210-220 nm (peptide bond) or 255 nm (phenylalanine's aromatic ring).[4]
Experimental Workflow for Peptide Purification
References
Application Notes: Incorporation of Fmoc-D-Phe-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Fmoc-D-Phe-OH, the N-Fmoc-protected form of D-phenylalanine, is a critical building block in this process. Its use in solid-phase peptide synthesis (SPPS) allows for the creation of peptides with increased resistance to proteolytic degradation, improved receptor binding affinity, and enhanced biological activity. This document provides detailed application notes, experimental protocols, and quantitative data for the successful incorporation of this compound into peptide sequences.
D-Phenylalanine is the D-enantiomer of the essential amino acid L-phenylalanine. While L-amino acids are the standard building blocks of proteins in nature, the incorporation of D-amino acids can significantly alter the pharmacological properties of a peptide.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is widely used in SPPS due to its stability and the mild, basic conditions required for its removal, which are compatible with a wide range of peptide sequences and functionalities.[3]
Key Applications of Incorporating this compound
The inclusion of D-phenylalanine in a peptide sequence can confer several advantageous properties:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which typically exhibit high specificity for L-amino acids. This leads to a longer in vivo half-life of the peptide drug.
-
Improved Receptor Binding and Potency: The altered stereochemistry of a D-amino acid can induce a specific peptide conformation that enhances its binding to target receptors, leading to increased potency.
-
Modulation of Biological Activity: The unique structural constraints imposed by D-phenylalanine can modulate the biological activity of a peptide, sometimes leading to novel or improved therapeutic effects.
A prominent example of a peptide containing D-phenylalanine is Octreotide , a synthetic analog of the natural hormone somatostatin (B550006). Octreotide incorporates a D-Phe residue at its N-terminus, which contributes to its high potency and stability. It is used clinically to treat acromegaly and certain neuroendocrine tumors by binding to somatostatin receptors and inhibiting hormone secretion.[4][5]
Quantitative Data Summary
The success of incorporating any amino acid in SPPS is dependent on the coupling efficiency at each step. While direct comparative data for this compound versus its L-counterpart is not extensively published, high coupling efficiencies are routinely achieved with standard coupling reagents. The following table summarizes expected outcomes based on typical Fmoc-SPPS results. A study utilizing NMR to monitor reaction conversion in SPPS demonstrated the potential to achieve >99.9% conversion for each coupling cycle.[6] Another analysis of a large set of synthetic peptides found an overall success rate of 87% for syntheses using standard Fmoc chemistry.[7]
| Parameter | Typical Value | Notes |
| Coupling Efficiency | >99% | Dependent on coupling reagents, reaction time, and sequence context. Can be monitored by tests like the Kaiser test. |
| Overall Synthesis Yield | Sequence Dependent | Yields are influenced by peptide length and sequence complexity. Longer peptides generally have lower yields.[7] |
| Final Purity (Crude) | 70-95% | Varies based on the specific peptide sequence and the efficiency of each synthesis step.[8] |
| Racemization | <1% | With appropriate coupling reagents (e.g., HCTU, HATU), racemization of the D-enantiomer is minimal. |
Experimental Protocols
The following protocols describe the manual incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) with a Rink Amide resin as an example.
Materials and Reagents
-
Fmoc-Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activation Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
-
Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Washing Solvents: DMF, DCM, Methanol
-
Reaction vessel for manual SPPS
-
Shaker or agitator
Protocol 1: Standard SPPS Cycle for this compound Incorporation
This protocol outlines a single cycle of deprotection and coupling.
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Coupling Monitoring (Optional but Recommended):
-
Perform a Kaiser test to check for the presence of free primary amines. A positive test (blue beads) indicates incomplete coupling.
-
If the Kaiser test is positive, repeat the coupling step with a freshly prepared activated amino acid solution.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Peptide Cleavage and Precipitation
-
Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection (step 2) and wash the resin with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.
-
Cleavage from Resin:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 times.
-
-
Drying and Storage: Dry the precipitated peptide under vacuum. The crude peptide can then be purified by reverse-phase HPLC.
Visualizations
Experimental Workflow for SPPS
References
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Octreotide Acetate? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. luxembourg-bio.com [luxembourg-bio.com]
Application Notes and Protocols for the Synthesis of Peptide Amides Using Fmoc-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-phenylalanine (D-Phe), into peptide sequences is a critical strategy in modern drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to prolonged half-lives and improved therapeutic potential. This document provides detailed application notes and protocols for the synthesis of peptide amides incorporating Fmoc-D-Phe-OH using solid-phase peptide synthesis (SPPS).
The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group is a cornerstone of modern SPPS, offering mild deprotection conditions that are compatible with a wide range of acid-labile side-chain protecting groups. When synthesizing C-terminally amidated peptides, Rink amide resin is the solid support of choice, as it allows for the direct cleavage of the peptide amide upon treatment with trifluoroacetic acid (TFA).
These protocols are designed to guide researchers through the entire workflow, from resin preparation to final peptide purification and characterization, ensuring high yield and purity of the target peptide amide.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of a model pentapeptide amide containing D-phenylalanine, Ac-Tyr-D-Phe-Gly-Phe-Met-NH₂.
Table 1: Synthesis Parameters and Yield
| Parameter | Value | Reference |
| Resin | Rink Amide AM Resin | [Generic SPPS protocols] |
| Resin Substitution | 0.4 - 0.7 mmol/g | [Generic SPPS protocols] |
| Scale of Synthesis | 0.1 mmol | [Generic SPPS protocols] |
| Coupling Reagent | HBTU/HOBt or HATU/HOAt | [Generic SPPS protocols] |
| Crude Peptide Yield | ~70-90% | [1] |
| Overall Yield (after purification) | ~60-85% | [2] |
Table 2: Characterization Data of Purified Peptide Amide
| Analysis | Result | Reference |
| HPLC Purity | >95% | [1][3] |
| Mass Spectrometry (ESI-MS) | ||
| Calculated [M+H]⁺ | Value will depend on the full peptide sequence | [Theoretical calculation] |
| Observed [M+H]⁺ | Value to be confirmed experimentally | [Experimental result] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Phenylalanine Containing Peptide Amide
This protocol outlines the manual synthesis of a generic pentapeptide amide (e.g., Ac-Tyr(tBu)-D-Phe-Gly-Phe-Met-NH₂) on Rink amide resin using Fmoc chemistry.
Materials:
-
Rink Amide AM resin (0.4-0.7 mmol/g substitution)
-
Fmoc-protected amino acids (including this compound, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Met-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling:
-
Place the Rink amide resin (0.1 mmol) in a reaction vessel.
-
Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3 x), DCM (3 x), and DMF (3 x).
-
-
Amino Acid Coupling (Example: Coupling of Fmoc-Met-OH):
-
In a separate vial, dissolve Fmoc-Met-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To check for completion of the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 x) and DCM (3 x).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Gly-OH, this compound, Fmoc-Tyr(tBu)-OH).
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.
-
Agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3 x), DCM (3 x), and methanol (B129727) (3 x).
-
Dry the resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
Caution: This procedure should be performed in a well-ventilated fume hood.
-
Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing methionine, 1,2-ethanedithiol (B43112) (EDT) can be added to the cocktail (e.g., TFA/TIS/H₂O/EDT, 94:2.5:2.5:1).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.
-
Concentrate the collected filtrate under a stream of nitrogen or using a rotary evaporator to remove most of the TFA.
-
Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
Protocol 3: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
-
Characterization:
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a peptide amide containing D-phenylalanine.
Signaling Pathway: Mitochondrial Protective Mechanism of a D-Amino Acid Containing Peptide (SS-31)
Peptides containing D-amino acids, such as the Szeto-Schiller peptide SS-31 (D-Arg-Dmt-Lys-Phe-NH₂), can exert significant biological effects. SS-31 is known to target the inner mitochondrial membrane and protect against oxidative stress-induced cellular damage.[6][7]
Caption: Protective signaling of a D-amino acid peptide (SS-31) in mitochondria.
References
- 1. mdpi.org [mdpi.org]
- 2. Circular Aqueous Fmoc/t-Bu Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 6. SS-31, a Mitochondria-Targeting Peptide, Ameliorates Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
Application Notes and Protocols for Microwave-Assisted Coupling of Fmoc-D-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of complex biomolecules for research and therapeutic development. The coupling of amino acids is a critical step in SPPS, and its efficiency directly impacts the purity and yield of the final peptide. Traditional coupling methods at room temperature can be time-consuming, particularly for sterically hindered amino acids or during the synthesis of long or "difficult" peptide sequences. Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique to accelerate both the coupling and deprotection steps in Fmoc-based SPPS.[1][2]
Microwave energy provides rapid and uniform heating of the reaction mixture, leading to a significant reduction in reaction times and often an improvement in coupling efficiency and product purity.[3][4] The primary effect of microwave irradiation in SPPS is believed to be thermal, effectively increasing the kinetic energy of the reacting molecules.[3] This application note provides a detailed protocol for the microwave-assisted coupling of Fmoc-D-Phe-OH, a common non-canonical amino acid, and presents a comparison with conventional coupling methods.
Advantages of Microwave-Assisted Coupling
Microwave irradiation offers several advantages over conventional room-temperature coupling methods:
-
Reduced Reaction Times: Coupling reactions that may take hours at room temperature can often be completed in a matter of minutes with microwave assistance.[1][2]
-
Improved Coupling Efficiency: The increased reaction kinetics can lead to more complete coupling, minimizing the formation of deletion sequences, especially for difficult couplings.[4]
-
Higher Purity of Crude Peptides: By driving reactions to completion, microwave heating can reduce the prevalence of side products, resulting in a purer crude peptide that requires less downstream purification.[4]
-
Enhanced Synthesis of Difficult Peptides: MAPS is particularly beneficial for the synthesis of long peptides and sequences prone to aggregation.[5]
Data Presentation
The following table summarizes a comparison of typical outcomes between microwave-assisted and conventional coupling methods for a standard Fmoc-amino acid. While specific data for this compound is dependent on the peptide sequence and synthetic context, these values provide a general representation of the expected improvements.
| Parameter | Microwave-Assisted Coupling | Conventional Coupling (Room Temperature) |
| Coupling Time | 3 - 10 minutes[1][3] | 1 - 4 hours |
| Deprotection Time | 3 - 5 minutes[1] | 15 - 30 minutes |
| Crude Peptide Purity | Often higher due to increased coupling efficiency[4] | Variable, can be lower for difficult sequences |
| Yield | Generally comparable or higher[6] | Sequence-dependent |
| Racemization | Can be controlled by optimizing temperature[3][7] | Generally low |
Experimental Protocols
This section provides a detailed protocol for the manual microwave-assisted coupling of this compound to a resin-bound peptide chain.
Materials
-
This compound (3 equivalents)
-
Peptide synthesis resin with a free N-terminal amine
-
Coupling reagent: HCTU (2.95 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Deprotection solution: 20% Piperidine (B6355638) in DMF
-
Microwave peptide synthesis vessel
-
Microwave peptide synthesizer or a scientific microwave reactor with temperature and power control
-
Syringe for manual synthesis
-
Nitrogen for bubbling/mixing
Protocol for Microwave-Assisted Coupling of this compound
-
Resin Preparation:
-
Place the resin in a microwave-safe peptide synthesis vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
-
Fmoc Deprotection (Microwave-Assisted):
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Irradiate in the microwave reactor for 3-5 minutes at a maximum temperature of 75°C.
-
Drain the deprotection solution.
-
Wash the resin with DMF (5 x 1 min) to ensure complete removal of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3 eq.) and HCTU (2.95 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
-
Coupling Reaction (Microwave-Assisted):
-
Add the activated this compound solution to the resin.
-
Irradiate in the microwave reactor for 5-10 minutes at a controlled temperature of 50-60°C.[7] It is crucial to control the temperature to minimize the risk of racemization, especially for sensitive amino acids.[3][7]
-
Ensure proper mixing of the resin during irradiation, either through nitrogen bubbling or mechanical stirring, to ensure uniform heating.[5]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) and then DMF again (3 x 1 min).
-
-
Confirmation of Coupling (Optional):
-
Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling step may be necessary.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted coupling of this compound.
Caption: Workflow for microwave-assisted this compound coupling.
Potential Side Reactions and Mitigation Strategies
While microwave-assisted synthesis is highly efficient, the elevated temperatures can potentially increase the rate of certain side reactions.
-
Racemization: The risk of racemization, the loss of stereochemical integrity at the alpha-carbon, can be elevated at higher temperatures. For D-amino acids like this compound, this would result in the incorporation of the L-isomer. To minimize racemization, it is crucial to carefully control the coupling temperature, with temperatures around 50°C being a good starting point for sensitive amino acids.[7]
-
Aspartimide Formation: For peptides containing aspartic acid, the use of high temperatures during the piperidine-mediated Fmoc deprotection can promote the formation of a cyclic aspartimide intermediate. This can be mitigated by adding an additive like 0.1 M HOBt to the deprotection solution.[7][8]
Conclusion
Microwave-assisted coupling of this compound offers a rapid and efficient alternative to conventional solid-phase peptide synthesis methods. By significantly reducing reaction times and often improving coupling efficiency, this technique can enhance the overall productivity of peptide synthesis. Careful control of reaction parameters, particularly temperature, is essential to minimize potential side reactions such as racemization. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement microwave technology in their peptide synthesis workflows, ultimately accelerating drug discovery and development programs.
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 3. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. merel.si [merel.si]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Analytical Methods for Peptides Incorporating Fmoc-D-Phe-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of non-natural amino acids, such as Fmoc-D-phenylalanine (Fmoc-D-Phe-OH), is a critical strategy in modern drug development to enhance peptide stability, receptor affinity, and therapeutic efficacy.[1] The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in solid-phase peptide synthesis (SPPS) due to its removal under mild basic conditions, which preserves sensitive functionalities within the peptide chain. Rigorous analytical characterization is paramount to ensure the purity, identity, and structural integrity of synthetic peptides containing this compound. This document provides detailed application notes and protocols for the primary analytical techniques employed: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note: RP-HPLC is the cornerstone for the analysis and purification of synthetic peptides. It separates molecules based on their hydrophobicity. For peptides containing the highly hydrophobic Fmoc group and the aromatic D-Phe residue, RP-HPLC is exceptionally effective for assessing purity, identifying impurities from the synthesis process (e.g., deletion sequences or incomplete deprotection), and for preparative purification.[2] A C18 column is typically used, and detection is commonly performed at 220 nm, where the peptide backbone absorbs, or at higher wavelengths (265-301 nm) to specifically monitor the Fmoc group.
Experimental Protocol: Analytical RP-HPLC
-
System Preparation: Use a standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[3]
-
-
Sample Preparation: Dissolve the lyophilized crude or purified peptide in Mobile Phase A to a concentration of 1 mg/mL.[3] Vortex and centrifuge to remove any particulates.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas to determine the relative purity of the peptide. The main peak should correspond to the full-length desired peptide.
Data Presentation: Representative HPLC Purity Data
| Peptide Sequence Example | Retention Time (min) | Crude Purity (%) | Post-Purification Purity (%) |
| Ac-F(D)-V-A-L-NH₂ | 18.5 | 88 | >98 |
| G-Y-F(D)-G-L-NH₂ | 16.2 | 82 | >99 |
| Fmoc-F(D)-G-G-Y-A-NH₂ | 25.1 | 91 | >98 |
Note: Retention times are illustrative and will vary based on the exact sequence, HPLC system, and column.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is an indispensable tool for confirming the identity and molecular weight of synthetic peptides.[4] Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common techniques. ESI is often coupled directly with HPLC (LC-MS), providing mass information for each peak separated by the chromatograph. This is highly effective for identifying the target peptide and characterizing impurities.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: Couple an ESI mass spectrometer to the outlet of the analytical HPLC system described above.
-
Sample Analysis: Inject the peptide sample onto the LC system using the same protocol as for analytical RP-HPLC.
-
MS Parameters (ESI):
-
Ionization Mode: Positive ion mode is standard for peptides.
-
Mass Range: Set the scan range to cover the expected mass-to-charge (m/z) ratios. For peptides under 3000 Da, a range of 400-2000 m/z is often sufficient to capture the various charge states ([M+H]⁺, [M+2H]²⁺, etc.).
-
Source Conditions: Optimize source temperature and voltages according to the instrument manufacturer's guidelines.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and compare it to the UV chromatogram.
-
Examine the mass spectrum corresponding to the main peptide peak.
-
Deconvolute the multiply charged ion series to determine the observed molecular weight.
-
Compare the observed mass to the calculated theoretical mass of the peptide.
-
Data Presentation: Representative Mass Spectrometry Data
| Peptide Sequence Example | Calculated Mass (Da) | Observed Mass (Da) | Technique |
| Ac-F(D)-V-A-L-NH₂ | 561.69 | 561.71 | ESI-MS |
| G-Y-F(D)-G-L-NH₂ | 570.64 | 570.62 | ESI-MS |
| Fmoc-F(D)-G-G-Y-A-NH₂ | 814.90 | 814.88 | ESI-MS |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of peptides in solution.[5] For peptides containing this compound, ¹H NMR is used to confirm the presence of the Fmoc group (characteristic aromatic signals between 7.3 and 7.9 ppm) and the D-phenylalanine residue.[6] Two-dimensional NMR experiments, such as TOCSY and NOESY, can be used to assign specific proton resonances and determine spatial proximities between protons, which is crucial for full structural elucidation.[7]
Experimental Protocol: ¹H NMR Characterization
-
Sample Preparation: Dissolve 1-5 mg of the purified, lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄). DMSO-d₆ is often preferred as it keeps amide protons from exchanging with the solvent.
-
Instrumentation: Acquire spectra on an NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
If further detail is needed, perform 2D experiments like COSY, TOCSY, and NOESY.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Assign chemical shifts to specific protons in the peptide. The aromatic region will contain signals from both the Fmoc group and the phenylalanine side chain.
-
Data Presentation: Representative ¹H NMR Chemical Shifts for Fmoc-D-Phe Moiety
| Group | Protons | Representative Chemical Shift (δ, ppm) in DMSO-d₆ |
| Fmoc | Aromatic (8H) | 7.60 - 7.90 (4H), 7.30 - 7.45 (4H) |
| Fmoc | CH, CH₂ (3H) | 4.15 - 4.30 |
| D-Phe | Aromatic (5H) | 7.15 - 7.30 |
| D-Phe | α-H | ~4.2 |
| D-Phe | β-CH₂ | ~2.9 - 3.1 |
Note: Exact chemical shifts are highly dependent on the peptide sequence, solvent, and temperature.[7]
Visualized Workflows
Caption: Overall analytical workflow for peptides containing this compound.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of D-Phenylalanine Peptides
Introduction
D-amino acids, the enantiomeric counterparts to the more common L-amino acids, have garnered significant interest in various scientific fields, including medicine, clinical research, and the food industry, due to their unique biological functions.[1] D-Phenylalanine (D-Phe) containing peptides are of particular importance as they can be found in natural products, are used in the design of therapeutic peptides with enhanced stability, and may serve as biomarkers for various physiological and pathological states. The accurate and sensitive analysis of these peptides is crucial for understanding their roles and harnessing their potential.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the identification and quantification of D-Phe peptides.[2] This powerful analytical technique offers high sensitivity, specificity, and the ability to elucidate the primary structure of peptides.[2][3] This document provides detailed application notes and experimental protocols for the mass spectrometry-based analysis of D-Phe peptides, intended for researchers, scientists, and professionals in drug development.
Application Notes
The analysis of D-Phe peptides has a wide range of applications, primarily focused on their distinct biological roles and properties compared to their L-counterparts.
-
Drug Development: Peptides containing D-amino acids are more resistant to proteolytic degradation, leading to a longer half-life in vivo. This property is exploited in the design of peptide-based drugs with improved pharmacokinetic profiles. Mass spectrometry is essential for the quality control, stability testing, and pharmacokinetic analysis of these therapeutic peptides.
-
Biomarker Discovery: Endogenous D-amino acids and D-amino acid-containing peptides have been linked to various physiological processes and diseases, including neurological disorders and renal diseases. LC-MS/MS methods can be used to quantify the levels of specific D-Phe peptides in biological fluids and tissues, potentially identifying novel biomarkers for diagnosis and prognosis.[4]
-
Food Science: The presence and ratio of D- to L-amino acids can be an indicator of food processing methods, fermentation, and authenticity. The analysis of D-Phe peptides can be applied to quality control in the food industry.
-
Metabolic Studies: Mass spectrometry imaging (MSI) with isotopically labeled amino acids, such as L-[ring-13C6]-Phenylalanine, allows for the spatiotemporal tracing of amino acid metabolism in tissues.[5] This can provide insights into the dynamics of D-Phe peptide formation and function in various biological contexts, including cancer metabolism.[5]
Experimental Workflow and Methodologies
A typical workflow for the analysis of D-Phe peptides involves sample preparation, chromatographic separation of enantiomers, and mass spectrometric detection and fragmentation.
Detailed Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical to remove interfering substances like salts, detergents, and lipids, which can suppress ionization and complicate spectral interpretation.[6][7]
-
Materials:
-
Lysis Buffer (e.g., 100 mM NH4HCO3, pH 8.5)[8]
-
Reducing Agent (e.g., 10 mM TCEP)[8]
-
Alkylating Agent (e.g., 40 mM iodoacetamide)[8]
-
Quenching Solution (e.g., 0.1% Trifluoroacetic Acid - TFA)[6]
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), HPLC-grade water[6]
-
-
Protocol for Protein-Rich Samples (e.g., Plasma, Tissue Homogenate):
-
Protein Quantification: Determine the protein concentration of the sample using a standard assay (e.g., Pierce 660 nm assay).[8]
-
Reduction and Alkylation:
-
Proteolytic Digestion:
-
Digestion Quenching: Stop the digestion by adding TFA to a final concentration of 0.1% to lower the pH.[6]
-
Desalting and Cleanup:
-
Activate a C18 SPE cartridge with methanol, followed by equilibration with 0.1% TFA in water.
-
Load the peptide sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptide sample in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).[10]
-
-
2. Chiral Liquid Chromatography
The separation of D- and L-enantiomers is the most critical step. This is typically achieved using a chiral stationary phase (CSP).[1]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[11]
-
-
Columns:
-
Mobile Phases:
-
A typical mobile phase consists of an aqueous component (A) and an organic component (B), both containing a small amount of an acid like formic acid (0.1%) to aid in protonation.[12]
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
LC Gradient:
-
A linear gradient from low to high organic phase concentration is used to elute the peptides. The exact gradient will depend on the specific column and peptides being analyzed and must be optimized. A typical gradient might be 5% to 65% B over 30 minutes.[13]
-
3. Mass Spectrometry
-
Instrumentation:
-
MS Protocol:
-
Ionization: Use ESI in positive ion mode.
-
MS1 Scan: Perform a full MS scan to detect the precursor ions of the peptides eluting from the LC column.[14]
-
MS/MS (Tandem MS):
-
Use a data-dependent acquisition (DDA) method to automatically select the most abundant precursor ions for fragmentation.
-
Fragment the selected precursor ions using collision-induced dissociation (CID).[15]
-
The fragmentation of peptides containing phenylalanine often results in characteristic neutral losses and specific ion series. For instance, peptides with a C-terminal phenylalanine can show a neutral loss of cinnamic acid.[16][17] The benzyl (B1604629) group also influences fragmentation pathways.[16][17]
-
-
Data Acquisition: Acquire both MS1 and MS/MS spectra throughout the LC run.[14]
-
Data Presentation
Quantitative data from mass spectrometry analysis should be presented in a clear and structured format to allow for easy comparison.
Table 1: Example Quantitative Performance of a UPLC-MS/MS Method for Dipeptide Analysis Data is hypothetical and for illustrative purposes, but based on typical performance characteristics found in literature.[11][12]
| Dipeptide | Retention Time (min) | Precursor Ion (m/z) | Fragment Ion (m/z) | LOD (ng/mL) | LOQ (ng/mL) |
| D-Phe-L-Ala | 8.5 | 237.1 | 120.1 | 0.1 | 0.5 |
| L-Phe-L-Ala | 9.2 | 237.1 | 120.1 | 0.1 | 0.5 |
| D-Phe-Gly | 7.9 | 223.1 | 120.1 | 0.05 | 0.2 |
| L-Phe-Gly | 8.4 | 223.1 | 120.1 | 0.05 | 0.2 |
| Gly-D-Phe | 10.1 | 223.1 | 148.1 | 0.05 | 0.2 |
| Gly-L-Phe | 10.8 | 223.1 | 148.1 | 0.05 | 0.2 |
LOD: Limit of Detection; LOQ: Limit of Quantification
Data Analysis
-
Software: Use specialized software (e.g., ProteinLynx Global Server, MaxQuant, Skyline) to process the raw MS data.[10]
-
Peptide Identification: Identify peptides by matching the experimental MS/MS spectra against a protein sequence database.
-
Quantification: Quantify the D- and L-forms of the peptides by integrating the peak areas from their respective extracted ion chromatograms (XICs). The D/L ratio can then be calculated.
Conclusion
The protocols and notes provided here offer a comprehensive guide for the mass spectrometric analysis of D-Phe peptides. The combination of chiral liquid chromatography and high-resolution tandem mass spectrometry provides the necessary selectivity and sensitivity for the accurate identification and quantification of these important molecules. Careful sample preparation and optimization of LC and MS parameters are key to achieving reliable and reproducible results. These methods are broadly applicable to various research areas, from fundamental biological studies to the development of novel peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pepdoopeptides.com [pepdoopeptides.com]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asdlib.org [asdlib.org]
- 10. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. verifiedpeptides.com [verifiedpeptides.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for Fmoc-D-Phe-OH Coupling using HBTU/DIEA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the development of peptide-based therapeutics and research tools. The efficiency of peptide bond formation is critical for the synthesis of high-purity peptides. The coupling of sterically hindered amino acids, such as Fmoc-D-Phe-OH, often presents a challenge, requiring robust activation methods to achieve high yields and minimize side reactions. This document provides detailed application notes and protocols for the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in combination with DIEA (N,N-Diisopropylethylamine) for the efficient coupling of this compound in Fmoc-based SPPS. HBTU is a highly efficient aminium/uronium salt-based coupling reagent that facilitates rapid and effective amide bond formation.[1][2][3]
Mechanism of Action: HBTU/DIEA Activation
The coupling reaction mediated by HBTU and DIEA involves a two-step process: the activation of the carboxylic acid group of the Fmoc-amino acid and the subsequent nucleophilic attack by the free amine on the resin-bound peptide chain.[2]
-
Activation: The process begins with the deprotonation of the carboxylic acid of this compound by the base, DIEA. The resulting carboxylate anion then attacks the HBTU, leading to the formation of a highly reactive O-acylisourea intermediate. This intermediate rapidly rearranges to form an active ester with HOBt (1-hydroxybenzotriazole), which is a component of the HBTU reagent.[4]
-
Coupling: The activated this compound (as the HOBt ester) is then susceptible to nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain on the solid support. This results in the formation of the desired peptide bond and the release of HOBt.
Caption: HBTU/DIEA activation and coupling mechanism.
Quantitative Data Presentation
The choice of coupling reagent significantly impacts the efficiency and purity of the synthesized peptide. The following table provides a comparison of HBTU with other common coupling reagents for sterically hindered amino acids.
| Coupling Reagent | Reagent Type | Typical Reaction Time (min) | Typical Yield (%) | Key Advantages & Disadvantages |
| HBTU/DIEA | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Advantages: Fast, efficient, and widely used.[3][5] Disadvantages: Potential for guanidinylation if used in excess.[1] |
| HATU/DIEA | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Advantages: Highly reactive, excellent for hindered couplings, low racemization.[5] Disadvantages: Higher cost. |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Advantages: Cost-effective, low risk of guanidinylation. Disadvantages: Slower reaction rates, potential for N-acylurea formation.[5] |
| PyBOP/DIEA | Phosphonium Salt | 30 - 60 | 98 - 99 | Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis. |
| COMU/DIEA | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Advantages: Very high reactivity, safer byproducts than benzotriazole-based reagents.[1][5] Disadvantages: Higher cost. |
Experimental Protocols
This section provides a detailed protocol for the manual Solid-Phase Peptide Synthesis (SPPS) of a peptide containing a D-phenylalanine residue using this compound with HBTU/DIEA coupling.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIEA (N,N-Diisopropylethylamine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit
-
Solid-phase synthesis vessel
-
Shaker
Protocol: Single Coupling Cycle for this compound
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
-
Resin Swelling:
-
Place the resin in the synthesis vessel.
-
Add DMF (5-10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Kaiser Test (Optional but Recommended):
-
Take a small sample of resin beads.
-
Perform the Kaiser test to confirm the presence of free primary amines. A positive test (blue color) indicates successful Fmoc deprotection.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound (e.g., 4 equivalents, 0.4 mmol) and HBTU (e.g., 3.9 equivalents, 0.39 mmol) in DMF.
-
Add DIEA (e.g., 8 equivalents, 0.8 mmol).
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may turn yellow.
-
-
Coupling Reaction:
-
Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of resin beads and perform the Kaiser test.
-
A negative test (yellow or colorless beads) indicates that the coupling reaction is complete.
-
If the Kaiser test is positive, the coupling reaction is incomplete. In this case, a second coupling (double coupling) may be necessary. To do this, drain the coupling solution and repeat steps 4 and 5.
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Caption: General workflow for an SPPS coupling cycle.
Potential Side Reactions and Troubleshooting
-
Racemization: While HBTU is known for low racemization rates, the risk is not zero, especially with prolonged activation times or excess base.[7] To minimize racemization, use the recommended stoichiometry and avoid unnecessarily long pre-activation and coupling times. The addition of HOBt can further suppress racemization.[6]
-
Guanidinylation: Excess HBTU can react with the free N-terminal amine of the peptide chain, forming a guanidinium (B1211019) group that terminates the peptide elongation. To avoid this, it is recommended to use a slight excess of the Fmoc-amino acid relative to HBTU.
-
Incomplete Coupling: Steric hindrance of this compound can lead to incomplete coupling. If a Kaiser test remains positive after the standard coupling time, a double coupling is recommended. For particularly difficult sequences, a more reactive coupling reagent like HATU might be considered.[3]
-
Aggregation: During the synthesis of longer peptides, the growing peptide chain can aggregate, leading to poor solvation and incomplete reactions. Using solvents like NMP instead of DMF or incorporating pseudoproline dipeptides can help to disrupt aggregation.
By following these detailed protocols and being mindful of potential side reactions, researchers can successfully incorporate this compound into their synthetic peptides with high efficiency and purity.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
Troubleshooting & Optimization
preventing racemization of Fmoc-D-Phe-OH during coupling
Troubleshooting Guides & FAQs: Preventing Racemization of Fmoc-D-Phe-OH during Coupling
This guide provides researchers, scientists, and drug development professionals with practical solutions to minimize or prevent racemization of this compound during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. For this compound, this results in the incorporation of the undesired L-enantiomer (Fmoc-L-Phe-OH) into the peptide sequence. This formation of diastereomeric impurities can be difficult to separate and can significantly impact the peptide's biological activity.[1][2]
Q2: What is the primary mechanism of racemization for Fmoc-protected amino acids?
A2: The most common mechanism is through the formation of a 5(4H)-oxazolone intermediate.[2][3] The activated carboxyl group of the Fmoc-amino acid cyclizes, and the proton at the alpha-carbon of this intermediate is acidic and can be easily abstracted by a base. This leads to a loss of stereochemistry. The subsequent reaction with the amine component can then produce both the desired D-peptide and the undesired L-diastereomer.[2] A less common mechanism is direct enolization, which involves the direct removal of the alpha-proton by a base.[2]
Q3: Why is this compound particularly susceptible to racemization?
A3: Amino acids with electron-withdrawing groups in their side chains, like the phenyl group in phenylalanine, can stabilize the negative charge that forms during proton abstraction, thus increasing the likelihood of racemization.[3] While not as notoriously prone to racemization as histidine or cysteine, phenylalanine still requires careful control of coupling conditions to maintain stereochemical purity.[4][5][6][7]
Q4: Which factors influence the extent of racemization during coupling?
A4: Several factors can influence racemization, including the choice of coupling reagent and additives, the type and concentration of the base used, the reaction temperature, and the solvent.[3]
Troubleshooting Guide: Minimizing Racemization of this compound
This section provides a step-by-step approach to troubleshoot and optimize your coupling protocol to prevent racemization.
Problem: Significant racemization of this compound is detected in the synthesized peptide.
Step 1: Evaluate and Optimize Your Coupling Reagent and Additives
The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can lead to significant racemization if used alone.[8] The use of additives that form less reactive, more stable active esters is essential.[2]
-
Recommendation: If using a carbodiimide (B86325) such as DIC, always include an additive like HOBt or OxymaPure.[2][8] OxymaPure is often superior to HOBt in suppressing racemization.[9][10] Onium salt-based reagents (e.g., HBTU, HATU, HCTU, COMU) are generally considered "low-racemization" options.[2]
Step 2: Scrutinize the Base Used in the Coupling Reaction
The base used during coupling plays a significant role in racemization. Strong, non-sterically hindered bases can increase the rate of proton abstraction from the alpha-carbon.[2][9]
-
Recommendation: Avoid strong bases like DBU during the coupling step. If using DIPEA and observing racemization, consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine.[8][9]
Step 3: Control the Reaction Temperature
Elevated temperatures can accelerate the rate of racemization.[5][8]
-
Recommendation: Perform the coupling reaction at a lower temperature, such as 0 °C, especially for sensitive amino acids.[11] While microwave synthesis can be efficient, high temperatures can increase racemization, so temperature control is crucial.[4][5][6][7] Lowering the microwave coupling temperature can limit racemization.[4][6]
Step 4: Consider the Solvent
The polarity of the solvent can influence the rate of racemization, with more polar solvents potentially favoring this side reaction.[2]
-
Recommendation: While DMF and NMP are common and effective solvents for peptide synthesis, for particularly problematic couplings, exploring alternative solvents could be beneficial.
Quantitative Data on Coupling Conditions
The following table summarizes the effect of different coupling reagents and additives on the degree of racemization for sensitive amino acids. While specific data for this compound is not always available, the trends observed for other racemization-prone amino acids are informative.
| Coupling Reagent | Additive | Base | Temperature (°C) | % Racemization (D-isomer) | Amino Acid Context | Reference |
| DIC | HOBt | DIPEA | RT | High | General | [8] |
| DIC | OxymaPure | DIPEA | RT | Low | General | [2][10] |
| HATU | - | DIPEA | RT | Low | General | [2] |
| HCTU | - | DIPEA | RT | Low | General | [2] |
| COMU | - | DIPEA | RT | Low | General | [2] |
| DIC/Oxyma | - | - | RT | 1.8% | Fmoc-L-His(Trt)-OH | [12] |
| HATU | - | NMM | RT | >5% | Fmoc-L-His(Trt)-OH | [12] |
Note: "RT" denotes room temperature. The level of racemization is highly sequence-dependent.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of this compound.
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino group on the resin-bound peptide using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling Reaction: Add DIC (3 equivalents) to the amino acid/OxymaPure solution. Allow to pre-activate for 1-2 minutes.
-
Addition to Resin: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, wash the resin with DMF, DCM, and methanol, and then dry under vacuum.
Protocol 2: Coupling using HATU
This protocol utilizes a highly efficient onium salt reagent.
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Base Addition: Add DIPEA or NMM (6 equivalents) to the coupling solution.
-
Addition to Resin: Immediately add the prepared solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes. Monitor for completion.
-
Washing: Wash the resin as described in Protocol 1.
Visual Guides
Mechanism of Racemization via Oxazolone (B7731731) Formation
Caption: Mechanism of racemization through the formation of an oxazolone intermediate.
Troubleshooting Workflow for Racemization
Caption: A logical workflow for troubleshooting and minimizing racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 8. bachem.com [bachem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting incomplete coupling of Fmoc-D-Phe-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-D-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for incomplete coupling of this compound?
Incomplete coupling of this compound can stem from several factors:
-
Steric Hindrance: The bulky nature of the D-Phenylalanine side chain can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.
-
Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues like Phenylalanine, can fold into secondary structures (e.g., β-sheets) on the resin. This aggregation can block reactive sites, leading to failed or incomplete coupling.
-
Suboptimal Activation: Insufficient or inefficient activation of the this compound carboxyl group can result in a species that is not reactive enough to overcome the energy barrier for amide bond formation.
-
Poor Resin Swelling: Inadequate swelling of the resin in the chosen solvent can limit the accessibility of the peptide chains within the polymer matrix to reagents.
-
Reagent Quality: The purity and stability of this compound, coupling reagents, and solvents are critical. Degraded or impure reagents can lead to side reactions and incomplete coupling.[1]
Q2: How can I detect incomplete coupling of this compound?
The most common method for monitoring coupling completion in SPPS is the Kaiser test (or ninhydrin (B49086) test).[1][2][3][4][5] This colorimetric test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.
It is crucial to perform the Kaiser test after each coupling step to ensure the reaction has gone to completion before proceeding to the next deprotection step.[3]
Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
For sterically hindered amino acids, more potent coupling reagents are generally required.[6] Aminium/uronium and phosphonium (B103445) salt-based reagents are typically more effective than standard carbodiimide (B86325) reagents like DIC alone.
-
Aminium/Uronium Reagents: HATU, HBTU, HCTU, and COMU are highly efficient and widely used for difficult couplings.[7][8] They form highly reactive active esters that can overcome steric barriers.
-
Phosphonium Reagents: PyBOP and PyAOP are also very effective, particularly for coupling N-methylated and other sterically demanding amino acids.[8]
The choice of reagent can be guided by the specific sequence and the severity of the coupling difficulty.[6]
Troubleshooting Guide for Incomplete this compound Coupling
If you have identified an incomplete coupling reaction, follow these troubleshooting steps:
Issue: Positive Kaiser test after initial coupling of this compound.
This indicates that unreacted free amines remain on the peptide-resin.
Diagram: Troubleshooting Workflow for Incomplete Coupling
Caption: A step-by-step workflow for troubleshooting incomplete coupling.
Solution 1: Perform a Double Coupling
The simplest and often effective first step is to repeat the coupling reaction.
-
Rationale: A second exposure to fresh reagents can drive the reaction to completion.
-
Procedure: After the first coupling, wash the resin thoroughly with DMF and then repeat the coupling step with a fresh solution of activated this compound.
Solution 2: Switch to a More Potent Coupling Reagent
If a double coupling is insufficient, a more powerful activating agent may be necessary.
-
Rationale: Reagents like HATU or COMU are more effective at activating the carboxyl group and overcoming the steric hindrance of this compound.[7][8]
-
Procedure: Instead of the initial coupling reagent, use an equivalent amount of a more potent reagent like HATU or COMU in the coupling cocktail.
Solution 3: Optimize Reaction Conditions
Fine-tuning the reaction environment can significantly improve coupling efficiency.
-
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.
-
Elevate Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) can provide the necessary energy to overcome the activation barrier. Microwave-assisted SPPS can also be beneficial.
-
Change Solvent: If peptide aggregation is suspected, switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of Dimethyl sulfoxide (B87167) (DMSO) can help to break up secondary structures.[9]
Solution 4: Capping Unreacted Amines
If all attempts to complete the coupling fail, it is crucial to block the unreacted N-terminal amines to prevent the formation of deletion sequences in the final peptide product.
-
Rationale: Capping permanently blocks the unreacted amines from participating in subsequent coupling steps.
-
Procedure: Treat the resin with a solution of acetic anhydride (B1165640) and a base such as DIPEA or pyridine (B92270) in DMF.
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The following table summarizes the relative performance of common coupling reagents for sterically hindered amino acids like this compound. The efficiencies are generalized and can vary based on the specific peptide sequence and reaction conditions.
| Coupling Reagent Class | Example Reagents | Relative Efficiency for Hindered Couplings | Typical Reaction Time | Key Considerations |
| Carbodiimides | DIC/HOBt | Moderate | 60 - 120 min | Cost-effective; slower reaction rates; potential for side reactions if HOBt is omitted.[7][10] |
| Aminium/Uronium Salts | HBTU, HATU, COMU | High to Very High | 20 - 60 min | Fast and efficient; HATU and COMU are generally considered more reactive than HBTU; potential for guanidinylation if used in excess.[7][8][10] |
| Phosphonium Salts | PyBOP, PyAOP | High | 30 - 60 min | Very efficient, especially for N-methylated amino acids; byproducts can be difficult to remove in solution-phase synthesis.[8][10] |
Experimental Protocols
Protocol 1: Standard Kaiser Test
Reagents:
-
Solution A: 65 mg of potassium cyanide (KCN) in 100 mL of pyridine.
-
Solution B: 500 mg of ninhydrin in 10 mL of n-butanol.
-
Solution C: 5 g of phenol (B47542) in 10 mL of n-butanol.
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.
-
Wash the resin beads three times with methanol (B129727) and allow them to dry.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the tube at 100-120°C for 5 minutes.[4]
-
Observe the color of the beads and the solution.
-
Blue/Purple: Positive result (incomplete coupling).
-
Yellow/Colorless: Negative result (complete coupling).
-
Protocol 2: Double Coupling using HATU
Reagents:
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
DMF
Procedure:
-
Following the first incomplete coupling, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, prepare the activation solution: dissolve this compound and HATU in DMF. Add DIPEA and allow the solution to pre-activate for 1-2 minutes.
-
Add the activation solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Perform a Kaiser test to confirm the completion of the coupling.
Protocol 3: Capping with Acetic Anhydride
Reagents:
-
Acetic Anhydride (10 equivalents relative to resin loading)
-
DIPEA (10 equivalents)
-
DMF
Procedure:
-
Wash the resin with DMF (3 x 1 min).
-
Prepare the capping solution: Add acetic anhydride and DIPEA to DMF.
-
Add the capping solution to the resin.
-
Agitate the reaction vessel for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) to prepare for the next deprotection step.
-
A Kaiser test should be performed to confirm the absence of free amines.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. chempep.com [chempep.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Fmoc-D-Phe-OH in Peptide Synthesis
Welcome to the technical support center for troubleshooting side reactions involving Fmoc-D-Phe-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to identify, mitigate, and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with the use of this compound in solid-phase peptide synthesis (SPPS)?
A1: The primary side reactions encountered when using this compound include:
-
Racemization (Epimerization): Conversion of the D-enantiomer to the L-enantiomer (L-Phe), leading to diastereomeric impurities in the final peptide. This is one of the most significant side reactions for phenylalanine.[1][2]
-
Dipeptide Formation: The presence of Fmoc-D-Phe-D-Phe-OH as an impurity in the starting this compound material can lead to the incorporation of a dipeptide instead of a single amino acid.
-
Piperidine (B6355638) Adduct Formation: During Fmoc deprotection with piperidine, the cleaved dibenzofulvene (DBF) can react with the N-terminus of the peptide if not efficiently scavenged by piperidine, although this is less common for phenylalanine compared to other residues. More relevant is the potential for piperidine to add to byproducts of other side reactions.
Q2: How can I detect racemization of this compound in my peptide?
A2: Racemization can be detected and quantified using chiral chromatography techniques. The most common methods involve:
-
Chiral High-Performance Liquid Chromatography (HPLC): The synthesized peptide is hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent, L-FDAA) to form diastereomers that can be separated on a standard C18 column.[3] Alternatively, the underivatized amino acids can be separated on a chiral HPLC column.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to HPLC, the peptide is hydrolyzed, and the resulting amino acids are derivatized to make them volatile for analysis on a chiral GC column.[7]
Q3: What is the primary cause of racemization during the coupling of this compound?
A3: Racemization primarily occurs during the carboxyl group activation step of the amino acid. The activation process can lead to the formation of a symmetric intermediate, such as an oxazolone, which can lose its stereochemical integrity.[8] The extent of racemization is highly dependent on the coupling reagents, additives, base, and reaction time.[1]
Q4: How can I minimize the risk of racemization?
A4: To minimize racemization:
-
Choose appropriate coupling reagents and additives: Combinations like DIC/OxymaPure or DIC/HOBt are known to suppress racemization.[3][9] Onium salt reagents like HBTU and HATU can also be used, but the choice of base is critical.[3]
-
Use a weak, sterically hindered base: If a base is required for the coupling reaction, a weaker and more sterically hindered base like collidine or N-methylmorpholine (NMM) is preferable to stronger, less hindered bases like DIPEA.[3]
-
Minimize pre-activation time: The longer the amino acid is in its activated state before coupling, the higher the risk of racemization. In-situ activation is generally preferred.
-
Control the reaction temperature: Perform couplings at room temperature or below (e.g., 0 °C) to reduce the rate of racemization.[10]
Q5: How can I check for dipeptide impurities in my this compound starting material?
A5: Dipeptide impurities can be detected by High-Performance Liquid Chromatography (HPLC) analysis of the this compound raw material. The dipeptide will have a different retention time compared to the monomer.
Troubleshooting Guides
Issue 1: High Levels of L-Phenylalanine Detected in the Final Peptide
-
Problem: Significant racemization of this compound to Fmoc-L-Phe-OH has occurred during synthesis.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagents/Additives | Switch to a coupling cocktail known to suppress racemization. For carbodiimide-based couplings, always use an additive. DIC/OxymaPure or DIC/HOAt are excellent choices.[3] |
| Strong Base Used During Coupling | If using an onium salt reagent (e.g., HBTU, HATU), replace strong bases like DIPEA with a weaker, sterically hindered base such as collidine or N-methylmorpholine (NMM).[3] |
| Prolonged Pre-activation Time | Minimize the time the this compound is in its activated state. Employ an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the resin-bound peptide. |
| Elevated Coupling Temperature | Perform the coupling reaction at room temperature or consider cooling to 0°C, especially for long coupling times.[10] |
Issue 2: Unexpected Mass Corresponding to a Dipeptide Insertion
-
Problem: A dipeptide (D-Phe-D-Phe) has been incorporated into the peptide sequence instead of a single D-Phe residue.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Starting Material | Analyze the this compound raw material by HPLC to quantify the level of Fmoc-D-Phe-D-Phe-OH impurity. If significant, obtain a higher purity batch of the amino acid derivative. |
| In-situ Formation during Activation | While less common for Fmoc-protected amino acids, prolonged or inappropriate activation conditions could potentially lead to dipeptide formation. Ensure optimized and minimal activation times. |
Quantitative Data on Racemization
The extent of racemization is highly dependent on the specific coupling conditions. While comprehensive data for this compound is dispersed, the following table provides a summary of representative data for phenylalanine racemization under various conditions to guide reagent selection.
| Coupling Reagent/Additive | Base | Solvent | Temperature (°C) | Racemization (%) | Reference |
| DCC/HOBt | - | DMF | RT | 18 (for Fmoc-Phe-Ser(OtBu)-OH) | [11] |
| DCC/HOAt | - | DMF | RT | 6 (for Fmoc-Phe-Ser(OtBu)-OH) | [11] |
| DIC/HOBt | - | DMF | RT | 14.8 (for Z-Phe-Val-OH) | [3] |
| DIC/HOAt | - | DMF | RT | 5.9 (for Z-Phe-Val-OH) | [3] |
| DIC/OxymaPure | - | DMF | RT | 7.7 (for Z-Phe-Val-OH) | [3] |
Note: The data presented is for different phenylalanine derivatives and peptide sequences and should be used as a comparative guide. The absolute percentage of racemization for this compound may vary.
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Peptide Hydrolysate using Marfey's Reagent
This protocol is for the quantification of L-phenylalanine impurity in a synthetic peptide containing D-phenylalanine.
1. Peptide Hydrolysis: a. Place approximately 0.5-1.0 mg of the purified peptide into a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. e. Re-dissolve the amino acid residue in 100 µL of deionized water.
2. Derivatization with Marfey's Reagent (L-FDAA): a. To the 100 µL of hydrolyzed amino acid solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone. b. Add 40 µL of 1 M sodium bicarbonate solution. c. Vortex the mixture and incubate at 40°C for 1 hour in a water bath or heating block. d. After incubation, cool the reaction to room temperature and add 20 µL of 2 M HCl to stop the reaction. e. Evaporate the solvent to dryness. f. Re-dissolve the derivatized sample in 500 µL of 50% acetonitrile/water for HPLC analysis.
3. HPLC Analysis:
- Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.05% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 20% to 60% B over 40 minutes is a good starting point.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 340 nm.
- Analysis: The L-D diastereomer will have a different retention time from the L-L diastereomer. The percentage of the L-Phe impurity can be calculated from the relative peak areas.
Protocol 2: Recommended Coupling Procedure to Minimize Racemization of this compound
This protocol utilizes DIC/OxymaPure, a combination known for low racemization.
1. Resin Preparation: a. Swell the resin (e.g., Rink Amide resin with a free N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes. b. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes). c. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
2. Coupling of this compound: a. In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and OxymaPure (3 equivalents) in DMF. b. Add the solution of this compound and OxymaPure to the reaction vessel containing the washed and deprotected resin. c. Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel. d. Agitate the reaction mixture at room temperature for 1-2 hours. e. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction. f. Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and by-products.
Visualizations
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. phenomenex.com [phenomenex.com]
- 6. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 7. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Optimizing Fmoc-D-Phe-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Fmoc-D-Phe-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why can this compound be a "difficult" amino acid to couple during SPPS?
A1: this compound can present coupling challenges due to the steric hindrance caused by its bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group and the phenyl side chain. This steric bulk can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support, leading to incomplete coupling reactions.
Q2: What are the initial signs of poor this compound coupling efficiency?
A2: The most immediate indicator of incomplete coupling is a positive result from a qualitative test for free primary amines, such as the Kaiser test (which produces a blue color in the presence of free amines).[1] Subsequent analysis of the crude peptide by techniques like HPLC after cleavage from the resin may show deletion sequences (peptides lacking the D-phenylalanine residue) or truncated peptides.
Q3: How does the purity of reagents and solvents affect coupling efficiency?
A3: The purity of reagents and solvents is critical for successful peptide synthesis. Impurities in this compound can interfere with the coupling reaction. The presence of moisture in solvents like N,N-Dimethylformamide (DMF) can hydrolyze the activated amino acid, reducing its effectiveness. It is recommended to use high-purity (≥99%) this compound and anhydrous, peptide-synthesis-grade solvents.[2]
Q4: Is it necessary to use a specific type of resin for coupling this compound?
A4: While this compound can be coupled on various resins (e.g., Wang, Rink Amide), the choice of resin primarily depends on the desired C-terminal functionality (acid or amide) of the final peptide.[2] However, ensuring proper resin swelling is crucial for efficient coupling. Pre-swelling the resin in a suitable solvent like DMF or DCM ensures that the reactive sites are accessible.
Troubleshooting Guides
Issue 1: Incomplete Coupling of this compound (Positive Kaiser Test)
| Possible Cause | Troubleshooting & Optimization Strategy |
| Insufficient Activation/Reactivity of Coupling Reagent | Switch to a more potent coupling reagent. For sterically hindered amino acids like this compound, aminium/uronium salt-based reagents such as HATU, HBTU, or HCTU are generally more effective than carbodiimides like DIC.[3] HATU is often preferred for its rapid reaction rates and ability to suppress racemization.[3] |
| Steric Hindrance | 1. Double Coupling: After the initial coupling reaction, repeat the coupling step with a fresh solution of activated this compound and coupling reagents.[2] This is a highly effective method to drive the reaction to completion. 2. Increase Reaction Time: Extend the coupling time to 2-4 hours, or even overnight in particularly difficult cases, to allow for complete reaction. 3. Elevated Temperature: Cautiously increase the reaction temperature to 35-40°C. Monitor the reaction closely as higher temperatures can increase the risk of side reactions, including racemization. |
| Peptide Aggregation | The growing peptide chain can sometimes aggregate on the resin, making the N-terminal amine inaccessible. To mitigate this: 1. Solvent Choice: Use a solvent mixture that can disrupt secondary structures, such as a combination of DMF and DCM. 2. Chaotropic Salts: Add chaotropic salts like LiCl (0.5 M) to the coupling mixture to improve solvation and reduce aggregation. |
Issue 2: Low Yield of the Final Peptide
| Possible Cause | Troubleshooting & Optimization Strategy |
| Cumulative Incomplete Couplings | Even minor inefficiencies at each coupling step can lead to a significant decrease in the overall yield of a long peptide. Ensure complete coupling at each step by monitoring with the Kaiser test and employing strategies like double coupling for difficult residues. |
| Resin Overloading or Poor Swelling | 1. Optimize Resin Loading: Ensure the initial loading of the first amino acid onto the resin is within the manufacturer's recommended range. Overloading can lead to steric hindrance and incomplete reactions in subsequent steps. 2. Ensure Proper Swelling: Always pre-swell the resin in an appropriate solvent for at least 30 minutes before the first coupling step to ensure all reactive sites are accessible.[2] |
| Premature Cleavage from Resin | For acid-sensitive linkers, ensure that no acidic conditions are inadvertently introduced during the synthesis cycles. Use high-quality, amine-free DMF to prevent the formation of acidic byproducts. |
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent is critical for overcoming the steric hindrance associated with this compound. The following table summarizes the relative performance of commonly used coupling reagents.
| Coupling Reagent | Reagent Type | Relative Reactivity/Efficiency for Hindered Couplings | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time |
| HATU | Aminium/Uronium Salt | Very High | 1:0.95:2 | 30-60 min |
| HBTU | Aminium/Uronium Salt | High | 1:0.95:2 | 30-60 min |
| HCTU | Aminium/Uronium Salt | High | 1:0.95:2 | 5-30 min |
| COMU | Aminium/Uronium Salt | Very High | 1:1:2 | 5-20 min |
| DIC/HOBt | Carbodiimide/Additive | Moderate | 1:1:1 | 1-4 hours |
Note: The exact equivalents and times may vary depending on the specific peptide sequence, resin, and scale of the synthesis. Optimization is often necessary.
Experimental Protocols
Standard Protocol for this compound Coupling using HATU
This protocol describes a general procedure for the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
- Swell the peptide-resin (on a 0.1 mmol scale) in DMF (5 mL) for at least 30 minutes in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% solution of piperidine (B6355638) in DMF (5 mL) to the resin.
- Agitate the mixture for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3. Amino Acid Activation and Coupling:
- In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and HATU (0.39 mmol, 3.9 equivalents) in DMF (2 mL).
- Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the solution.
- Allow the mixture to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel at room temperature for 30-60 minutes.
4. Monitoring and Washing:
- Perform a Kaiser test to check for the presence of free primary amines. To do this, take a small sample of resin beads, wash them thoroughly with DMF, and then perform the test according to the reagent manufacturer's instructions.
- If the Kaiser test is negative (beads remain yellow), the coupling is complete. Proceed to wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).
- If the Kaiser test is positive (beads turn blue), a second coupling is recommended. Drain the coupling solution, wash the resin with DMF (3 x 5 mL), and repeat step 3.
Mandatory Visualizations
Caption: A generalized workflow for a single amino acid coupling cycle in Fmoc-based SPPS.
Caption: A decision tree for troubleshooting incomplete this compound coupling.
References
Technical Support Center: Fmoc-D-Phe-OH in Solid-Phase Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address aggregation and other issues encountered when using Fmoc-D-Phe-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to aggregation during SPPS?
A1: this compound is a hydrophobic amino acid. Peptides containing multiple hydrophobic residues, like D-Phenylalanine, have a tendency to self-associate through intermolecular hydrogen bonds. This can lead to the formation of stable secondary structures, such as β-sheets, which causes the peptide chains to aggregate on the solid support. This aggregation can physically block the N-terminal amine, making it inaccessible for subsequent deprotection and coupling steps, leading to incomplete reactions and truncated peptide sequences.[1][2]
Q2: How can I identify if aggregation is occurring during my synthesis?
A2: Several signs can indicate on-resin aggregation:
-
Failed or slow Fmoc deprotection: The deprotection solution may not efficiently reach the N-terminal Fmoc group.
-
Incomplete coupling: A positive Kaiser test (indicating free primary amines) after a coupling step suggests that the incoming amino acid could not react with the N-terminal amine of the growing peptide chain.[1]
-
Resin shrinking: A noticeable decrease in resin volume can be a physical indicator of peptide chain collapse and aggregation.
-
Changes in flow-through during automated synthesis: In automated synthesizers, aggregation can lead to blockages or changes in pressure profiles.
Q3: What are the initial steps I should take to troubleshoot a difficult coupling involving this compound?
A3: For a difficult coupling with this compound, consider the following initial troubleshooting steps:
-
Switch to a more powerful coupling reagent: Standard carbodiimide (B86325) reagents may not be sufficient. Using a uronium/aminium or phosphonium (B103445) salt-based reagent like HATU, HBTU, or PyBOP can significantly improve coupling efficiency.
-
Increase reaction time and/or perform a double coupling: Allowing the coupling reaction to proceed for a longer duration or repeating the coupling step with fresh reagents can help drive the reaction to completion.
-
Change the solvent: Solvents like N-methylpyrrolidone (NMP) or the addition of dimethyl sulfoxide (B87167) (DMSO) can help to disrupt secondary structures and improve solvation of the peptide-resin complex.[3]
Troubleshooting Guide
Problem: Incomplete coupling of this compound (Positive Kaiser Test)
This guide provides a systematic approach to resolving incomplete coupling issues with this compound.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent (activator) can significantly impact the purity of the crude peptide, especially in sequences prone to aggregation. The following table summarizes the crude purity of a model peptide containing two D-amino acids (D-Trp and D-Phe ) synthesized with various activators and different coupling times.
| Coupling Reagent | Class | Coupling Time | Crude Purity (%) |
| COMU | Uronium/Aminium | 2 x 1 min | ~94% |
| HCTU | Uronium/Aminium | 2 x 20 min | ~93% |
| HATU | Uronium/Aminium | 2 x 1 min | ~92% |
| HBTU | Uronium/Aminium | 2 x 20 min | ~91% |
| PyBOP | Phosphonium | 2 x 20 min | ~90% |
| PyOxim | Oxima Ester-based | 2 x 20 min | ~90% |
| PyOxim | Oxima Ester-based | 2 x 1 min | ~54% |
| TFFH | Fluorinating Agent | 2 x 20 min | ~72% |
| TFFH | Fluorinating Agent | 2 x 1 min | ~52% |
| Data adapted from a comparative study on a peptide containing D-Trp and D-Phe.[4] Purity values are approximate. |
This data suggests that for sequences containing D-Phe, uronium/aminium reagents like COMU, HCTU, and HATU provide high crude purity, even with shorter coupling times for COMU and HATU.[4]
Experimental Protocols
Protocol 1: Difficult Coupling with HATU
This protocol is recommended when standard coupling methods fail for this compound due to suspected aggregation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (4 equivalents relative to resin loading)
-
HATU (3.95 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Preparation: After successful Fmoc deprotection of the N-terminus of the resin-bound peptide, wash the resin thoroughly with DMF (6 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow the pre-activation to proceed for 1-5 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete.
-
Washing: If the Kaiser test is negative (colorless or yellowish beads), wash the resin thoroughly with DMF (3 x 1 min) followed by DCM (3 x 1 min) to prepare for the next deprotection step.
-
(Optional) Double Coupling: If the Kaiser test is positive, repeat steps 2-5 with a fresh solution of activated this compound.
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
To mitigate aggregation, a pseudoproline dipeptide can be incorporated into the peptide sequence. This protocol outlines the manual coupling of an Fmoc-Xxx-Ser/Thr(ψPro)-OH dipeptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-pseudoproline dipeptide (5 equivalents relative to resin loading)
-
PyBOP (5 equivalents)
-
DIPEA (10 equivalents)
-
DMF or NMP
-
TNBS test kit
Procedure:
-
Resin Preparation: Perform the standard Fmoc deprotection of the N-terminal amino acid on the peptide-resin. Wash the resin thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide and PyBOP in a minimal volume of DMF or NMP.
-
Activation: Add DIPEA to the activation mixture and mix thoroughly.
-
Coupling Reaction: Immediately add the activated dipeptide solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours.
-
Monitoring: Check for the completeness of the coupling reaction using the TNBS test. If the reaction is incomplete, extend the coupling time or repeat the reaction with fresh reagents.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next Fmoc deprotection step.
Signaling Pathways and Workflows
Caption: Logical relationship between the standard SPPS cycle and the aggregation pathway.
Caption: Decision-making workflow for addressing a difficult coupling reaction.
References
Technical Support Center: Epimerization Control for D-Amino Acid Incorporation
Welcome to the technical support center for controlling epimerization during the incorporation of D-amino acids in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of D-amino acid incorporation?
A1: Epimerization is the unwanted conversion of a chiral center to its opposite configuration. When incorporating a D-amino acid into a peptide chain, epimerization refers to its conversion to the corresponding L-amino acid.[1][2][3][4][5] This results in a diastereomeric impurity that can be difficult to separate from the target peptide and can significantly alter its biological activity and therapeutic efficacy.[1][6]
Q2: What are the primary mechanisms that cause epimerization during peptide coupling?
A2: There are two main pathways for epimerization during peptide coupling:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected D-amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The subsequent attack by the amine component can then produce both the desired peptide with the D-amino acid and the undesired diastereomer with the L-amino acid.[1][6]
-
Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This enolate can then be protonated from either side, leading to epimerization. This is more common under strongly basic conditions.[1][6]
Q3: Which factors have the most significant impact on the rate of epimerization?
A3: Several factors can influence the extent of epimerization:
-
Coupling Reagents: Onium salt-based reagents (e.g., HBTU, HATU) can increase the risk of epimerization, especially under basic conditions, while carbodiimide-based reagents (e.g., DIC) with additives are generally preferred for minimizing this side reaction.[7]
-
Bases: The strength and steric hindrance of the base are critical. Stronger, less hindered bases like triethylamine (B128534) can increase the rate of epimerization, whereas more hindered and weaker bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are better choices.[6][8]
-
Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., HOAt, 6-Cl-HOBt, OxymaPure) are crucial for suppressing epimerization by forming active esters that are less prone to racemization.[6][7][9]
-
Solvents: Polar solvents like DMF and NMP can increase the rate of epimerization.[6][10]
-
Temperature: Higher temperatures can accelerate the rate of epimerization.[7]
-
Pre-activation Time: Longer pre-activation times of the amino acid with the coupling reagent before adding the amine component can lead to increased epimerization.[11]
Troubleshooting Guides
Issue 1: High levels of L-isomer detected after coupling a D-amino acid.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Coupling Reagent | Switch from an onium salt (e.g., HBTU, HATU) to a carbodiimide (B86325) (e.g., DIC) in combination with a racemization-suppressing additive (e.g., HOAt, OxymaPure). | Onium salts can promote base-catalyzed epimerization. Carbodiimides with additives form active esters that are more resistant to epimerization.[7] |
| Base Strength and Steric Hindrance | Replace a strong, non-hindered base (e.g., triethylamine) with a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or, for highly sensitive couplings, 2,4,6-collidine.[6][8][12] | Hindered bases are less likely to abstract the alpha-proton of the activated amino acid, which is a key step in both epimerization mechanisms. |
| Excessive Pre-activation Time | Minimize or eliminate the pre-activation of the D-amino acid. Add the coupling reagent and the D-amino acid to the resin-bound peptide simultaneously, or add the coupling reagent last. | The activated amino acid is most susceptible to epimerization. Reducing the time it exists in this state before coupling minimizes the opportunity for this side reaction.[11] |
| Elevated Reaction Temperature | Perform the coupling reaction at a lower temperature, for example, by cooling the reaction vessel in an ice bath. | Lower temperatures slow down the rate of epimerization.[7] |
| Solvent Polarity | If possible for your synthesis, consider using a less polar solvent than DMF or NMP. | Polar solvents can stabilize the transition states involved in epimerization.[6][10] |
Issue 2: Epimerization is still a problem, even after optimizing coupling conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Sensitivity of the D-amino acid | For particularly sensitive D-amino acids (analogous to L-Cys and L-His), consider using specialized protocols. For cysteine-like residues, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[6][9] For histidine-like residues, ensure the imidazole (B134444) nitrogen is protected.[6] | Some amino acid side chains can participate in or accelerate the epimerization process. Specific additives or protecting group strategies can mitigate these effects. |
| Nature of the N-terminal residue of the peptide on the solid support | The rate of peptide bond formation can be influenced by the N-terminal amino acid of the peptide chain. If the coupling is slow, there is more time for epimerization to occur.[11] | A slower coupling reaction prolongs the lifetime of the activated D-amino acid, increasing the risk of epimerization. |
Quantitative Data Summary
The choice of coupling additives can significantly impact the degree of epimerization. The following table summarizes the percentage of D-isomer formation during the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF, illustrating the effectiveness of different additives.
| Additive | % D-Isomer Formation |
| HOBt | 5.8 |
| HOAt | 1.2 |
| OxymaPure | 1.5 |
| Oxyma-B | 1.1 |
| Data sourced from publicly available information and is intended for comparative purposes.[6] |
Experimental Protocols
Protocol 1: Quantification of Epimerization using Marfey's Reagent
This protocol outlines a method to determine the percentage of L-isomer in a peptide sample containing a D-amino acid.
Materials:
-
Peptide sample (approx. 0.5 mg)
-
6 M HCl
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) solution (1% w/v in acetone)
-
1 M NaHCO₃
-
2 M HCl
-
HPLC grade methanol (B129727), water, and acetonitrile (B52724)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Hydrolysis:
-
Place approximately 0.5 mg of your peptide sample in a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Seal the tube and heat at 110°C for 24 hours.
-
After cooling, evaporate the solution to dryness under vacuum.
-
Redissolve the residue in 50 µL of water.[6]
-
-
Derivatization with Marfey's Reagent:
-
To the redissolved hydrolysate, add 100 µL of 1 M NaHCO₃.
-
Add 200 µL of the 1% L-FDAA solution in acetone.
-
Incubate the mixture at 40°C for 1 hour, mixing occasionally.
-
After cooling to room temperature, add 50 µL of 2 M HCl to stop the reaction.
-
Evaporate the solution to dryness.
-
-
Sample Preparation for HPLC:
-
Redissolve the derivatized residue in 500 µL of methanol or a suitable mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Analysis:
-
Analyze the sample using reverse-phase HPLC with a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA.
-
The L-D and L-L diastereomers will have different retention times, allowing for their separation and quantification.
-
Calculate the percentage of epimerization by integrating the peak areas of the two diastereomers.
-
Visualizations
Caption: Mechanisms of epimerization during peptide coupling.
Caption: Troubleshooting workflow for reducing epimerization.
References
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. peptide.com [peptide.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Difficult Couplings Involving Fmoc-D-Phe-OH Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during solid-phase peptide synthesis (SPPS) involving Fmoc-D-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound sometimes difficult?
The coupling efficiency of this compound can be hampered by several factors. While not as sterically hindered as some other amino acids, the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group and the phenyl side chain can contribute to steric hindrance, slowing down the reaction. Furthermore, the hydrophobicity of the phenylalanine side chain can promote peptide aggregation on the solid support, limiting reagent accessibility to the reactive sites. The D-configuration of the amino acid can also sometimes influence the kinetics of the coupling reaction.
Q2: My standard coupling protocol with DIC/HOBt is resulting in incomplete coupling of this compound. What should I do?
Standard carbodiimide (B86325) reagents like DIC, especially when paired with HOBt, may not be sufficiently reactive to drive the coupling of this compound to completion, particularly in difficult sequences. It is highly recommended to switch to a more potent uronium or phosphonium (B103445) salt-based coupling reagent. These reagents form more reactive activated esters, which can overcome moderate steric hindrance.
Q3: What are the recommended coupling reagents for difficult this compound couplings?
For challenging couplings involving this compound, stronger activating agents are recommended. Uronium/aminium salt reagents like HATU, HBTU, and HCTU, or phosphonium salt reagents like PyBOP and PyAOP are generally more effective. HATU is often considered one of the most efficient coupling reagents due to its rapid reaction kinetics and ability to suppress racemization.[1]
Q4: I've switched to HATU, but the coupling is still incomplete. What other parameters can I optimize?
If you are still experiencing incomplete coupling with a powerful reagent like HATU, several other parameters can be optimized:
-
Double Coupling: This is a common and effective strategy where the coupling reaction is repeated with a fresh solution of activated this compound.
-
Increased Equivalents: Increasing the equivalents of the this compound, coupling reagent, and base can help drive the reaction to completion.
-
Extended Coupling Time: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or even overnight) can improve yields.
-
Solvent Choice: While DMF is the most common solvent, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can improve resin swelling and disrupt peptide aggregation.[2] In some cases, the addition of a small amount of a chaotropic salt like LiCl to the coupling solution can help break up secondary structures.
-
Temperature: Gently increasing the reaction temperature can sometimes improve coupling efficiency, but this should be done with caution as it can also increase the risk of side reactions like racemization.
Q5: What are the common side reactions associated with this compound coupling and how can I minimize them?
The most common side reaction of concern is racemization , where the stereochemistry of the D-amino acid is inverted to the L-form. This is more likely to occur with prolonged activation times and in the presence of strong bases. To minimize racemization:
-
Use an additive: Additives like HOBt or Oxyma Pure can suppress racemization when using carbodiimide activators.[1]
-
Minimize pre-activation time: The activated amino acid should be added to the resin immediately after preparation.
-
Choose the right base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. Collidine is considered less prone to inducing racemization than DIPEA.
Another potential issue is aggregation of the growing peptide chain, which can be exacerbated by the hydrophobic nature of phenylalanine. Strategies to mitigate aggregation include:
-
Using solvents like NMP or adding chaotropic salts.[2]
-
Incorporating backbone-protected amino acids (e.g., pseudoproline dipeptides) in the peptide sequence to disrupt secondary structure formation.
Q6: How can I confirm the completion of the this compound coupling reaction?
The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test) . A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete coupling. If the test is positive (beads turn blue or purple), the coupling is incomplete and a second coupling is recommended.
Data Presentation
Table 1: Recommended Coupling Reagent Conditions for Difficult this compound Couplings
| Coupling Reagent | Equivalents of this compound | Equivalents of Coupling Reagent | Equivalents of Base (e.g., DIPEA) | Additive (Equivalents) | Typical Coupling Time |
| DIC/HOBt | 5 | 5.5 (DIC) | - | 5.5 (HOBt) | 2 - 4 hours |
| HBTU | 2 - 5 | 1.9 - 4.5 | 4 - 10 | 2 (HOBt, optional) | 30 min - 2 hours |
| HATU | 2 - 5 | 1.9 - 4.5 | 4 - 10 | - | 30 min - 4 hours |
| PyBOP | 2 | 2 | 4 | - | 1 - 2 hours |
Note: The optimal equivalents and time may vary depending on the specific peptide sequence and reaction conditions. It is always recommended to monitor the reaction for completion.
Table 2: Solubility of Fmoc-Amino Acids in Common SPPS Solvents
| Solvent | Solubility of Fmoc-Phe-OH | General Solubility of other Fmoc-AAs | Reference |
| DMF | Good | Generally Good | [2] |
| NMP | Good | Generally Good, may improve solvation over DMF | [2] |
| DCM | Poor to Moderate | Variable, less suitable for many Fmoc-AAs | [2] |
| 2-MeTHF | Good | Generally Good | [3] |
| Ethyl Acetate | Poor | Generally Poor | [4] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is recommended for routine couplings of this compound.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling.
-
If the Kaiser test is negative, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
If the Kaiser test is positive, proceed to Protocol 2.
-
Protocol 2: Double Coupling Strategy for Difficult this compound Couplings
This protocol is recommended when Protocol 1 results in an incomplete coupling.
-
First Coupling:
-
Follow steps 1 and 2 of Protocol 1.
-
-
Washing:
-
After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Second Coupling:
-
Repeat step 2 of Protocol 1 with a fresh solution of activated this compound.
-
Agitate the reaction mixture for an additional 1-2 hours.
-
-
Final Monitoring and Washing:
-
Perform a Kaiser test to confirm completion.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Mandatory Visualization
Caption: A decision-making workflow for troubleshooting incomplete this compound couplings.
Caption: A generalized workflow for a single amino acid coupling cycle in SPPS.
References
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-D-Phe-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during solid-phase peptide synthesis (SPPS), specifically focusing on low yields when incorporating Fmoc-D-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: We are experiencing a significantly lower than expected yield after a coupling step with this compound. What are the primary causes?
A1: Low coupling yield with this compound can stem from several factors. The most common culprits include incomplete coupling reactions, steric hindrance, and issues with reagent quality. Phenylalanine, even in its D-isoform, can present steric challenges, especially when coupled to another bulky amino acid.[1] It's also crucial to ensure the purity of your this compound, as contaminants can interfere with the reaction.[2][3]
Q2: How can we confirm if the low yield is due to incomplete coupling?
A2: The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin after the coupling step.[2] A positive Kaiser test (a blue bead color) indicates that the coupling reaction is incomplete. For more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to identify the presence of deletion sequences (peptides missing the D-Phe residue).
Q3: What strategies can we employ to improve the coupling efficiency of this compound?
A3: To enhance coupling efficiency, several strategies can be implemented:
-
Double Coupling: Repeating the coupling step with a fresh solution of activated this compound is a highly effective method to drive the reaction to completion.[2][4]
-
Use of Potent Coupling Reagents: Standard carbodiimide (B86325) reagents like DCC or DIC may be insufficient. Switching to more powerful uronium or phosphonium-based reagents such as HATU, HBTU, or HCTU can significantly improve yields.[5]
-
Optimize Reaction Conditions: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can increase the probability of successful molecular interactions.[1] Extending the coupling time can also be beneficial.[1]
-
In Situ Activation: Activating the this compound with a reagent like HBTU and an amine base such as DIEA for a short period before adding it to the resin can enhance the reaction rate.[2]
Q4: Could the deprotection step prior to coupling this compound be the source of the low yield?
A4: Yes, incomplete Fmoc deprotection from the preceding amino acid will result in chain termination and, consequently, a lower yield of the full-length peptide. Slow deprotection kinetics can be a sign of peptide aggregation on the resin.[6] It is crucial to ensure complete Fmoc removal, which can be monitored using a UV detector to follow the release of the dibenzofulvene-piperidine adduct. If aggregation is suspected, using solvents like NMP instead of DMF or adding chaotropic salts may help.[7][8]
Q5: Are there any specific side reactions associated with Phenylalanine that could lead to low yields of the desired peptide?
A5: While Phenylalanine is not as prone to side reactions as residues like Aspartic Acid, Cysteine, or Histidine, racemization can occur, especially with prolonged activation times or the use of stronger bases.[3][5] Although you are using the D-isoform, ensuring stereochemical purity is crucial. Using additives like HOBt or Oxyma can help to suppress racemization.[5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields when coupling this compound.
Caption: Troubleshooting workflow for low peptide synthesis yield.
Quantitative Data Summary
The efficiency of coupling reagents is a critical factor in overcoming low yields. The following table summarizes the relative effectiveness of common coupling reagents.
| Coupling Reagent Class | Examples | Relative Reactivity | Key Considerations |
| Carbodiimides | DCC, DIC | Moderate | Can be inefficient for hindered amino acids. |
| Aminium/Uronium (OAt-based) | HATU, HCTU | Very High | Highly effective for hindered couplings and can reduce racemization.[5] |
| Aminium/Uronium (OBt-based) | HBTU, TBTU | High | Generally very effective, but OAt-based reagents are often superior for difficult couplings. |
| Phosphonium | PyBOP, PyAOP | High | Effective but can be more expensive. |
Table 1: Comparison of Common Coupling Reagents in SPPS.
Experimental Protocols
Protocol 1: Double Coupling Procedure for this compound
This protocol is recommended when a Kaiser test indicates incomplete coupling after the initial attempt.
-
Initial Coupling:
-
Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).[2]
-
Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine (B6355638) in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate this compound (3 equivalents) with a coupling reagent (e.g., HATU, 2.85 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF for 1-2 minutes.[2]
-
Add the activated amino acid solution to the resin and allow it to react for 45-60 minutes.
-
Wash the resin with DMF.
-
-
Kaiser Test:
-
Take a small sample of resin beads and perform a Kaiser test. If the beads are blue, proceed with the second coupling.
-
-
Second Coupling:
-
Prepare a fresh solution of activated this compound as described in step 1.4.
-
Add this solution to the resin and let it react for another 45-60 minutes.[4]
-
Wash the resin thoroughly with DMF and then DCM.
-
Perform a final Kaiser test to confirm the completion of the reaction (beads should be colorless or yellow).
-
Protocol 2: Monitoring Fmoc Deprotection
Incomplete deprotection can be a hidden cause of low yield. This protocol outlines how to monitor the deprotection step.
-
Deprotection:
-
Add the deprotection solution (e.g., 20% piperidine in DMF) to the resin.
-
If using an automated synthesizer with a UV detector, monitor the absorbance of the solution flowing from the reaction vessel at approximately 301 nm.
-
A sharp increase in absorbance indicates the release of the Fmoc-protecting group as a dibenzofulvene-piperidine adduct.
-
The reaction is complete when the absorbance returns to the baseline.
-
-
Troubleshooting Slow Deprotection:
-
If the peak is broad or does not return to baseline within the standard time, it may indicate aggregation.[6]
-
In such cases, extend the deprotection time or perform a second deprotection step.
-
For subsequent syntheses of the same peptide, consider switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which can improve solvation and reduce aggregation.[8]
-
Logical Relationships in SPPS
The success of each step in Solid-Phase Peptide Synthesis is contingent upon the successful completion of the previous one. This dependency is illustrated below.
Caption: The cyclical nature of Solid-Phase Peptide Synthesis.
References
- 1. biotage.com [biotage.com]
- 2. kilobio.com [kilobio.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Technical Support Center: Managing Steric Hindrance with Fmoc-D-Phe-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the steric hindrance of Fmoc-D-Phe-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of peptide synthesis with this compound?
A1: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial bulk of substituents near the reaction center. In solid-phase peptide synthesis, the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group and the phenyl side chain of this compound can physically obstruct the incoming N-terminal amine of the growing peptide chain, leading to incomplete or slow coupling reactions.[1] This can result in lower peptide yields and the formation of deletion peptides.[1]
Q2: What are the common indicators of incomplete coupling reactions involving this compound?
A2: Incomplete coupling reactions are often identified by the presence of new peaks in High-Performance Liquid Chromatography (HPLC) chromatograms of the crude peptide.[2][3] Another common method for monitoring the completion of a coupling reaction is the use of a colorimetric test, such as the Kaiser test, which detects the presence of unreacted primary amines on the resin.[2][4] A positive Kaiser test after a coupling step indicates that the reaction is incomplete.
Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?
A3: For sterically hindered amino acids, in-situ activating reagents are generally more effective.[5] These include aminium/uronium salts like HATU, HBTU, and HCTU, as well as phosphonium (B103445) salts such as PyBOP and PyAOP.[5][6] These reagents form highly reactive esters that can overcome the steric barrier.[5] For particularly challenging couplings, the formation of amino acid fluorides using reagents like TFFH can be beneficial.[7][8]
Q4: I'm still experiencing incomplete coupling with this compound even after switching to a stronger coupling reagent. What else can I do?
A4: If a powerful coupling reagent alone is insufficient, several strategies can be employed. "Double coupling," which involves repeating the coupling step with fresh reagents, is a common solution.[2][3] Extending the coupling reaction time can also improve yields.[9] Additionally, ensuring high-purity reagents and anhydrous solvents is crucial, as contaminants or moisture can inhibit the reaction.[2][3]
Q5: Can the choice of resin impact steric hindrance issues with this compound?
A5: Yes, the choice of resin can influence the outcome of the synthesis. For instance, 2-chlorotrityl chloride (2-CTC) resin is known to have a sterically hindered linker that can help minimize side reactions like diketopiperazine formation.[10] Proper resin swelling is also critical for efficient synthesis; pre-swelling the resin in a suitable solvent like dichloromethane (B109758) (DCM) for at least 30 minutes is recommended.[2][3]
Q6: Are there any specific side reactions to be aware of when working with this compound?
A6: Besides incomplete coupling, side reactions can occur, leading to unexpected byproducts.[2][3] These can be caused by residual piperidine (B6355638) from the deprotection step or prolonged exposure to cleavage reagents.[2][3] Aspartimide formation is another potential side reaction, particularly if an aspartic acid residue is present in the sequence.[7]
Troubleshooting Guide for this compound Coupling Reactions
| Symptom | Possible Cause | Recommended Solution |
| Low Peptide Yield | Incomplete coupling or deprotection.[2][3] | Perform a double coupling with fresh reagents.[2][3] Use the Kaiser test to confirm complete deprotection before coupling.[2] |
| Poor resin swelling or overloading.[2][3] | Ensure the resin is pre-swollen in an appropriate solvent (e.g., DCM) for at least 30 minutes.[2][3] | |
| New Peaks in HPLC | Incomplete coupling of this compound.[2][3] | Use a more potent activating agent such as HATU or HBTU.[5] Consider a double coupling protocol.[2][3] |
| Low-quality reagents or solvents.[2][3] | Use high-purity (≥99%) this compound and anhydrous solvents.[2][3] | |
| Unexpected Byproducts | Residual piperidine or TFA.[2][3] | Ensure thorough washing of the resin after deprotection and cleavage steps. |
| Prolonged exposure to cleavage reagents.[2][3] | Minimize the duration of the final cleavage step. | |
| Resin Clogging | Poor quality resin or improper storage.[2] | Use high-quality resin and store it under appropriate conditions. |
| Excessive reagent loading.[2] | Optimize the loading of the first amino acid to the resin. |
Experimental Protocols
Protocol 1: Standard Double Coupling for a Hindered Amino Acid (e.g., this compound)
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.[5]
-
In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, an activating agent like HBTU (3.9 equivalents), and a non-nucleophilic base such as DIPEA (8 equivalents) in DMF.[5]
-
Allow the pre-activation to proceed for 1-5 minutes.[5]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[5]
-
Wash the resin with DMF.[5]
-
-
Second Coupling:
Protocol 2: Acyl Fluoride (B91410) Formation for Extremely Hindered Couplings
This protocol is suitable for situations where standard uronium/phosphonium reagents are ineffective.[5]
-
Acyl Fluoride Formation:
-
Dissolve the protected, sterically hindered carboxylic acid (e.g., this compound) (1 equivalent) in an anhydrous solvent like DCM.[5]
-
Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent) and a base like DIPEA or collidine (2 equivalents).[5]
-
Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[5]
-
-
Coupling Reaction:
-
Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.
-
Allow the reaction to proceed, monitoring completion with a colorimetric test like the Kaiser test.
-
Data Summary
Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Type | Key Advantages | Considerations |
| HBTU/HATU | Aminium/Uronium Salt | Highly reactive, effective for hindered couplings.[5][6] | Requires a non-nucleophilic base (e.g., DIPEA).[5] |
| PyBOP | Phosphonium Salt | High coupling rates, few side reactions.[8] | Can react with unprotected phosphoryl side chains.[8] |
| DIC/HOBt | Carbodiimide/Additive | Cost-effective, minimizes racemization with HOBt.[8] | Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove.[6] |
| TFFH | Fluorinating Agent | Forms highly reactive acyl fluorides, excellent for extremely hindered amino acids.[7][8] | Requires in-situ formation.[5] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. kilobio.com [kilobio.com]
- 3. kilobio.com [kilobio.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. pubs.acs.org [pubs.acs.org]
Kaiser Test for Monitoring Fmoc-D-Phe-OH Coupling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing the Kaiser test to monitor the coupling of Fmoc-D-Phe-OH in solid-phase peptide synthesis (SPPS).
Experimental Protocol: The Kaiser Test
The Kaiser test, also known as the ninhydrin (B49086) test, is a highly sensitive method for detecting the presence of primary amines.[1][2][3] In the context of SPPS, it is used to confirm the completion of the coupling reaction by testing for the absence of free amino groups on the resin-bound peptide.[3][4]
Reagent Preparation
Different sources provide slightly varying reagent preparations. Below are commonly used formulations:
Solution A (Potassium Cyanide in Pyridine (B92270)/Water):
-
Dissolve 16.5 mg of KCN in 25 mL of distilled water.[1]
-
Dilute 1.0 mL of this solution with 49 mL of pyridine.[1]
Solution B (Ninhydrin in n-Butanol):
-
Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1]
Solution C (Phenol in n-Butanol):
-
Dissolve 40 g of phenol (B47542) in 20 mL of n-butanol.[1]
Note: Always handle KCN with extreme caution in a well-ventilated fume hood as it is highly toxic.
Test Procedure
-
Transfer a small sample of resin beads (approximately 10-15 beads) to a clean test tube.[1][5]
-
Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.[1]
-
Heat the test tube at approximately 100-120°C for 5 minutes.[1][6]
-
Observe the color of the beads and the solution. A positive result, indicating the presence of free primary amines, is a deep blue or purple color.[2][7][8] A negative result, indicating complete coupling, is a yellow or colorless solution and beads.
Interpretation of Kaiser Test Results
The visual outcome of the Kaiser test provides a qualitative assessment of the coupling reaction's completeness.
| Observation of Resin Beads and Solution | Interpretation | Recommended Action |
| Colorless to yellow beads and solution | Coupling is complete. No free primary amines detected. | Proceed to the next step in the synthesis (e.g., Fmoc deprotection). |
| Blue beads and blue solution | Incomplete coupling. A significant amount of free primary amines are present. | Recouple the amino acid. Consider extending the coupling time or using a different coupling reagent.[2] |
| Slightly blue beads and/or solution | Nearly complete coupling, but some free amines remain. | A second coupling may be necessary to ensure complete reaction. Capping the unreacted amines with acetic anhydride (B1165640) is also an option.[2] |
Troubleshooting Guide
This section addresses common issues encountered when using the Kaiser test for monitoring this compound coupling.
FAQs
Q1: Why did I get a positive Kaiser test (blue color) after the coupling of this compound?
A positive Kaiser test indicates that the coupling reaction is incomplete, and there are still free primary amines on the resin. This can be due to several factors:
-
Insufficient Coupling Time: The reaction may not have been allowed to proceed to completion.
-
Inefficient Activation of the Amino Acid: The coupling reagents (e.g., HBTU, HOBt) may be old or inactive.
-
Steric Hindrance: The peptide sequence may be aggregating, preventing the activated amino acid from reaching the free amine.[2]
-
Low Reagent Concentration: The concentration of the this compound or coupling reagents may be too low.
Q2: I got a false positive result. What could be the cause?
A false positive is a blue color result even when the coupling is complete.[9][10] Potential causes include:
-
Premature Fmoc-Group Removal: The pyridine in the Kaiser test reagents can sometimes cause a small amount of Fmoc group removal, exposing a primary amine and leading to a false positive.[2][11] This is more likely with prolonged or excessive heating.[2]
-
Contamination: Traces of primary amines from other sources can contaminate the sample.
-
Inefficient Washing: Failure to thoroughly wash the resin after the coupling step can leave residual reagents that interfere with the test.[12]
Q3: Can I use the Kaiser test to monitor the coupling of all amino acids?
The Kaiser test is most reliable for primary amines.[2] For secondary amines, such as proline, the test gives a less intense reddish-brown or yellow color, which can be difficult to interpret.[2][6][13] For monitoring proline coupling, alternative tests like the Chloranil test or the Isatin test are recommended.[2][14]
Q4: My Kaiser test result is a faint blue. What should I do?
A faint blue color suggests that the coupling is nearly complete, but a small percentage of free amines remain.[1] In this case, you have two main options:
-
Recouple: Perform a second coupling of this compound to drive the reaction to completion.[2]
-
Cap: "Cap" the unreacted amines by acetylating them with a reagent like acetic anhydride. This prevents the unreacted chains from participating in subsequent coupling steps, which can simplify purification of the final peptide.[2]
Visualizing the Workflow and Troubleshooting Logic
Kaiser Test Experimental Workflow
Caption: A flowchart illustrating the key steps of the Kaiser test protocol.
Troubleshooting Logic for a Positive Kaiser Test
Caption: A decision tree for troubleshooting an unexpected positive Kaiser test result.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. fiveable.me [fiveable.me]
- 4. ema.europa.eu [ema.europa.eu]
- 5. DSpace [scholarshare.temple.edu]
- 6. chempep.com [chempep.com]
- 7. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. Understanding Lab Test Results | Kaiser Permanente [healthy.kaiserpermanente.org]
- 10. Learning About Abnormal Lab Results | Kaiser Permanente [healthy.kaiserpermanente.org]
- 11. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 12. researchgate.net [researchgate.net]
- 13. chem.mst.edu [chem.mst.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Fmoc-D-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Fmoc-D-Phe-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound sometimes difficult to dissolve?
A1: this compound is a hydrophobic molecule due to the presence of the bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) protecting group and the phenyl side chain of phenylalanine.[1][2] This hydrophobicity can lead to poor solubility in some organic solvents commonly used in SPPS.
Q2: What are the primary solvents recommended for dissolving this compound?
A2: The most common and effective solvents for dissolving this compound are polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1] Dimethyl sulfoxide (B87167) (DMSO) also shows excellent solubility for this compound.[3]
Q3: Can I use Dichloromethane (DCM) to dissolve this compound?
A3: While DCM is used in SPPS, particularly for resin swelling and washing steps, it is generally not a good solvent for dissolving Fmoc-protected amino acids due to its lower polarity.[4] Solubility in DCM is often limited.
Q4: What are the consequences of poor this compound solubility during SPPS?
A4: Incomplete dissolution of this compound can lead to several problems, including:
-
Incomplete coupling reactions: If the amino acid is not fully dissolved, its concentration in the reaction solution will be lower than intended, leading to inefficient coupling to the growing peptide chain.
-
Formation of deletion sequences: Failure to couple results in peptides missing the D-phenylalanine residue.
-
Clogging of automated synthesizers: Precipitated amino acid can block tubing and filters in automated peptide synthesizers.
Q5: How can I improve the dissolution of this compound?
A5: Several techniques can be employed to improve solubility:
-
Sonication: Using an ultrasonic bath can help break up solid particles and accelerate dissolution.[3]
-
Gentle Warming: Carefully warming the solvent can increase the solubility of the amino acid. However, prolonged heating should be avoided to prevent degradation.
-
Using high-quality, anhydrous solvents: Water content in solvents can negatively impact solubility and reaction efficiency.
Troubleshooting Guide: this compound Solubility and Coupling Issues
This guide provides a systematic approach to resolving common issues encountered with this compound during SPPS.
Problem 1: this compound does not fully dissolve in the coupling solvent.
| Potential Cause | Recommended Solution |
| Solvent Quality | Ensure the use of high-purity, anhydrous DMF or NMP. Old or improperly stored solvents can absorb moisture, which decreases solubility. |
| Concentration | The concentration of this compound may be too high for the chosen solvent. Refer to the solubility data table below and consider preparing a more dilute solution if necessary. |
| Dissolution Technique | Utilize sonication for 10-15 minutes to aid dissolution. Gentle warming of the solution can also be effective, but avoid high temperatures or prolonged heating. |
Problem 2: The this compound solution appears cloudy or contains suspended particles.
| Potential Cause | Recommended Solution |
| Incomplete Dissolution | Follow the steps outlined in Problem 1. If particles persist, filter the solution through a syringe filter before adding it to the reaction vessel to prevent clogging of the resin and synthesizer. |
| Precipitation | The dissolved this compound may be precipitating out of solution. This can happen if the solution cools after warming or if the solvent quality is poor. Re-dissolve using sonication or gentle warming immediately before use. |
Problem 3: Incomplete coupling of this compound, as indicated by a positive Kaiser test.
| Potential Cause | Recommended Solution |
| Poor Solubility | This is a primary cause. Ensure complete dissolution of this compound before starting the coupling reaction. Consider using a solvent with higher solvating power, such as NMP or a DMF/DMSO mixture. |
| Insufficient Activation | Ensure proper pre-activation of the this compound with your chosen coupling reagents (e.g., HBTU/DIEA or DIC/Oxyma) before adding it to the resin. |
| Peptide Aggregation | The growing peptide chain on the resin may be aggregating, hindering access of the activated amino acid. Consider using a solvent mixture known to disrupt aggregation, such as NMP or a cocktail containing DMSO. |
Quantitative Data: Solubility of Fmoc-Phe-OH Derivatives
The following table summarizes the solubility of Fmoc-Phe-OH derivatives in common SPPS solvents. Note that quantitative data for this compound is limited, and data for the L-isomer (Fmoc-L-Phe-OH) is often used as a close approximation due to their structural similarity.
| Solvent | Compound | Solubility | Temperature (°C) | Notes |
| DMSO | This compound | 100 mg/mL (258.11 mM) | Room Temperature | Sonication is recommended to achieve this concentration.[3] |
| DMF | Fmoc-L-Phe-OH | ~96.8 mg/mL (~250 mM) | Room Temperature | Calculated from a reported solubility of 25 mmole in 50 ml DMF.[5] Described as "readily soluble". |
| NMP | Fmoc-L-Phe-OH | High | Room Temperature | Described as "dissolves well".[1] NMP often has better solvating properties than DMF for hydrophobic peptides.[6] |
| DCM | Fmoc-L-Phe-OH | Low | Room Temperature | Generally not recommended as a primary solvent for dissolving Fmoc-amino acids. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound for SPPS
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the appropriate volume of high-purity, anhydrous DMF or NMP to achieve the desired concentration (typically 0.2-0.5 M).
-
Vortex the vial for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before proceeding with the activation and coupling steps.
Protocol 2: Enhanced Dissolution of this compound Using Sonication and Gentle Warming
-
Follow steps 1 and 2 from Protocol 1.
-
Place the vial in an ultrasonic bath for 10 minutes.
-
If dissolution is still incomplete, gently warm the vial in a water bath at 30-40°C for 5-10 minutes while vortexing intermittently. Caution: Avoid overheating, as it may lead to degradation of the Fmoc-amino acid.
-
Once dissolved, use the solution immediately to prevent precipitation upon cooling.
-
If any particulate matter is observed, filter the solution through a suitable syringe filter (e.g., 0.45 µm PTFE) before adding it to the reaction vessel.
Protocol 3: Coupling of this compound in SPPS
This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale.
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (e.g., 4 equivalents, 0.4 mmol) in DMF using Protocol 1 or 2.
-
Add the activation agent (e.g., HBTU, 3.9 equivalents) and a base (e.g., DIEA, 6 equivalents).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm complete coupling (a negative result, i.e., no blue color, indicates completion).
-
Washing: Wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.
Visualizations
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Unexpected Byproducts with Fmoc-D-Phe-OH in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts during solid-phase peptide synthesis (SPPS) using Fmoc-D-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts observed when using this compound?
While this compound is generally a stable building block, several unexpected byproducts can arise during solid-phase peptide synthesis (SPPS). These are often not unique to D-Phenylalanine but can be influenced by its stereochemistry. The most frequently encountered issues include:
-
Racemization: The conversion of the D-enantiomer to the L-enantiomer (epimerization) can occur, particularly during the amino acid activation and coupling steps. This results in a diastereomeric mixture of the final peptide, which can be difficult to separate.
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, leading to the cleavage of the dipeptide from the resin and the formation of a cyclic dipeptide. The presence of a D-amino acid can influence the rate of DKP formation.
-
Deletion Peptides: Incomplete coupling of this compound or subsequent amino acids can lead to peptides missing one or more residues.
-
Insertion Peptides: Impurities in the this compound starting material, such as Fmoc-D-Phe-D-Phe-OH dipeptide, can lead to the incorporation of an extra amino acid. The presence of free amino acids in the Fmoc-amino acid derivative can also lead to multiple additions.[1]
-
Side-Chain Modifications: Although the phenylalanine side chain is relatively inert, modifications can occur under harsh cleavage conditions or in the presence of certain scavengers. Alkylation of the phenyl ring is a potential, though less common, side reaction.
-
Fmoc-Group Adducts: The dibenzofulvene (DBF) byproduct of Fmoc deprotection can form adducts with the N-terminus of the peptide if not effectively scavenged by piperidine (B6355638).
Q2: Can the D-configuration of this compound lead to specific, unique byproducts?
Currently, there is no widely documented unexpected byproduct that is exclusively formed due to the D-configuration of phenylalanine in standard Fmoc-SPPS. However, the stereochemistry can influence the kinetics and propensity of common side reactions. For instance, the combination of L- and D-amino acids can affect the conformation of the growing peptide chain on the resin, potentially altering the rate of diketopiperazine formation compared to a peptide chain composed solely of L-amino acids.
Q3: How can I detect and quantify racemization of this compound in my peptide?
Racemization can be detected and quantified using chiral amino acid analysis or by chromatographic separation of the resulting diastereomeric peptides.
-
Experimental Protocol: Chiral Amino Acid Analysis
-
Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
LC-MS Analysis: Separate the derivatized amino acids using reverse-phase HPLC and detect them by mass spectrometry. The D- and L-phenylalanine derivatives will have different retention times, allowing for their quantification.
-
Q4: What are the best practices to minimize byproduct formation when using this compound?
-
High-Quality Reagents: Use high-purity this compound (≥99%) to minimize impurities like dipeptides or β-alanine adducts.[1][2]
-
Optimized Coupling: Employ efficient coupling reagents (e.g., HBTU, HATU) and a suitable base (e.g., DIPEA) at optimal concentrations. Minimize the pre-activation time to reduce the risk of racemization.[1]
-
Efficient Fmoc Deprotection: Ensure complete Fmoc removal using a fresh solution of 20% piperidine in DMF. Incomplete deprotection can lead to deletion sequences.
-
Resin Choice: For sequences prone to diketopiperazine formation, consider using a 2-chlorotrityl chloride resin, as its steric bulk can hinder this side reaction.[3]
-
Cleavage Conditions: Use a well-optimized cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane (B1312306), water) to prevent side-chain modifications during the final cleavage from the resin.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Peak splitting or broad peaks in HPLC of crude peptide | Racemization | Perform chiral amino acid analysis to confirm. Optimize coupling conditions: reduce pre-activation time, use a less aggressive base, or lower the coupling temperature. |
| Low yield of final peptide and presence of a low molecular weight byproduct | Diketopiperazine (DKP) formation | Confirm DKP formation by LC-MS analysis of the cleavage solution. If the D-Phe is at the N-terminus of a dipeptide, consider coupling the next amino acid quickly after deprotection. Use 2-chlorotrityl resin for sequences starting with D-Phe. |
| Mass spectrometry shows a peak corresponding to the target peptide minus the mass of D-Phe | Incomplete coupling (Deletion peptide) | Increase coupling time or use a stronger activating agent for the this compound coupling step. Double couple the this compound. |
| Mass spectrometry shows a peak corresponding to the target peptide plus the mass of D-Phe | Dipeptide impurity in starting material (Insertion peptide) | Analyze the this compound raw material for dipeptide impurities by LC-MS. Source this compound from a reputable supplier with high purity specifications. |
| Unexpected mass addition of +78 Da or other modifications on the phenyl ring | Side-chain alkylation during cleavage | Optimize the cleavage cocktail. Ensure a sufficient concentration of scavengers like triisopropylsilane (TIS) to quench reactive cations. |
Visualizing Potential Issues
Chemical Pathway: Diketopiperazine Formation
Caption: Pathway of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected byproducts.
References
Validation & Comparative
D-Stereoisomer of Phenylalanine Fortifies Peptides Against Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between Fmoc-D-Phe-OH and its naturally occurring L-counterpart, Fmoc-L-Phe-OH, in peptide synthesis is a critical decision that significantly impacts the stability and, consequently, the therapeutic potential of the final peptide. The incorporation of the D-enantiomer of Phenylalanine offers a strategic advantage in enhancing peptide stability, primarily by conferring resistance to enzymatic degradation.
At the heart of this stability difference lies the stereochemistry of the amino acids. L-amino acids are the exclusive building blocks of proteins in most living organisms and, as a result, proteases—the enzymes responsible for protein and peptide degradation—are stereospecific for recognizing and cleaving peptide bonds involving L-amino acids. By introducing a D-amino acid such as D-Phenylalanine, the peptide becomes a poor substrate for these enzymes, leading to a significant increase in its half-life and bioavailability.
This guide provides an objective comparison of the stability of peptides synthesized with this compound versus Fmoc-L-Phe-OH, supported by experimental data and detailed methodologies.
Enhanced Stability with D-Phenylalanine: The Data
The substitution of an L-amino acid with its D-enantiomer can markedly improve the thermal and enzymatic stability of a peptide. The following table summarizes experimental data from a comparative study on a model peptide, showcasing the stabilizing effect of incorporating a D-amino acid. While this study used D-Leucine, the principle is directly applicable to D-Phenylalanine.
| Stability Parameter | Peptide with L-Amino Acid | Peptide with D-Amino Acid | Fold Increase in Stability |
| Thermal Stability (Tm) by CD | 24.73 °C | 29.99 °C | 1.21x |
| Enzymatic Stability | Completely Cleaved (72 h) | Stable | Not Applicable |
Tm (Melting Temperature) as determined by Circular Dichroism (CD) spectroscopy. Enzymatic stability was assessed against a panel of proteases including aminopeptidase (B13392206), carboxypeptidase, and thermolysin[1][2].
Experimental Protocols
To ensure the reproducibility and accuracy of stability assessments, detailed experimental protocols are crucial. Below are methodologies for key experiments used to evaluate peptide stability.
Enzymatic Degradation Assay
This assay evaluates the susceptibility of a peptide to cleavage by specific proteases.
-
Peptide Preparation: Synthesize two versions of the target peptide, one incorporating Fmoc-L-Phe-OH and the other this compound, using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and confirm their identity by mass spectrometry.
-
Enzyme Selection: Choose a panel of relevant proteases, such as trypsin, chymotrypsin, or a mixture simulating physiological fluids (e.g., serum).
-
Incubation: Dissolve the peptides in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8) to a final concentration of 1 mg/mL. Add the selected protease(s) at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate the mixture at 37°C.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw aliquots from the reaction mixture.
-
Quenching and Analysis: Stop the enzymatic reaction by adding a quenching agent (e.g., 10% trifluoroacetic acid). Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of the peptide under the specific enzymatic conditions. A study on model tripeptides demonstrated that the L-lysyl-L-phenylalanyl-L-leucine was completely cleaved within 72 hours by enzymes like aminopeptidase and carboxypeptidase, whereas the L-lysyl-D-phenylalanyl-L-leucine variant remained stable under the same conditions[1].
Circular Dichroism (CD) Spectroscopy for Thermal Stability
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides and their thermal stability.
-
Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL.
-
CD Spectra Acquisition: Record the CD spectra of the peptide solutions from 190 to 260 nm at a controlled temperature (e.g., 20°C) using a CD spectropolarimeter.
-
Thermal Denaturation: To determine the melting temperature (Tm), monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for helical content) as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).
-
Tm Determination: The Tm is the temperature at which 50% of the peptide is unfolded. This is determined from the midpoint of the sigmoidal thermal denaturation curve. A study on a tetrapeptide showed that the D-Leucine substituted peptide had a higher melting temperature (29.99°C) compared to its L-Leucine counterpart (24.73°C), indicating enhanced thermal stability[2].
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic of D-amino acid substitution for enhanced stability, the following diagrams are provided.
Caption: Experimental workflow for comparing the stability of L- and D-amino acid containing peptides.
Caption: Mechanism of enhanced proteolytic stability by D-amino acid substitution.
References
- 1. Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Structural, thermal and enzymatic analysis of naturally occurring and D-amino acid substituted peptides [scirp.org]
D-Phenylalanine Substitution: A Key to Unlocking Peptide Stability
A comparative analysis of the proteolytic resistance of peptides containing D-phenylalanine (D-Phe) versus their L-phenylalanine (L-Phe) counterparts reveals a significant enhancement in stability, a critical attribute for the development of robust peptide-based therapeutics. The inherent susceptibility of natural L-peptides to rapid degradation by proteases is a major hurdle in their clinical application. The substitution of L-phenylalanine with its non-natural D-enantiomer offers a powerful strategy to overcome this limitation, dramatically increasing the peptide's half-life and bioavailability.
Proteases, the enzymes responsible for peptide bond cleavage, exhibit a high degree of stereospecificity, primarily recognizing and acting upon substrates composed of L-amino acids.[1] This specificity is a cornerstone of their biological function. Consequently, peptides incorporating D-amino acids are poor substrates for these enzymes, rendering them highly resistant to proteolytic degradation.[1][2] This enhanced stability translates to a longer circulation time in the body, allowing the peptide therapeutic to reach its target and exert its effect before being cleared.
Quantitative Comparison of Proteolytic Resistance
Experimental data quantifying the enzymatic cleavage rates of dipeptide isomers of phenylalanine starkly illustrates the protective effect of D-amino acid substitution. The catalytic efficiency of a protease on a given substrate is often expressed as the kcat/Km ratio, where a lower value indicates a less efficient enzymatic reaction and, therefore, higher stability of the peptide.
In a study investigating the hydrolysis of di-phenylalanine isomers by the protease α-chymotrypsin, the L-Phe-L-Phe isomer was readily cleaved. In contrast, isomers containing one or more D-phenylalanine residues were not effectively hydrolyzed and acted as inhibitors of the enzyme, showcasing their profound resistance to proteolysis.[1]
| Dipeptide Isomer | Protease | Catalytic Efficiency (kcat/Km) [M⁻¹s⁻¹] | Proteolytic Resistance |
| L-Phe-L-Phe | α-Chymotrypsin | 1.2 x 10⁵ | Low |
| L-Phe-D-Phe | α-Chymotrypsin | Not effectively cleaved (Inhibitor) | High |
| D-Phe-L-Phe | α-Chymotrypsin | Not effectively cleaved (Inhibitor) | High |
| D-Phe-D-Phe | α-Chymotrypsin | Not effectively cleaved (Inhibitor) | High |
Experimental Protocols
The determination of proteolytic resistance is a crucial step in the preclinical development of peptide drugs. A common method involves incubating the peptide with a specific protease or in a complex biological matrix like human serum or plasma, followed by analysis of the peptide's degradation over time using High-Performance Liquid Chromatography (HPLC).
General Protocol for Enzymatic Cleavage Assay:
1. Materials:
-
Dipeptide isomers (e.g., L-Phe-L-Phe, L-Phe-D-Phe, D-Phe-L-Phe, D-Phe-D-Phe)
-
Protease (e.g., α-Chymotrypsin from bovine pancreas)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂)
-
Quenching Solution (e.g., 10% Trifluoroacetic acid - TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Enzyme and Substrate Preparation:
-
Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂ for chymotrypsin).
-
Prepare stock solutions of the dipeptide isomers in the Reaction Buffer.
3. Enzymatic Reaction:
-
Equilibrate the substrate solutions to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the enzyme stock solution to the substrate solutions to achieve the desired final concentrations.
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately stop the reaction in the withdrawn aliquots by adding an equal volume of the Quenching Solution.
4. HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Use a gradient of Mobile Phase B to elute the substrate and any resulting cleavage products.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm for the peptide bond or 257 nm for the phenylalanine side chain).
5. Data Analysis:
-
Determine the peak areas of the remaining substrate and any formed products at each time point.
-
Plot the concentration of the remaining substrate against time to determine the initial reaction rate.
-
For a more detailed kinetic analysis, perform the assay at various substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Calculate the catalytic efficiency (kcat/Km) from these parameters.
Visualizing the Impact of Stereochemistry on Proteolysis
The fundamental difference in how proteases interact with L-Phe and D-Phe containing peptides can be visualized as a signaling pathway. The enzyme's active site is exquisitely shaped to bind and cleave L-amino acid-containing peptides, leading to their degradation. In contrast, the D-amino acid in a peptide chain creates a steric hindrance, preventing proper binding and catalysis.
Caption: Proteolytic processing of L-Phe vs. D-Phe peptides.
The experimental workflow for comparing the proteolytic resistance of these peptides can also be represented as a clear, step-by-step process.
Caption: Workflow for proteolytic stability assay.
References
A Comparative Guide to Chiral HPLC Analysis of Peptides with D-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of peptides is a critical attribute in pharmaceutical development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. The presence of D-amino acids, such as D-phenylalanine, in peptide sequences necessitates robust analytical methods for their separation and quantification. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral analysis of peptides containing D-phenylalanine, supported by experimental data and detailed protocols. Additionally, a comparison with an alternative technique, Capillary Electrophoresis (CE), is presented.
Comparison of Chiral HPLC Stationary Phases
The selection of the chiral stationary phase (CSP) is paramount for achieving successful enantioseparation. The following tables summarize the performance of different CSPs for the analysis of phenylalanine enantiomers and their derivatives.
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide columns, such as those based on teicoplanin, are widely used for the separation of underivatized and N-acylated amino acids.[1] Their multiple chiral centers and functional groups allow for various interactions, including hydrogen bonding, ionic interactions, and inclusion complexation, leading to excellent enantioselectivity.[2]
Table 1: Performance Data for Teicoplanin-Based Chiral Stationary Phase
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time D-Enantiomer (min) | Retention Time L-Enantiomer (min) | Resolution (Rs) |
| N-acetyl-D/L-phenylalanine | Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) | Methanol (B129727) with 0.1% Acetic Acid and 0.1% Triethylamine | 1.0 | UV at 254 nm | 8.5 | 10.2 | 2.1 |
Data sourced from an application note by BenchChem.[1]
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose, are among the most versatile and widely used for chiral separations.[3] They can operate in normal-phase, reversed-phase, and polar organic modes, offering broad applicability. The chiral recognition mechanism is based on the formation of transient diastereomeric complexes through hydrogen bonding, π-π interactions, and steric hindrance within the helical structure of the polysaccharide derivatives.[4]
Table 2: Performance Data for Polysaccharide-Based Chiral Stationary Phases
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Separation Factor (α) | Resolution (Rs) |
| NBD-D/L-phenylalanine | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/2-Propanol (90:10, v/v) with 0.1% TFA | 1.0 | FL (Ex: 470 nm, Em: 530 nm) | 3.56 | 15.07 |
| NBD-D/L-phenylalanine | Lux Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)) | Hexane/2-Propanol (90:10, v/v) with 0.1% TFA | 1.0 | FL (Ex: 470 nm, Em: 530 nm) | 3.23 | 15.74 |
Data for NBD (4-nitro-2,1,3-benzoxadiazole) derivatized phenylalanine.[5]
Other Notable CSPs
Other CSPs, such as those based on cyclodextrins and Pirkle-type selectors, have also been employed for the chiral separation of amino acids and their derivatives. Cyclodextrin-based CSPs utilize inclusion complexation as the primary mechanism for chiral recognition, while Pirkle-type columns rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions.
Alternative Method: Capillary Electrophoresis (CE)
Capillary electrophoresis offers a high-efficiency alternative to HPLC for chiral separations.[6] CE provides advantages such as lower sample and reagent consumption, and often faster analysis times.[7] Enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte.[3]
Table 3: Performance Data for Chiral Capillary Electrophoresis
| Analyte | Chiral Selector in BGE | Background Electrolyte (BGE) | Voltage (kV) | Detection | Migration Time D-Enantiomer (min) | Migration Time L-Enantiomer (min) |
| D/L-phenylalanine | 5 mM β-Cyclodextrin and 4 mM [TBA][L-ASP]* | 15 mM Sodium tetraborate (B1243019), pH 9.5 | 10 | UV at 214 nm | ~4.5 | ~4.8 |
*Tetrabutylammonium L-aspartate chiral ionic liquid. Data interpretation based on a published method.[8]
Experimental Protocols
HPLC Method for N-acetyl-D/L-phenylalanine (Teicoplanin CSP)
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm.[1]
-
Mobile Phase: 100% HPLC grade methanol with 0.1% acetic acid and 0.1% triethylamine.[1] The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1.0 mg/mL racemic N-acetyl-D/L-phenylalanine in the mobile phase is prepared. This is then diluted to a working concentration of 0.1 mg/mL with the mobile phase and filtered through a 0.45 µm syringe filter before injection.[1]
HPLC Method for NBD-D/L-phenylalanine (Polysaccharide CSP)
-
Instrumentation: Standard HPLC system with a fluorescence detector.
-
Column: Chiralpak AD-H or Lux Amylose-1, 250 x 4.6 mm, 5 µm.[5]
-
Mobile Phase: Hexane/2-Propanol (90:10, v/v) containing 0.1% Trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: Fluorescence with excitation at 470 nm and emission at 530 nm.[5]
-
Sample Preparation: Phenylalanine is derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) prior to analysis. The resulting NBD-phenylalanine is dissolved in the mobile phase.
Capillary Electrophoresis Method for D/L-phenylalanine
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, typically 50-75 µm internal diameter.
-
Background Electrolyte (BGE): 15 mM Sodium tetraborate buffer (pH 9.5) containing 5 mM β-Cyclodextrin and 4 mM of the chiral ionic liquid [TBA][L-ASP].[8]
-
Voltage: 10 kV.[8]
-
Temperature: 25°C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV detection at 214 nm.
-
Sample Preparation: The D/L-phenylalanine sample is dissolved in the background electrolyte or a compatible low-ionic-strength buffer.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for chiral HPLC analysis.
Caption: A generalized workflow for chiral HPLC analysis.
Logical Pathway for Chiral Recognition
The separation of enantiomers on a chiral stationary phase is governed by the differential formation of transient diastereomeric complexes. This interaction is based on the "three-point interaction model".
Caption: The three-point interaction model for chiral recognition.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral separation of DL‐peptides and enantioselective interactions between teicoplanin and D‐peptides in capillary electrophoresis | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic enantioseparation of several amino acids as nitrobenzoxadiazole derivatives on polysaccharide trisphenylcarbamate derived chiral stationary phases -Analytical Science and Technology | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Phenylalanine's Impact on Peptide Secondary Structure: A Comparative Guide
The introduction of a single D-phenylalanine residue into a peptide sequence predominantly composed of L-amino acids typically induces a significant local disruption of the secondary structure, often leading to a decrease in the stability of ordered conformations like α-helices and β-sheets. This guide provides a comparative analysis of this effect, supported by experimental data from circular dichroism and nuclear magnetic resonance spectroscopy.
The substitution of a naturally occurring L-amino acid with its D-enantiomer introduces a stereochemical "kink" in the peptide backbone. This alteration disrupts the precise hydrogen bonding patterns and dihedral angles required to maintain stable secondary structures. The extent of this disruption can vary depending on the position of the substitution within the peptide and the surrounding amino acid sequence.
Quantitative Analysis of Secondary Structure Perturbation
The following table summarizes the observed effects of D-phenylalanine substitution on the secondary structure of various peptides, as determined by circular dichroism (CD) spectroscopy.
| Peptide/Protein | Secondary Structure | Substitution | Method | Key Findings | Reference |
| Villin Headpiece Subdomain (VHP) | α-helical | L-X to D-X | CD | Significant destabilization, decrease in melting temperature (Tm) by up to 28.5 °C. | [1] |
| Pin1 WW Domain | β-sheet rich | L-X to D-X | CD | Most single L-to-D substitutions led to complete unfolding at room temperature. | [1] |
| KKVVFKVKFKK (Antimicrobial Peptide) | α-helical | L-Phe to D-Phe (and other D-amino acid substitutions) | CD | Substitution in the middle of the sequence disrupted the α-helical structure, leading to a loss of activity. Substitutions at the termini had less effect. | [2] |
Experimental Evidence and Methodologies
The primary techniques used to elucidate the conformational changes in peptides upon D-phenylalanine incorporation are Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution.[3] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra.
Experimental Protocol for Circular Dichroism:
-
Sample Preparation: A solution of the peptide is prepared in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0). The peptide concentration is typically in the micromolar range (e.g., 50 µM). A corresponding buffer blank is also prepared.[4]
-
Instrumentation: A CD spectrometer is used, and the measurements are taken in a quartz cuvette with a specific path length (e.g., 1 mm).
-
Data Acquisition: The CD spectrum is recorded over a wavelength range, typically in the far-UV region (190-260 nm), at a controlled temperature. The spectrum of the buffer blank is subtracted from the peptide spectrum to correct for any background signal.[4]
-
Data Analysis: The resulting CD signal, usually in millidegrees, is converted to mean residue ellipticity. The percentage of different secondary structure elements is then estimated by deconvolution of the CD spectrum using various algorithms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution information about the three-dimensional structure of peptides in solution. Chemical shifts of specific protons and carbons in the peptide backbone are sensitive to the local secondary structure.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., H2O/D2O mixture) to a concentration of approximately 1-5 mg/mL.
-
Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. Key 2D experiments include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, helping to assign resonances within an amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.
-
-
Data Analysis: The chemical shifts of the amide (NH) and α-carbon (CαH) protons are particularly informative. Deviations from "random coil" chemical shifts can indicate the presence of α-helical or β-sheet structures. The pattern of NOE connectivities between adjacent residues is also a hallmark of specific secondary structures.[5]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effect of D-phenylalanine substitution on peptide secondary structure.
Signaling Pathways and Logical Relationships
The introduction of D-phenylalanine can be viewed as a perturbation that signals a change in the peptide's conformational landscape. This can be represented as a logical relationship:
References
- 1. Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
D-Phenylalanine Substitution: A Double-Edged Sword in Peptide Drug Design
The strategic substitution of L-phenylalanine (L-Phe) with its non-natural D-enantiomer (D-Phe) in peptides represents a pivotal strategy in medicinal chemistry to enhance therapeutic potential. This modification can profoundly influence a peptide's biological activity, primarily by increasing its stability against enzymatic degradation and modulating its interaction with biological targets. However, the effects are highly context-dependent, with outcomes ranging from significantly improved potency to a complete loss of function. This guide provides a comparative analysis of D-Phe substituted peptides versus their L-Phe counterparts, supported by experimental data and detailed methodologies.
Enhanced Receptor Binding and Potency
The introduction of D-Phe can lead to a significant improvement in the binding affinity of peptides for their receptors. This is often attributed to the altered conformational constraints imposed by the D-amino acid, which may favor a bioactive conformation.
A notable example is seen in analogs of Gonadotropin-Releasing Hormone (GnRH). The substitution of L-amino acids with D-Phe in DOTA-conjugated D-Lys(6)-GnRH peptides has been shown to enhance GnRH receptor binding affinity. Compared to the parent peptide, DOTA-Ahx-(D-Lys(6)-GnRH1), which has a binding affinity (IC50) of 36.1 nM, the introduction of D-Phe in DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH) improved the affinity to 7.6 nM[1]. This demonstrates a nearly five-fold increase in binding potency.
Similarly, in the context of apelin-13 (B560349), a peptide involved in cardiovascular regulation, constraining the C-terminal phenylalanine residue with a D-amino acid analog, D-Tic (a conformationally restricted D-Phe analog), resulted in a 10-fold increase in binding affinity to the apelin receptor (APJ)[2]. The Ki value for the native apelin-13 was 0.7 nM, while the D-Tic substituted analog exhibited a Ki of 0.07 nM[2]. Interestingly, a direct substitution with D-Phe at the same position led to a loss of binding affinity, highlighting the nuanced effects of stereochemistry and conformational restriction on receptor interaction[2].
Comparative Receptor Binding Affinities:
| Peptide/Analog | Receptor | Binding Affinity (IC50/Ki) | Fold Change vs. L-Phe Analog |
| DOTA-Ahx-(D-Lys(6)-GnRH1) (L-amino acid precursor) | GnRH Receptor | 36.1 nM (IC50)[1] | - |
| DOTA-Ahx-D-Phe -(D-Lys(6)-GnRH) | GnRH Receptor | 7.6 nM (IC50)[1] | ~4.75x Increase |
| Apelin-13 (contains L-Phe) | Apelin Receptor (APJ) | 0.7 nM (Ki)[2] | - |
| Apelin-13 [D-Tic 13] | Apelin Receptor (APJ) | 0.07 nM (Ki)[2] | 10x Increase |
| Apelin-13 [D-Phe 13] | Apelin Receptor (APJ) | Loss of affinity[2] | Decrease |
Impact on Antimicrobial and Antitumor Activity
The incorporation of D-amino acids, including D-Phe, is a well-established strategy to improve the efficacy of antimicrobial and antitumor peptides. This is largely due to increased resistance to proteases, which are typically specific for L-amino acids.
In a study on the antimicrobial peptide polybia-MPI, replacing all L-amino acids with their D-counterparts to create an all-D-enantiomer (D-MPI) resulted in retained or even improved antimicrobial activity against a range of bacteria and fungi[3]. For instance, against E. coli, the Minimum Inhibitory Concentration (MIC) for the L-peptide was 8-16 µM, while for D-MPI, it was 8 µM[3]. Furthermore, the D-enantiomer exhibited reduced hemolytic activity, suggesting a better safety profile[3].
In the realm of antitumor peptides, the D-amino acid variant of R-DIM-P-LF11-215 (RDP215), named 9D-RDP215, which includes D-Phe substitutions, demonstrated increased stability and enhanced antitumor activity against melanoma and glioblastoma cells, particularly in the presence of serum[4].
Comparative Antimicrobial Activity (MIC in µM):
| Organism | Polybia-MPI (L-amino acids) | D-MPI (all D-amino acids) |
| E. coli | 8-16[3] | 8[3] |
| S. aureus | 16-32[3] | 16[3] |
| C. albicans | 4[3] | 4[3] |
Enhanced Proteolytic Stability
One of the most significant advantages of incorporating D-amino acids into peptides is the enhanced resistance to degradation by proteases. Natural proteases are chiral and stereospecific for L-amino acid substrates. Peptides containing D-amino acids are therefore poor substrates for these enzymes, leading to a longer biological half-life.
Studies have consistently shown that D-amino acid substitution, including D-Phe, significantly increases peptide stability in serum and plasma[4][5][6]. For example, the antitumor peptide RDP215 showed instability in the presence of human serum, whereas its D-amino acid substituted counterpart, 9D-RDP215, remained stable[4]. This increased stability is crucial for maintaining therapeutic concentrations of the peptide in vivo.
Experimental Protocols
Receptor Binding Assay (GnRH Receptor)
A competitive radioligand binding assay is a common method to determine the binding affinity of a ligand for its receptor.
Materials:
-
HEK293 cells transiently expressing the human GnRH receptor.
-
Radioligand: [125I]-Tryptorelina (a potent GnRH agonist).
-
Unlabeled competing peptides (L-Phe and D-Phe analogs).
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Filtration apparatus.
Procedure:
-
Cell Culture and Membrane Preparation: Culture HEK293 cells expressing the GnRH receptor and harvest them. Prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate a constant concentration of the radioligand with increasing concentrations of the unlabeled competitor peptides in the presence of the cell membrane preparation.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains.
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
96-well microtiter plates.
-
Peptide stock solutions (L-Phe and D-Phe analogs).
-
Spectrophotometer (optional, for OD measurement).
Procedure:
-
Inoculum Preparation: Grow the microbial culture overnight and then dilute it in fresh medium to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution: Prepare a series of two-fold dilutions of the peptide stock solutions in the growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted peptides. Include a positive control (microbes in medium without peptide) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Signaling Pathway Modulation
The altered binding kinetics of D-Phe substituted peptides can translate into modified downstream signaling. For apelin-13 analogs, the increased binding affinity of the D-Tic substituted peptide also resulted in potent G-protein-biased signaling. While the native apelin-13 activates both Gαi1 and β-arrestin2 pathways with EC50 values of 0.04 nM and 0.52 nM respectively, the D-Tic analog showed an EC50 of 0.01 nM for Gαi1 and 0.23 nM for β-arrestin2, indicating a more potent and slightly G-protein biased signaling profile[2].
Caption: Apelin receptor signaling modulation by L-Phe and D-Tic peptides.
Conclusion
The substitution of L-Phe with D-Phe or its analogs is a powerful tool in peptide drug design, capable of significantly enhancing biological activity through improved receptor binding and increased proteolytic stability. However, the success of this strategy is not universal and is highly dependent on the specific peptide sequence and its target receptor. As demonstrated, while some D-Phe substitutions lead to remarkable improvements in potency, others can be detrimental to activity. Therefore, a careful and systematic evaluation of D-Phe substituted analogs, including comprehensive in vitro and in vivo studies, is essential for the rational design of more effective and stable peptide therapeutics.
References
- 1. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fmoc-D-Phe-OH and Other Unnatural Amino Acids in Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide therapeutics, the incorporation of unnatural amino acids is a cornerstone strategy for enhancing the potency, stability, and target specificity of peptide-based drugs. Among these, Fmoc-D-Phe-OH (Fmoc-D-phenylalanine) stands out as a critical building block. This guide provides an objective comparison of this compound with other classes of unnatural amino acids, supported by experimental data, to inform researchers in their selection of building blocks for peptide synthesis.
Performance in Solid-Phase Peptide Synthesis
The performance of an amino acid derivative in solid-phase peptide synthesis (SPPS) is paramount for achieving high purity and yield of the target peptide. While extensive head-to-head comparisons are often sequence-dependent, the following data provides insights into the relative performance of various unnatural amino acids.
Table 1: Comparison of Physicochemical Properties of Selected Fmoc-Unnatural Amino Acids
| Amino Acid Derivative | Molecular Weight ( g/mol ) | Appearance | Purity (%) | Reference |
| This compound | 387.43 | White to off-white powder | ≥98.0 | [1][2] |
| Fmoc-L-Phe-OH | 387.43 | White to light yellow crystal powder | >99 | [3] |
| Fmoc-D-2-Nal-OH | 437.49 | Not specified | ≥98.0 (HPLC) | [4] |
| Fmoc-N-Me-Phe-OH | 401.45 | White solid | Not specified | [5] |
Table 2: Comparative Purity of a Model Peptide Synthesized with Different Unnatural Amino Acids
| Unnatural Amino Acid Incorporated | Crude Purity by HPLC (%) | Overall Yield (%) | Reference |
| Model Peptide with Fmoc-L-Orn(Mmt)-OH | 88.2 | 65 | [6] |
| Model Peptide with Fmoc-L-Orn(Boc)-OH | 92.5 | 72 | [6] |
| Model Peptide with Fmoc-L-Orn(ivDde)-OH | 85.7 | 61 | [6] |
Note: The data in Table 2 is for a model hexapeptide (Ac-Tyr-Gly-Gly-Phe-Orn-Leu-NH2) and is illustrative of the impact of different protecting groups on an unnatural amino acid, which can influence overall synthesis success.
While specific comparative data for the synthesis of the exact same peptide with a wide range of unnatural amino acids is limited in publicly available literature, the choice of unnatural amino acid can influence coupling efficiency and the potential for side reactions. For instance, sterically hindered amino acids, such as N-methylated amino acids, may require optimized coupling conditions to achieve high yields.[7]
Impact on Peptide Properties and Therapeutic Applications
The true value of unnatural amino acids lies in their ability to modulate the biological and pharmacological properties of peptides.
Enhanced Proteolytic Stability
A primary driver for incorporating D-amino acids like D-phenylalanine is to enhance the peptide's resistance to enzymatic degradation.[8] Proteases, which are chiral enzymes, are highly specific for L-amino acids, and the presence of a D-amino acid at a cleavage site can significantly increase the peptide's half-life in vivo.[9]
Table 3: Stability of Peptides Containing L- vs. D-Amino Acids
| Peptide | Key Modification | Stability Assay | Result | Reference |
| RDP215 | All L-amino acids | Serum Stability (SDS-PAGE) | Degradation observed | [9] |
| 9D-RDP215 | L-Phe and L-Arg replaced with D-enantiomers | Serum Stability (SDS-PAGE) | Increased stability in the presence of serum | [9] |
Modulation of Bioactivity and Receptor Binding
The introduction of unnatural amino acids can alter the conformation of a peptide, leading to changes in its binding affinity for its biological target. For example, the incorporation of D-phenylalanine in analogs of Gonadotropin-Releasing Hormone (GnRH) has been shown to improve their receptor binding affinities.[10]
-
This compound : Its incorporation can induce specific secondary structures, such as β-turns, which can be critical for receptor binding.[8] The well-known somatostatin (B550006) analog, octreotide (B344500), contains a D-phenylalanine residue that is crucial for its biological activity.[11]
-
Fluorinated Phenylalanine Derivatives : The substitution of hydrogen with fluorine on the phenyl ring can alter the electronic properties and hydrophobicity of the amino acid.[12] This can lead to enhanced binding affinity and increased metabolic stability.[12]
-
N-methylated Amino Acids : N-methylation of the peptide backbone can increase resistance to proteolysis and improve membrane permeability.[7]
Experimental Protocols
General Protocol for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for manual Fmoc-SPPS, which can be adapted for the incorporation of this compound and other unnatural amino acids.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.[13]
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine (B6355638) in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6][13]
- Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc group.[13]
3. Amino Acid Coupling:
- In a separate vial, activate the Fmoc-protected amino acid (e.g., this compound) (typically 3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.[13]
- Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours). Longer coupling times may be necessary for sterically hindered amino acids.[13]
- Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).[14]
4. Washing:
- After the coupling is complete, wash the resin extensively with DMF to remove excess reagents.[13]
5. Repeat Cycle:
- Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- Once the synthesis is complete, wash the resin with dichloromethane (B109758) (DCM).
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.[7]
7. Peptide Precipitation and Purification:
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and wash with cold ether.[6]
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
8. Analysis:
- Characterize the purified peptide by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.[15]
Visualization of a D-Phe Containing Peptide Signaling Pathway
The synthetic somatostatin analog, octreotide, contains a D-phenylalanine residue and functions by binding to somatostatin receptors (SSTRs), primarily SSTR2.[16] This interaction initiates a signaling cascade that inhibits the secretion of various hormones, including growth hormone.
References
- 1. Prospect of acromegaly therapy: molecular mechanism of clinical drugs octreotide and paltusotine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Both Overlapping and Distinct Signaling Pathways for Somatostatin Receptor Subtypes SSTR1 and SSTR2 in Pituitary Cells* | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and biological activities of photoaffinity labeling analogues of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Octreotide | C49H66N10O10S2 | CID 448601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Generally applicable, convenient solid-phase synthesis and receptor affinities of octreotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. bachem.com [bachem.com]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. cusabio.com [cusabio.com]
D-Phenylalanine Substitution: A Key to Unlocking Peptide Stability
A comparative guide to the enzymatic stability of peptides containing D-Phenylalanine, offering enhanced resistance to degradation for therapeutic applications.
In the realm of peptide therapeutics, achieving metabolic stability is a paramount challenge. Peptides, with their high specificity and potency, are promising drug candidates, but their susceptibility to rapid degradation by proteases in the body limits their clinical utility. A powerful strategy to overcome this hurdle is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers. This guide provides a comparative analysis of the enzymatic stability of peptides containing D-phenylalanine (D-Phe) versus their L-phenylalanine (L-Phe) counterparts, supported by experimental data and detailed protocols.
The introduction of D-Phe into a peptide sequence can dramatically enhance its resistance to proteolytic enzymes such as chymotrypsin (B1334515), trypsin, and pepsin, as well as improve its stability in serum. This is because proteases, being chiral molecules themselves, exhibit a high degree of stereospecificity and are generally unable to efficiently recognize and cleave peptide bonds involving D-amino acids.[1]
Comparative Analysis of Enzymatic Stability
The following tables summarize the quantitative data on the enzymatic stability of peptides, comparing the performance of D-Phe-containing peptides with their L-Phe counterparts and other modified and unmodified peptides.
Table 1: Stability of L-Phe vs. D-Phe containing Peptides against Chymotrypsin
| Peptide Sequence | Modification | Enzyme | Half-life (t½) | % Degradation (at time t) | Reference |
| Ac-Phe-NH₂ | L-Phe | α-Chymotrypsin | Substrate | - | [2] |
| Ac-D-Phe-NH₂ | D-Phe | α-Chymotrypsin | Inhibitor | - | [3] |
| Ac-Phe-Ala-NH₂ | L-Phe | α-Chymotrypsin | Substrate | - | [2] |
| Ac-D-Phe-Ala-NH₂ | D-Phe | α-Chymotrypsin | Inhibitor | - | [3] |
Note: In these studies, D-Phe containing dipeptides acted as inhibitors to α-Chymotrypsin, indicating a significant resistance to cleavage compared to their L-Phe counterparts which are substrates for the enzyme.
Table 2: Stability of Peptides with and without D-Amino Acid Substitution against Trypsin
| Peptide Sequence | Modification | Enzyme | Half-life (t½) | % Degradation (at 60 min) | Reference |
| C34L | L-amino acids | Trypsin | 78 min | ~50% | [4] |
| C34M2 | D-amino acid substitution | Trypsin | 133 min | ~30% | [4] |
| C34D | D-amino acid substitution | Trypsin | > 240 min | <10% | [4] |
Note: This data illustrates that substitution with D-amino acids significantly increases the half-life of peptides when exposed to trypsin.
Table 3: Stability of Peptides in Human Serum
| Peptide | Modification | Matrix | Half-life (t½) | % Intact (at 24h) | Reference |
| RDP215 | L-amino acids | Human Serum | - | ~20% | [5] |
| 9D-RDP215 | D-amino acid substitution | Human Serum | - | ~95% | [5] |
Note: The substitution of L-amino acids with their D-counterparts in the 9D-RDP215 peptide led to a dramatic increase in its stability in human serum.
Experimental Protocols
Detailed methodologies for key enzymatic stability assays are provided below.
General Protocol for Enzymatic Stability Assay
This protocol can be adapted for use with various proteases such as chymotrypsin, trypsin, and pepsin.
1. Materials:
-
Peptide stock solution (L-Phe and D-Phe containing peptides)
-
Protease (e.g., α-Chymotrypsin, Trypsin, Pepsin)
-
Reaction Buffer (enzyme-specific, e.g., 100 mM Tris-HCl, pH 7.8 for chymotrypsin and trypsin; 0.01 N HCl for pepsin)
-
Quenching Solution (e.g., 10% Trifluoroacetic acid - TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass Spectrometer (for identification of degradation products)
2. Procedure:
-
Enzyme and Peptide Preparation: Prepare stock solutions of the enzyme and peptides in the appropriate reaction buffer.
-
Reaction Initiation: Add the enzyme to the peptide solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized for each specific peptide and enzyme combination (a common starting ratio is 1:100 w/w).[4]
-
Incubation: Incubate the reaction mixture at a constant temperature (typically 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding the quenching solution (e.g., TFA) to the aliquot.
-
Analysis by RP-HPLC: Analyze the quenched samples using a reverse-phase HPLC system to separate the intact peptide from its degradation products. The percentage of the remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.
-
Data Analysis: Plot the percentage of intact peptide against time to determine the degradation kinetics and calculate the half-life (t½) of the peptide.
-
Mass Spectrometry (Optional): Collect the fractions corresponding to the degradation products from the HPLC and analyze them by mass spectrometry to identify the cleavage sites.[3][5]
Serum Stability Assay Protocol
1. Materials:
-
Peptide stock solution
-
Human Serum
-
Incubator (37°C)
-
Precipitating Solution (e.g., 10% Trichloroacetic acid - TCA)
-
Centrifuge
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Procedure:
-
Reaction Setup: Mix the peptide stock solution with human serum to a final desired concentration.
-
Incubation: Incubate the mixture at 37°C with gentle shaking.
-
Time-Point Sampling: At various time points, take an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Stop the enzymatic degradation and precipitate the serum proteins by adding the precipitating solution (e.g., TCA).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis of Supernatant: Analyze the supernatant, which contains the peptide and its degradation products, by RP-HPLC.
-
Data Analysis: Quantify the amount of intact peptide remaining at each time point to determine the serum stability and half-life.[5]
Visualizing the Advantage of D-Phe Substitution
The following diagrams illustrate the fundamental principle behind the enhanced stability of D-Phe containing peptides and a typical workflow for assessing this stability.
Caption: D-Phe peptides resist protease cleavage.
Caption: Workflow for enzymatic stability assay.
Conclusion
The incorporation of D-phenylalanine into peptide sequences is a well-established and highly effective strategy to enhance their stability against enzymatic degradation. The provided data and protocols offer a guide for researchers and drug developers to assess and compare the stability of their peptide candidates. By leveraging D-amino acid substitution, the development of more robust and effective peptide-based therapeutics with improved pharmacokinetic profiles is achievable, ultimately leading to more successful clinical outcomes.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of Missed Cleavage Sites in Tryptic Peptides Aids Protein Identification in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.jp]
- 5. researchgate.net [researchgate.net]
Comparative Guide to the Confirmation of D-Phenylalanine Incorporation
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids like D-phenylalanine into peptides and proteins opens new avenues for therapeutic design and functional studies. Verifying the successful and specific incorporation of D-phenylalanine is a critical step in these endeavors. This guide provides a comparative overview of key methodologies for this confirmation, focusing on mass spectrometry-based mass shift analysis, chiral chromatography, and enzymatic assays.
Comparison of Confirmation Methodologies
The selection of a confirmation method depends on several factors, including the availability of isotopically labeled D-phenylalanine, the required level of quantification, and the instrumentation accessible. The following table summarizes the key aspects of the three primary methods.
| Feature | Mass Shift Confirmation (with Isotopes) | Chiral High-Performance Liquid Chromatography (HPLC) | Enzymatic Assay (with D-Amino Acid Oxidase) |
| Principle | Incorporation of an isotopically labeled D-phenylalanine (e.g., D-phenylalanine-d5 or D-phenylalanine-¹³C₆) results in a predictable mass increase in the peptide or protein, detectable by mass spectrometry. | Separation of D- and L-phenylalanine enantiomers based on their differential interaction with a chiral stationary phase, leading to distinct retention times. | Specific enzymatic oxidation of D-amino acids by D-Amino Acid Oxidase (DAO), with the reaction progress monitored through various detection methods.[1][2][3][4] |
| Sample Preparation | Protein/peptide hydrolysis is required to release the amino acids for analysis by techniques like LC-MS/MS or GC-MS.[5] | Protein/peptide hydrolysis is necessary to liberate free amino acids prior to chromatographic separation. | Requires hydrolysis of the protein/peptide to free the D-phenylalanine for enzymatic reaction. |
| Instrumentation | Mass Spectrometer (e.g., LC-MS/MS, MALDI-TOF, GC-MS).[5][6] | High-Performance Liquid Chromatography (HPLC) system with a chiral column.[7][8] | Spectrophotometer, fluorometer, or an oxygen electrode to measure reaction products (e.g., H₂O₂, keto acids) or oxygen consumption.[4] |
| Key Advantage | Provides direct evidence of incorporation into the specific peptide or protein of interest and allows for precise quantification through isotope dilution methods.[9] | Can distinguish and quantify both D- and L-enantiomers in a sample, providing a measure of incorporation efficiency and chiral purity.[7][8][10] | High specificity for D-amino acids, offering a sensitive and often lower-cost alternative to chromatographic methods.[1][2][3] |
| Limitations | Requires synthesis or purchase of expensive isotopically labeled D-phenylalanine. The mass of unlabeled D-phenylalanine is identical to L-phenylalanine.[11] | Does not inherently confirm that the D-amino acid was incorporated into the target peptide; it only confirms its presence in the hydrolysate. | Indirectly confirms incorporation by detecting the presence of D-phenylalanine in the hydrolyzed sample. The enzyme's activity can be influenced by buffer conditions. |
Experimental Protocols
Mass Shift Confirmation Using Isotopically Labeled D-Phenylalanine
This protocol outlines the general steps for confirming the incorporation of a stable isotope-labeled D-phenylalanine, such as D-phenylalanine-d5, into a target protein expressed in E. coli.
a. Protein Expression and Purification:
-
Co-transform E. coli cells with the plasmid containing the gene of interest (with a codon for D-phenylalanine incorporation) and a plasmid for the orthogonal tRNA/aminoacyl-tRNA synthetase pair.
-
Grow the culture in a minimal medium.
-
Induce protein expression and supplement the medium with isotopically labeled D-phenylalanine (e.g., D-phenylalanine-d5).
-
Harvest the cells and purify the target protein using standard chromatography techniques.
b. Sample Preparation for Mass Spectrometry:
-
The purified protein is subjected to in-solution or in-gel tryptic digestion to generate smaller peptides.
-
Alternatively, for total amino acid analysis, the protein is hydrolyzed using 6M HCl at 110°C for 24 hours.
c. LC-MS/MS Analysis:
-
The digested peptides or hydrolyzed amino acids are separated using a reverse-phase HPLC column coupled to a tandem mass spectrometer.
-
The mass spectrometer is operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS/MS fragmentation spectra.
-
The presence of peptides containing D-phenylalanine-d5 is confirmed by a mass shift of +5 Da compared to the corresponding peptide with unlabeled phenylalanine.
d. Data Analysis:
-
The acquired MS data is analyzed using appropriate software to identify peptides and localize the site of D-phenylalanine-d5 incorporation.
-
The level of incorporation can be quantified by comparing the peak intensities of the labeled and unlabeled peptide ions.
Chiral HPLC for D-Phenylalanine Confirmation
This protocol describes the use of chiral HPLC to detect the presence of D-phenylalanine in a protein sample.
a. Protein Hydrolysis:
-
The purified protein is hydrolyzed to its constituent amino acids using 6M HCl at 110°C for 24 hours.
-
The hydrolysate is dried to remove the acid.
b. Derivatization (Optional but Recommended):
-
The amino acid mixture is often derivatized to improve chromatographic separation and detection. A common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
c. Chiral HPLC Separation:
-
The hydrolyzed (and derivatized) sample is injected onto a chiral HPLC column (e.g., a teicoplanin-based column).[7][8]
-
A suitable mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, is used for elution.[7]
-
The separation is monitored using a UV detector.
d. Data Analysis:
-
The retention time of the peak corresponding to D-phenylalanine is compared to that of a D-phenylalanine standard run under the same conditions.
-
The peak area can be used to quantify the amount of D-phenylalanine present in the sample.
Enzymatic Assay using D-Amino Acid Oxidase (DAO)
This protocol provides a method for the detection of D-phenylalanine using DAO.[2][3][4]
a. Protein Hydrolysis:
-
The protein sample is hydrolyzed to release free amino acids as described in the chiral HPLC protocol.
b. Enzymatic Reaction:
-
The hydrolyzed sample is incubated with D-amino acid oxidase in a suitable buffer.
-
The reaction produces an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[4]
c. Detection of Reaction Products:
-
The progress of the reaction can be monitored in several ways:
-
Spectrophotometric Detection of H₂O₂: The H₂O₂ produced can be measured using a coupled enzymatic reaction with horseradish peroxidase and a chromogenic substrate.
-
Detection of the α-keto acid: The resulting α-keto acid can be detected spectrophotometrically after derivatization.[4]
-
Oxygen Consumption: The consumption of oxygen during the reaction can be measured using a Clark-type oxygen electrode.[4]
-
d. Data Analysis:
-
The amount of product formed or oxygen consumed is proportional to the amount of D-phenylalanine in the sample.
-
A standard curve using known concentrations of D-phenylalanine is used for quantification.
Visualizations
Caption: Workflow for Mass Shift Confirmation.
Caption: Chiral HPLC Confirmation Workflow.
Caption: Enzymatic Assay Confirmation Workflow.
References
- 1. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic detection of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic Detection of d-Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Confirming chiral HPLC separations with stereospecific enzymes [chromaappdb.mn-net.com]
- 11. DL-Phenylalanine [webbook.nist.gov]
Assessing the Enantiomeric Purity of Fmoc-D-Phe-OH: A Comparative Guide to Chiral HPLC Methods
Introduction
In the realm of peptide synthesis, the stereochemical integrity of the amino acid building blocks is paramount. The use of Nα-Fmoc-protected amino acids, such as Fmoc-D-Phe-OH, is a cornerstone of modern solid-phase peptide synthesis (SPPS). The enantiomeric purity of these reagents directly impacts the purity and biological activity of the final peptide. Even small amounts of the undesired L-enantiomer can lead to the formation of diastereomeric peptide impurities, which are often difficult to separate and can have altered pharmacological properties. This guide provides a comparative overview of widely-used chiral High-Performance Liquid Chromatography (HPLC) methods for the robust assessment of the enantiomeric purity of this compound, presenting supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Performance Comparison of Chiral HPLC Methods
Chiral HPLC is a powerful and widely adopted technique for the direct analysis of the enantiomeric purity of Fmoc-amino acids, obviating the need for derivatization or removal of the protecting group. The choice of the chiral stationary phase (CSP) is the most critical factor for achieving successful enantioseparation. Here, we compare the performance of two major classes of CSPs for the analysis of Fmoc-Phe-OH: polysaccharide-based and zwitterionic CSPs.
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Zwitterionic CSP |
| Chiral Stationary Phase | Lux® 5 µm Cellulose-1 | CHIRALPAK® ZWIX(+) |
| Separation Principle | Chiral recognition via hydrogen bonding, dipole-dipole, and π-π interactions with the helical polymer structure. | Enantioselective ion-exchange and polar interactions. |
| Mobile Phase | Acetonitrile / 0.1% Trifluoroacetic Acid (60:40 v/v) | H2O/MeOH (1/99 v/v) containing 30 mM TEA and 60 mM FA |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV @ 220 nm | Not Specified |
| Retention Factor (k1) | D-enantiomer: 1.35; L-enantiomer: 1.62 | 0.38 |
| Separation Factor (α) | 1.20 | 1.63 |
| Resolution (Rs) | 2.65 | 2.11 |
| Elution Order | D-enantiomer followed by L-enantiomer | D-enantiomer followed by L-enantiomer[1] |
Experimental Protocols
Method 1: Polysaccharide-Based Chiral Stationary Phase
This method utilizes a polysaccharide-based CSP, which is known for its broad applicability in separating a wide range of chiral compounds.
Sample Preparation:
-
Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
HPLC Conditions:
-
Column: Lux® 5 µm Cellulose-1 (250 x 4.6 mm)
-
Mobile Phase: Isocratic elution with Acetonitrile / 0.1% Trifluoroacetic Acid (60:40 v/v)
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: Ambient
-
Detection: UV at 220 nm[2]
-
Injection Volume: 5 µL[2]
Method 2: Zwitterionic Chiral Stationary Phase
This method employs a zwitterionic CSP, which can offer unique selectivity based on ion-exchange and polar interactions.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in methanol.
-
Dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: CHIRALPAK® ZWIX(+)
-
Mobile Phase: H2O/MeOH (1/99 v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA)[1]
-
Column Temperature: Not specified, typically ambient or controlled at 25 °C.
-
Detection: UV detection at a wavelength where Fmoc-Phe-OH has strong absorbance (e.g., 254 nm or 265 nm).
-
Flow Rate and Injection Volume: These parameters should be optimized for the specific HPLC system and column dimensions, with typical values being 0.5-1.0 mL/min and 5-20 µL, respectively.
Alternative Chiral Stationary Phases
Another important class of CSPs for the enantioseparation of N-protected amino acids are the macrocyclic glycopeptide-based CSPs , such as CHIROBIOTIC™ T (Teicoplanin). These columns are highly effective in reversed-phase and polar organic modes. For Fmoc-amino acids, a reversed-phase method using a mobile phase of methanol/water or acetonitrile/water with a small amount of an acidic modifier like acetic or formic acid is typically employed.[3]
Experimental Workflow
The general workflow for assessing the enantiomeric purity of this compound using Chiral HPLC is outlined below.
Caption: Workflow for Enantiomeric Purity Assessment of this compound.
References
A Comparative Analysis of Coupling Reagents for Fmoc-D-Phe-OH Acylation
In the realm of solid-phase peptide synthesis (SPPS), the efficient formation of amide bonds is paramount to achieving high yields and purity of the final peptide. The choice of coupling reagent for the acylation of the Nα-Fmoc protected amino acid, in this case, Fmoc-D-Phe-OH, significantly influences the reaction kinetics, the degree of racemization, and the potential for side reactions. This guide provides a comparative overview of commonly employed coupling reagents, supported by experimental data, to assist researchers in making an informed selection for their specific synthetic needs.
The primary classes of coupling reagents discussed include carbodiimides, exemplified by Diisopropylcarbodiimide (DIC) in conjunction with an additive, and aminium/uronium salt-based reagents such as HATU and HBTU. These reagents are widely utilized due to their high coupling efficiencies.[1]
Quantitative Performance Data
The selection of a coupling reagent is often a trade-off between reaction speed, cost, and the preservation of stereochemical integrity. The following table summarizes key performance indicators for selected reagents in the context of Fmoc-amino acid coupling.
| Coupling Reagent/Additive | Reagent Type | Typical Reaction Time (min) | Reported Coupling Efficiency (%) | Key Considerations |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective; slower reaction rates and potential for N-acylurea formation.[2] The addition of HOBt is crucial to minimize racemization.[3] |
| HBTU | Aminium/Uronium Salt | 10 - 60 | 98 - 99.5 | Fast and efficient, widely used in automated synthesis.[2][4] Can cause guanidinylation of the N-terminal amine if used in excess.[5] |
| HATU | Aminium/Uronium Salt | 10 - 30 | > 99 | Generally reacts faster and with less epimerization than HBTU.[5] It is often preferred for rapid coupling protocols. |
| COMU | Uronium Salt | 15 - 60 | > 99 | A safer alternative to benzotriazole-based reagents, offering high efficiency and solubility.[5][6] |
Experimental Protocols
The following is a generalized protocol for the comparative evaluation of coupling reagents for the attachment of this compound to a resin-bound amine.
1. Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) pre-loaded with the N-terminally deprotected amino acid or peptide.
-
Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.[7]
-
Wash the resin thoroughly with DMF.
2. Reagent Preparation (for a 0.1 mmol scale synthesis):
-
This compound Solution: Dissolve this compound (e.g., 3 equivalents) in DMF.
-
Coupling Reagent Solutions:
-
DIC/HOBt: Prepare a solution of DIC (3 eq.) and HOBt (3 eq.) in DMF.
-
HBTU/DIPEA: Prepare a solution of HBTU (2.85 eq.) and N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF.[7]
-
HATU/DIPEA: Prepare a solution of HATU (3 eq.) and DIPEA (6 eq.) in DMF.
-
COMU/DIPEA: Prepare a solution of COMU (3 eq.) and DIPEA (6 eq.) in DMF.
-
3. Coupling Reaction:
-
To the swelled and washed resin, add the this compound solution.
-
Add the respective coupling reagent solution.
-
Allow the reaction to proceed with agitation for the specified time (refer to the data table) at room temperature.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a complete coupling.[2]
4. Washing:
-
After the coupling reaction is complete, thoroughly wash the resin with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[2]
5. Analysis:
-
Cleave the peptide from a small sample of the resin.
-
Analyze the crude peptide by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the yield and purity.[8]
-
The extent of racemization can be determined by chiral chromatography or by analysis of a model peptide where the diastereomers are separable.[9]
Visualizing the Process
To better understand the chemical transformations and the experimental sequence, the following diagrams are provided.
Caption: General reaction pathway for this compound coupling.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kilobio.com [kilobio.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Structural Analysis of Peptides Containing D-Phenylalanine
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide design. Among these, the substitution of a naturally occurring L-amino acid with its D-enantiomer is a powerful and frequently employed strategy. This guide provides an objective comparison of the structural and functional consequences of incorporating D-phenylalanine into peptide sequences, contrasting it with its L-phenylalanine counterpart. The following sections present supporting experimental data from key analytical techniques, detailed methodologies for these experiments, and visualizations of relevant workflows and structural concepts.
The primary motivation for incorporating D-amino acids into therapeutic peptides is to enhance their stability against enzymatic degradation.[1][2] Proteases, the enzymes responsible for breaking down peptides in the body, are chiral and specifically recognize L-amino acids.[3] By introducing a D-amino acid like D-phenylalanine, the peptide becomes a poor substrate for these enzymes, leading to a significantly longer half-life in biological systems.[1][3][4][5] Beyond stability, the inclusion of a D-amino acid can profoundly influence the peptide's three-dimensional structure, which in turn can modulate its biological activity, such as receptor binding affinity.[6][7]
Comparative Structural Analysis: D- vs. L-Phenylalanine Peptides
The substitution of L-phenylalanine with D-phenylalanine introduces a change in the stereochemistry at the α-carbon, which directly impacts the allowable backbone dihedral angles (φ and ψ) for that residue. This localized change can propagate through the peptide, leading to significant alterations in its overall conformation.
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants (³JHNα), and chemical shifts, it is possible to deduce the dihedral angles and overall fold of a peptide.
| Parameter | L-Phenylalanine Peptides | D-Phenylalanine Peptides | Significance |
| Typical φ Angle | Negative values (e.g., -60° for α-helix, -139° for β-sheet) | Positive values (e.g., +60° for left-handed helix) | The φ angle is restricted to different regions of the Ramachandran plot, directly influencing the local backbone conformation.[8] |
| Typical ψ Angle | Varies depending on secondary structure (e.g., -45° for α-helix, +135° for β-sheet) | Varies, often adopting angles that accommodate reverse turns. | The altered φ angle of a D-amino acid often promotes the adoption of specific turn structures. |
| ³JHNα Coupling Constant | Correlates with the φ dihedral angle; smaller values for α-helical structures. | Correlates with the altered φ dihedral angle. | Provides experimental evidence for the change in the φ angle upon L- to D-substitution. |
| Key NOEs | Intra- and inter-residue NOEs define the proximity of protons and thus the overall fold. | Different sets of NOEs are often observed, indicating a different global conformation. | A change in the pattern of NOEs is a direct indicator of a change in the three-dimensional structure. |
Experimental Protocol: NMR Structural Analysis of Peptides
-
Sample Preparation: Dissolve 1-5 mg of the peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH). The choice of solvent is critical as it can influence the peptide's conformation. The peptide concentration should typically be greater than 0.5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to confirm sample purity and identify the resonances of the amide protons.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 200-400 ms (B15284909) is typically used for peptides.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which aids in the assignment of spin systems.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.
-
-
Data Analysis:
-
Resonance Assignment: Use the combination of TOCSY, COSY, and HSQC spectra to assign all proton and carbon resonances to specific amino acids in the peptide sequence.
-
Restraint Generation: Extract distance restraints from the NOESY spectra and dihedral angle restraints from the ³JHNα coupling constants.
-
Structure Calculation: Use a molecular dynamics program (e.g., AMBER, GROMACS) with the experimental restraints to generate an ensemble of low-energy structures that represent the conformational space of the peptide in solution.[9]
-
X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms can be determined.
| Parameter | L-Phenylalanine Peptides | D-Phenylalanine Peptides | Significance |
| Backbone Dihedral Angles (φ, ψ) | Conform to the allowed regions of the Ramachandran plot for L-amino acids. | The D-phenylalanine residue exhibits φ and ψ angles in the allowed regions for D-amino acids (mirror image of the L-amino acid plot).[8] | This fundamental difference in allowed conformational space is the primary driver for structural changes. |
| Hydrogen Bonding Patterns | Participate in standard secondary structures like α-helices and β-sheets. | Often induce the formation of specific β-turn structures, particularly Type I' or Type II' turns. | The altered stereochemistry facilitates the formation of tight turns in the peptide backbone. |
| Crystal Packing | The overall shape of the peptide influences how it packs into a crystal lattice. | The altered conformation can lead to different crystal packing arrangements. | This can be important for the formulation of solid-state peptide drugs. |
Experimental Protocol: X-ray Crystallography of Peptides
-
Peptide Synthesis and Purification: Synthesize the peptide using solid-phase peptide synthesis and purify it to >95% purity using high-performance liquid chromatography (HPLC).
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[10]
-
Optimize the conditions that yield initial crystals to obtain larger, single crystals suitable for diffraction.
-
-
Data Collection:
-
Mount a single crystal on a goniometer and cool it in a cryostream (typically to 100 K) to minimize radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data on a suitable detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain the intensities and positions of the reflections.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.
-
Build an initial model of the peptide into the resulting electron density map.
-
Refine the model against the experimental data to improve its agreement with the observed diffraction pattern.
-
-
Validation: Assess the quality of the final model using various metrics, including the Ramachandran plot, to ensure that the dihedral angles are in stereochemically allowed regions.
Comparative Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by the chiral peptide backbone.
| Secondary Structure | L-Phenylalanine Peptides | D-Phenylalanine Peptides | Significance |
| α-Helix | Characterized by negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm. | A peptide composed entirely of D-amino acids will show an inverted CD spectrum for a left-handed α-helix. A single D-Phe substitution can disrupt or modify helical propensity. | The chirality of the amino acids dictates the handedness of the helix and thus the sign of the CD signal. |
| β-Sheet | Typically shows a negative band around 218 nm and a positive band around 195 nm. | A single D-Phe can induce a β-turn, which can nucleate the formation of a β-sheet. An all-D peptide will show an inverted spectrum. | D-amino acids can be used to design peptides with specific β-sheet structures. |
| β-Turn | Various types of β-turns have characteristic CD spectra. | D-amino acids, particularly D-phenylalanine, are known to favor the formation of Type I' and Type II' β-turns. | The incorporation of D-Phe is a common strategy to induce specific turn conformations in peptides. |
| Random Coil | Characterized by a strong negative band around 198 nm. | The CD spectrum of a random coil is less affected by the chirality of individual amino acids. | Provides a baseline for assessing the degree of ordered structure. |
Experimental Protocol: Circular Dichroism (CD) Spectroscopy of Peptides
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer components should have low absorbance in the far-UV region. The final peptide concentration is typically in the range of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a CD spectrometer with a quartz cuvette, typically with a 1 mm path length. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide sample over the desired wavelength range (typically 190-260 nm for secondary structure analysis).
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Use deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of each secondary structure element (α-helix, β-sheet, turn, random coil) from the experimental spectrum.[11]
-
Comparative Biological Activity: Receptor Binding Affinity
The biological activity of a peptide is often determined by its ability to bind to a specific receptor. The introduction of a D-phenylalanine can either increase or decrease the binding affinity, depending on the specific interactions between the peptide and the receptor.
| Peptide | Receptor | L-Phe Analog Kᵢ (nM) | D-Phe Analog Kᵢ (nM) | Fold Change |
| DOTA-Ahx-(D-Lys⁶-GnRH) | GnRH Receptor | 36.1 | 16.3 (D-Phe between DOTA and Ahx) | 2.2-fold increase |
| DOTA-Ahx-(D-Lys⁶-GnRH) | GnRH Receptor | 36.1 | 7.6 (D-Phe between Ahx and D-Lys⁶) | 4.75-fold increase |
Data extracted from a study on Gonadotropin-Releasing Hormone (GnRH) peptides.[7]
Experimental Protocol: Receptor Binding Assay (Competitive Radioligand Binding)
-
Cell Culture and Membrane Preparation: Culture cells expressing the receptor of interest. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a constant concentration of a radiolabeled ligand that binds to the receptor, and varying concentrations of the unlabeled competitor peptides (both the L- and D-phenylalanine analogs).
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Comparative Stability: Enzymatic Degradation
The primary advantage of incorporating D-phenylalanine is the enhanced resistance to proteolytic degradation. This can be quantified by measuring the rate of peptide degradation in the presence of proteases or in biological fluids like serum.
| Peptide | Enzyme | % Degradation of L-Phe Peptide (Time) | % Degradation of D-Phe Peptide (Time) | Significance |
| Model Antimicrobial Peptide | Trypsin | Susceptible to degradation | Highly stable | D-amino acid substitution confers resistance to trypsin cleavage.[2] |
| Model Antimicrobial Peptide | Chymotrypsin | Susceptible to degradation | Improved stability | D-amino acid substitution enhances resistance to chymotrypsin.[5] |
| Pep05 | Human Plasma | >90% degraded (8h) | >40% remaining (24h) (for DP06, an all-D analog) | D-amino acid substitution significantly increases stability in human plasma.[4] |
Data is qualitative or semi-quantitative as presented in the source literature.
Experimental Protocol: Enzymatic Degradation Assay (HPLC-based)
-
Peptide Solution Preparation: Prepare stock solutions of the L- and D-phenylalanine-containing peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme/Serum Incubation:
-
Add a specific protease (e.g., trypsin, chymotrypsin) or serum (e.g., human serum) to the peptide solutions at a defined ratio.
-
Incubate the mixtures at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture and quench the enzymatic reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide versus time.
-
Calculate the half-life (t₁/₂) of the peptide under the specific conditions.
-
Visualizations
Caption: Experimental workflow for the comparative analysis of peptides containing D- and L-phenylalanine.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fmoc-D-Phe-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides detailed, procedural instructions for the safe disposal of Fmoc-D-Phe-OH, a common reagent in peptide synthesis.
Fmoc-D-phenylalanine (this compound) is a derivative of the amino acid phenylalanine. While not classified as a hazardous substance under all regulations, it is categorized as a skin and eye irritant.[1] Therefore, proper handling and disposal are crucial to maintain a safe laboratory environment and comply with regulations.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with its properties and the necessary safety precautions.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.[2][3] Inspect gloves before use and use a proper removal technique to avoid skin contact.[2][3]
-
Eye Protection: Use tightly sealing safety goggles or glasses.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin exposure.
-
Respiratory Protection: For large quantities or where dust formation is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders to avoid dust formation.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Spill Management
In the event of a spill, follow these procedures to safely clean and contain the material:
-
Evacuate and Ventilate: If a large amount is spilled, evacuate unnecessary personnel from the area and ensure adequate ventilation.[2]
-
Containment: Prevent the spill from spreading and from entering drains.[2][3]
-
Clean-up: Carefully sweep up the solid material and shovel it into a suitable, closed container for disposal.[1][3] Avoid generating dust during this process.[2]
-
Decontamination: Clean the spill area with soap and water.
-
Dispose of Cleaning Materials: All contaminated cleaning materials should be placed in a sealed container and disposed of as hazardous waste.
Disposal Procedures
The primary principle for the disposal of this compound is to adhere to all applicable federal, state, and local environmental regulations. The responsibility for proper waste classification and disposal lies with the waste generator.[2]
Step 1: Waste Identification and Segregation
-
Unused Product: Unused this compound should be disposed of in its original container or a clearly labeled, sealed container. It should be treated as chemical waste.
-
Contaminated Materials: Any items contaminated with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a separate, sealed container labeled as "this compound contaminated waste."
-
Empty Containers: Dispose of empty containers as unused product.[3]
Step 2: Waste Collection and Storage
-
Store waste in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Keep waste containers tightly closed.
Step 3: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Do not dispose of this compound down the drain or in the regular trash.[2][3]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 86123-10-6 | [1][4] |
| Molecular Formula | C24H21NO4 | [4] |
| Molecular Weight | 387.43 g/mol | |
| Appearance | White to off-white powder | [5] |
| Storage Temperature | 2-8°C | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
